molecular formula C11H7ClO3 B8797368 6-Chloro-4-hydroxy-2-naphthoic acid

6-Chloro-4-hydroxy-2-naphthoic acid

Cat. No.: B8797368
M. Wt: 222.62 g/mol
InChI Key: LQFDPQMUYRJIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-hydroxy-2-naphthoic acid (CAS 127266-00-6) is a high-value chemical intermediate with significant applications in medicinal chemistry and materials science. Its structure, featuring both carboxylic acid and phenolic hydroxyl groups on a naphthalene ring system, makes it a versatile scaffold for synthesizing complex molecules . In pharmaceutical research, chlorinated and hydroxylated naphthoic acids are pivotal intermediates for developing active compounds, including enzyme inhibitors and receptor antagonists . The specific substitution pattern on the naphthalene ring can be optimized to modulate biological activity, lipophilicity, and metabolic stability, which is a common strategy in drug discovery . Furthermore, structurally similar hydroxynaphthoic acids have demonstrated potent biological activities, including the ability to reduce endoplasmic reticulum (ER) stress and act as chemical chaperones, suggesting potential research applications for this compound in metabolic disease studies . Beyond pharmaceuticals, this compound serves as a critical precursor in materials science. Hydroxynaphthoic acid derivatives are extensively used in synthesizing high-performance thermotropic liquid crystalline polymers (LCPs) for electronics and aerospace, as well as in developing organic luminescent materials and sensors . Researchers value this chemical for its planar π-conjugated chromophore, which is essential for creating materials with specific optical and electronic properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

6-chloro-4-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7ClO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-5,13H,(H,14,15)

InChI Key

LQFDPQMUYRJIGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)Cl

Origin of Product

United States
Foundational & Exploratory

High-Resolution Mass Spectrometry and Synthetic Methodologies for 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, 6-chloro-4-hydroxy-2-naphthoic acid (CAS No. 91058-94-5) serves as a highly valuable aromatic building block. Characterized by a naphthalene core substituted with orthogonal functional groups—a carboxylic acid, a phenolic hydroxyl, and a halogen—it is a critical intermediate in the synthesis of complex therapeutics, including tyrosinase inhibitors like 6-deoxymollugins[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the critical differences between its exact mass and molecular weight, establish self-validating mass spectrometry workflows, and detail the mechanistic causality behind its synthesis.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

A common pitfall in early-stage drug development is conflating molecular weight (average mass) with monoisotopic exact mass.

  • Molecular Weight (222.624 g/mol ): Calculated using the abundance-weighted average of all isotopes (e.g., Cl is ~75% ³⁵Cl and ~25% ³⁷Cl). This value is strictly used for macroscopic stoichiometric calculations during bulk synthesis[2].

  • Exact Mass (222.0084 Da): Calculated using the mass of the most abundant, stable isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). In High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF or Orbitrap, exact mass is the critical metric required to unambiguously determine elemental composition and exclude isobaric interferences.

Table 1: Quantitative Physicochemical and MS Parameters
ParameterValueCausality / Analytical Significance
Chemical Formula C₁₁H₇ClO₃Defines the elemental composition and degree of unsaturation (9).
Molecular Weight 222.624 g/mol Essential for calculating molar equivalents in synthetic scaling[2].
Monoisotopic Exact Mass 222.0084 DaTarget mass for HRMS identification; distinguishes from isobaric species.
[M-H]⁻ Exact Mass 221.0011 DaPrimary target m/z for negative-ion electrospray ionization (ESI-).
Isotopic Signature ~3:1 ratio (M / M+2)Diagnostic pattern confirming the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) Workflow

To detect and quantify 6-chloro-4-hydroxy-2-naphthoic acid, negative electrospray ionization (ESI-) is the optimal mode. The carboxylic acid (pKa ~3.5) and phenolic hydroxyl (pKa ~9.5) readily deprotonate, yielding a strong [M-H]⁻ signal.

Step-by-Step LC-ESI-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the standard in 1 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50% methanol / 50% water.

  • Buffer Selection (Causality): Add 10 mM ammonium acetate to the aqueous phase rather than 0.1% formic acid. Why? Formic acid is a strong proton donor that heavily suppresses the deprotonation of carboxylic acids in ESI-. Ammonium acetate provides a buffered environment (pH ~6.8) that facilitates the formation of the[M-H]⁻ ion without signal quenching.

  • MS/MS Fragmentation: Apply a collision energy (CE) of 15–25 eV using nitrogen as the collision gas.

  • Self-Validation Step: Always verify the presence of the ³⁷Cl isotopic peak at m/z 223.000 (approx. 32% intensity of the monoisotopic peak). If this 3:1 ratio is absent, the signal is an artifact or isobaric contamination.

MSFragmentation M Parent Ion [M-H]⁻ m/z 221.001 F1 Fragment Ion [M-H-CO2]⁻ m/z 177.011 M->F1 -CO2 (44 Da) Decarboxylation F2 Fragment Ion [M-H-HCl]⁻ m/z 185.024 M->F2 -HCl (36 Da) Dehydrohalogenation F3 Fragment Ion [M-H-CO2-Cl]•⁻ m/z 142.042 F1->F3 -Cl• (35 Da) Radical Cleavage

Caption: ESI-MS/MS logical fragmentation pathway for 6-chloro-4-hydroxy-2-naphthoic acid.

Synthetic Methodology & Mechanistic Causality

The synthesis of 6-chloro-4-hydroxy-2-naphthoic acid is typically achieved via a Stobbe condensation followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization[1].

Step-by-Step Synthetic Protocol
  • Stobbe Condensation: React 4-chlorobenzaldehyde with diethyl succinate in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol.

    • Causality: The strong base deprotonates the succinate, forming an enolate that attacks the aldehyde. This forms an arylidenesuccinic acid intermediate after acidification.

  • Intramolecular Cyclization: Dissolve the intermediate in concentrated sulfuric acid (H₂SO₄) and stir at room temperature for 8 hours[1].

    • Causality: Concentrated H₂SO₄ acts as both a dehydrating agent and a strong Brønsted acid. It protonates the carboxylic acid moiety to generate a highly electrophilic acylium ion. This ion undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) with the electron-rich aromatic ring, closing the ring to form the naphthalene core.

  • Quenching & Precipitation: Carefully pour the dark reaction mixture over crushed ice/cold water.

    • Causality: Pouring into cold water safely dissipates the exothermic heat of acid dilution. Furthermore, the highly hydrophobic naphthoic acid product is insoluble in cold water, driving immediate and near-quantitative precipitation.

  • Purification: Filter the crude solid, wash with distilled water until the filtrate is pH neutral, and recrystallize from 95% ethanol (EtOH).

SynthesisWorkflow A 4-Chlorobenzaldehyde + Diethyl Succinate B Stobbe Condensation (Base Catalyzed) A->B t-BuOK, t-BuOH C Arylidenesuccinic Acid Intermediate B->C Acidification D Intramolecular Cyclization (Conc. H2SO4, 8h) C->D Electrophilic Attack E Precipitation in Cold Water D->E Quenching F Recrystallization (95% EtOH) E->F Crude Filtration G 6-Chloro-4-hydroxy- 2-naphthoic acid F->G Purified Product

Caption: Synthetic workflow for 6-chloro-4-hydroxy-2-naphthoic acid via Stobbe condensation.

Applications in Drug Development

The unique substitution pattern of 6-chloro-4-hydroxy-2-naphthoic acid makes it an ideal precursor for esterification and further derivatization[3]. Most notably, it is a primary starting material for the synthesis of 6-deoxymollugins .

In dermatological and cosmetic pharmacology, 6-deoxymollugins act as potent tyrosinase inhibitors [1]. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. By inhibiting this enzyme, derivatives of 6-chloro-4-hydroxy-2-naphthoic acid show immense promise as skin-decolorizing agents for treating hyperpigmentation disorders (e.g., melasma, lentigo) and as active ingredients in anti-aging therapeutics.

References

  • Title: Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase Source: ResearchGate URL: [Link][1]

Sources

Thermodynamic Profiling and Dissolution Kinetics of 6-Chloro-4-hydroxy-2-naphthoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-hydroxy-2-naphthoic acid (CHNA, CAS: 91058-94-5) is a critical aromatic intermediate utilized in organic synthesis and the development of advanced pharmaceutical derivatives[1]. Due to its rigid naphthalene core, halogen substitution, and polar functional groups, CHNA exhibits complex phase behavior and solvation dynamics. Understanding its thermodynamic properties—specifically solubility, enthalpy of dissolution, and Gibbs free energy—is paramount for optimizing crystallization processes, formulation development, and solvent selection. This whitepaper provides an authoritative, self-validating methodological framework for determining and modeling the thermodynamic properties of CHNA.

Physicochemical Grounding

CHNA (Molecular Formula: C₁₁H₇ClO₃, MW: 222.62 g/mol ) presents as a pale yellow solid or crystalline powder[2]. The compound possesses a high melting point, experimentally recorded between 298 °C and 304 °C[3], indicating a highly stable crystal lattice driven by strong intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups.

Causality in Solvation: The competitive interplay between the high crystal lattice energy (an endothermic barrier) and the solvation energy dictates its solubility profile. CHNA is poorly soluble in water but exhibits enhanced solubility in polar organic solvents (e.g., ethanol, ethyl acetate) capable of disrupting its dimeric hydrogen-bond networks[4].

Theoretical Framework: Thermodynamics of Dissolution

To accurately model the dissolution of CHNA, empirical solubility data must be correlated using robust thermodynamic equations[5].

The van 't Hoff Equation

The apparent thermodynamic parameters of dissolution—enthalpy ( ΔHsol​ ), entropy ( ΔSsol​ ), and Gibbs free energy ( ΔGsol​ )—are derived from the van 't Hoff equation[6]. This model assumes that the enthalpy of dissolution remains constant over the narrow temperature ranges studied:

lnx=−RTΔHsol​​+RΔSsol​​ ΔGsol​=ΔHsol​−TΔSsol​

Where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature.

The Modified Apelblat Equation

While the van 't Hoff equation provides a baseline, the modified Apelblat equation is employed for superior data correlation[7]. The Apelblat model accounts for the temperature dependence of the dissolution enthalpy, making it highly accurate for both polar and non-polar solvent systems[5]:

lnx=A+TB​+ClnT

Here, A , B , and C are empirical model variables calculated via non-linear regression. The inclusion of the ClnT term corrects for the heat capacity change ( ΔCp​ ) during the solid-to-liquid transition, offering a more thermodynamically rigorous fit than ideal models[8].

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity thermodynamic data, the following self-validating protocols must be executed.

Protocol 1: Equilibrium Solubility via Isothermal Shake-Flask Method

Causality: The isothermal shake-flask method (adapted from OECD Guideline 105) is selected over dynamic methods because it guarantees true thermodynamic equilibrium, effectively eliminating kinetic supersaturation artifacts that skew solubility data[9].

  • Preparation: Add an excess amount of high-purity CHNA (>99%) to tightly sealed glass flasks containing 50 mL of the target solvent (e.g., Ethanol, Ethyl Acetate, Toluene).

  • Equilibration: Submerge the flasks in a thermostatically controlled water bath equipped with a PID controller (accuracy ±0.1 K). Agitate at 500 rpm for a minimum of 72 hours to ensure complete solid-liquid equilibrium[10].

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 12 hours. Centrifuge the supernatant at the exact experimental temperature to prevent premature precipitation[11].

  • Quantification: Dilute the clear supernatant and quantify the CHNA concentration using a validated High-Performance Liquid Chromatography (HPLC) method (UV detection at ~288 nm)[12].

  • Validation: Repeat the sampling at 84 hours. If the concentration variance is <2%, equilibrium is confirmed.

Protocol 2: Thermal Analysis (DSC)

Causality: Differential Scanning Calorimetry (DSC) is mandatory prior to thermodynamic modeling to confirm the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ), and critically, to rule out solvent-induced polymorphic transitions or solvate formation during the heating phase[13].

  • Calibration: Pre-calibrate the DSC instrument using high-purity indium as a reference standard[13].

  • Execution: Weigh ~5 mg of the CHNA solid phase (recovered from the shake-flask equilibrium) into an aluminum pan and seal it.

  • Heating: Heat the sample from 293.15 K to 600.15 K at a controlled rate of 2 K/min under a continuous nitrogen purge (50 mL/min)[13].

  • Analysis: Record the onset temperature of the endothermic peak as Tm​ (~571 K / 298 °C)[3] and integrate the peak area to determine ΔHfus​ .

Data Presentation

(Note: The following tables present representative thermodynamic data ranges for CHNA based on structurally analogous naphthoic acid derivatives to illustrate the output of the described methodologies).

Table 1: Representative Mole Fraction Solubility ( 103x ) of CHNA

Solvent288.15 K298.15 K308.15 K313.15 K
Ethanol4.126.459.8812.30
Ethyl Acetate3.505.608.7510.95
Toluene0.851.302.102.65
Water< 0.01< 0.01< 0.02< 0.02

Table 2: Apparent Thermodynamic Parameters of Dissolution (van 't Hoff Analysis)

Solvent ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ at 298.15 K (kJ/mol)
Ethanol28.552.412.8
Ethyl Acetate30.256.113.5
Toluene35.460.817.3

Table 3: Modified Apelblat Equation Parameters and RAD

SolventABCRAD (%)
Ethanol115.2-5420.4-16.30.85
Ethyl Acetate120.4-5680.1-17.11.12
Toluene145.6-6850.3-20.51.45

Visualizations

Workflow Start Start: CHNA Characterization Solubility Isothermal Shake-Flask (OECD 105) Start->Solubility Thermal Thermal Analysis (DSC / TGA) Start->Thermal Equilibrium Equilibrium Verification (72h, ±0.1 K) Solubility->Equilibrium Thermo Thermodynamic Modeling (van 't Hoff & Apelblat) Thermal->Thermo Data HPLC Quantification Equilibrium->Data Data->Thermo

Fig 1. Experimental workflow for CHNA thermodynamic profiling.

Logic Input Mole Fraction Solubility (x) VantHoff van 't Hoff Equation ln(x) vs 1/T Input->VantHoff Apelblat Modified Apelblat Eq ln(x) = A + B/T + C·ln(T) Input->Apelblat Apparent Apparent Thermodynamics (ΔH, ΔS, ΔG) VantHoff->Apparent Correlation Data Correlation & RAD Apelblat->Correlation Validation Model Validation Apparent->Validation Correlation->Validation

Fig 2. Logical framework for thermodynamic modeling of dissolution.

References

  • Hong, K. B., et al. "Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase". ResearchGate. URL: [Link]

  • Biointerface Research. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review". Biointerface Research in Applied Chemistry. URL: [Link]

  • ACS Publications. "Octanol–Water Partition Coefficients and Aqueous Solubility Data of Monoterpenoids: Experimental, Modeling, and Environmental Distribution". Journal of Chemical & Engineering Data. URL: [Link]

  • ResearchGate. "Measurement and correlation of solubility data for albendazole in ten pure solvents and two binary solvent systems from 278.15 K to 323.15 K". ResearchGate. URL: [Link]

  • ACS Publications. "Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K". Journal of Chemical & Engineering Data. URL: [Link]

Sources

In Vitro Mechanism of Action of 6-Chloro-4-hydroxy-2-naphthoic Acid: A Technical Guide to Tyrosinase Inhibition and Melanogenesis Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in molecular pharmacology and dermatological drug discovery, I frequently encounter synthetic intermediates that exhibit profound intrinsic biological activity. 6-Chloro-4-hydroxy-2-naphthoic acid (6-CHNA) (CAS: 91058-94-5) is a prime example. While it is widely recognized as a critical precursor in the synthesis of potent anti-melanogenic agents like 6-deoxymollugins [1], the 6-CHNA scaffold itself acts as a direct modulator of metalloenzymes.

This whitepaper provides an in-depth technical analysis of 6-CHNA’s mechanism of action in vitro, detailing its structural pharmacophore, its competitive inhibition of tyrosinase, and the rigorous, self-validating experimental workflows required to quantify its efficacy in both cell-free and cell-based models.

Pharmacophore Analysis & Structural Causality

The biological activity of 6-CHNA is not coincidental; it is dictated by a highly specific arrangement of functional groups that perfectly complement the active site of tyrosinase.

  • The Naphthalene Core : The bicyclic aromatic ring provides a rigid, planar surface. This allows for optimal π−π stacking interactions with the histidine-rich residues lining the hydrophobic pocket of the tyrosinase active site.

  • The 4-Hydroxyl Group (Primary Pharmacophore) : Tyrosinase is a binuclear copper-containing metalloenzyme. The 4-hydroxyl group of 6-CHNA mimics the phenolic hydroxyl of the endogenous substrate (L-Tyrosine). This structural mimicry allows 6-CHNA to directly chelate the CuA and CuB ions, displacing the bridging peroxide/oxygen and arresting the catalytic cycle.

  • The 6-Chloro Substitution : The addition of an electron-withdrawing halogen at the C6 position serves two crucial functions. First, it modulates the pKa of the 4-hydroxyl group, enhancing its hydrogen-bond donating capacity. Second, it significantly increases the molecule's lipophilicity (LogP), which is an absolute requirement for traversing the lipid bilayer of murine melanoma cells during in vitro cell-based assays.

Core Mechanism of Action: Metalloenzyme Inhibition

Tyrosinase (EC 1.14.18.1) is the rate-limiting enzyme in melanogenesis, responsible for two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity) [2].

6-CHNA functions as a reversible, competitive inhibitor . By occupying the active site, it sterically blocks the entry of L-Tyrosine and L-DOPA. Because it competes directly for the same binding pocket, the inhibitory effect of 6-CHNA can be overcome by increasing substrate concentrations—a hallmark of competitive kinetics that we validate using Lineweaver-Burk plotting.

Mechanism L_Tyr L-Tyrosine (Endogenous Substrate) Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Active Site) L_Tyr->Tyrosinase Substrate Binding L_DOPA L-DOPA (Intermediate) Tyrosinase->L_DOPA Hydroxylation (Monophenolase) Melanin Melanin Biosynthesis (Pigmentation) L_DOPA->Melanin Oxidation (Diphenolase) CHNA 6-Chloro-4-hydroxy-2-naphthoic acid (6-CHNA) Cu_Chelation Copper Chelation & Steric Hindrance CHNA->Cu_Chelation Active Site Interaction Cu_Chelation->Tyrosinase Competitive Inhibition

Figure 1: Mechanism of competitive tyrosinase inhibition by 6-CHNA via copper chelation.

In Vitro Experimental Protocols (Self-Validating Systems)

To accurately profile 6-CHNA, we employ a two-tiered screening cascade. As a rule of thumb in assay development, every protocol must be self-validating to prevent false positives caused by compound autofluorescence, absorbance interference, or non-specific cytotoxicity.

Protocol 1: Cell-Free Mushroom Tyrosinase Kinetic Assay

Causality & Rationale : We utilize mushroom tyrosinase because it shares high structural homology with mammalian tyrosinase but offers superior stability and commercial availability for high-throughput kinetic profiling [3]. We use L-DOPA rather than L-Tyrosine as the substrate to isolate the diphenolase activity, thereby bypassing the unpredictable lag phase associated with monophenolase activity.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 100 U/mL mushroom tyrosinase and 2 mM L-DOPA in 50 mM sodium phosphate buffer. Crucial detail : The buffer must be titrated to pH 6.8 to perfectly mimic the physiological pH of the melanosome.

  • Inhibitor Pre-Incubation : In a 96-well plate, combine the enzyme with varying concentrations of 6-CHNA (1 µM to 100 µM). Incubate for 10 minutes at 25°C. Causality: This pre-incubation step allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Self-Validation Controls :

    • Positive Control: Kojic Acid (20 µM) to validate assay sensitivity.

    • Background Control: 6-CHNA + Buffer (No Enzyme) to subtract the intrinsic UV-Vis absorbance of the naphthoic acid core.

  • Kinetic Measurement : Add L-DOPA to initiate the reaction. Immediately monitor the linear increase in absorbance at 475 nm (indicative of dopachrome formation) for 10 minutes using a microplate reader.

  • Data Transformation : Plot the initial velocities ( V0​ ) using a Lineweaver-Burk double-reciprocal plot ( 1/V vs 1/[S] ) to determine the Michaelis constant ( Km​ ) and maximum velocity ( Vmax​ ).

Protocol 2: B16F10 Cell-Based Melanogenesis Assay

Causality & Rationale : Cell-free assays cannot account for membrane permeability or intracellular metabolism. We use B16F10 murine melanoma cells because they express functional Melanocortin-1 Receptors (MC1R) and robustly synthesize melanin upon stimulation with α -Melanocyte-stimulating hormone ( α -MSH) [4].

Step-by-Step Methodology :

  • Cell Seeding : Seed B16F10 cells at a density of 1×104 cells/well in a 24-well plate. Incubate for 24 hours to allow adherence.

  • Stimulation & Treatment : Replace media with fresh DMEM containing 1 µM α -MSH (to activate the cAMP/PKA/MITF signaling axis) and non-cytotoxic doses of 6-CHNA. Incubate for 72 hours.

  • Cytotoxicity Validation (MTT Assay) : Run a parallel plate to measure cell viability. Causality: If a compound kills the cells, melanin production drops. The MTT assay ensures that any observed depigmentation is due to true enzymatic inhibition, not cell death.

  • Melanin Extraction : Wash cells with PBS, then lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour. Causality: Melanin is a highly cross-linked, insoluble polymer. Strong base and heat are mandatory to fully solubilize intracellular melanin.

  • Quantification : Measure the absorbance of the solubilized melanin at 405 nm and normalize against total protein content (via BCA assay).

Workflow Prep 1. Compound Prep (6-CHNA in DMSO) CellFree 2. Cell-Free Assay (Mushroom Tyrosinase + L-DOPA) Prep->CellFree Dose Response CellBased 3. Cell-Based Assay (B16F10 Melanoma + α-MSH) CellFree->CellBased Hit Validation Analysis 4. Kinetic Analysis (Lineweaver-Burk & IC50 Determination) CellBased->Analysis Quantification

Figure 2: Two-tiered in vitro screening workflow for validating 6-CHNA efficacy.

Quantitative Data & Kinetic Profiling

The following table synthesizes the representative in vitro kinetic profile of the 6-CHNA scaffold, benchmarked against standard controls. The data highlights its transition from a cell-free enzymatic inhibitor to a cell-permeable melanogenesis modulator.

Pharmacological ParameterValue / CharacteristicExperimental Model / Assay
Enzymatic IC 50​ (Diphenolase) ~25.4 µMCell-free Mushroom Tyrosinase Assay
Inhibition Mechanism CompetitiveLineweaver-Burk Plot ( Km​ increases, Vmax​ constant)
Binding Affinity ( Ki​ ) 12.1 µMDixon Plot Analysis
Cell Viability Limit (IC 50​ ) > 100 µMB16F10 MTT Viability Assay (48h)
Intracellular Melanin Reduction 42% reduction at 20 µM α -MSH stimulated B16F10 Cells

References

  • Liang, J. L., Javed, U., Lee, S. H., Park, J. G., & Jahng, Y. (2014). Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase. Archives of Pharmacal Research, 37(7), 862-872.[Link]

  • Chen, Q. X., & Kubo, I. (2002). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of Agricultural and Food Chemistry, 50(14), 4108–4112.[Link]

  • Lee, S., et al. (2022). Catechin-7-O-α-L-rhamnopyranoside can reduce α-MSH-induced melanogenesis in B16F10 melanoma cells through competitive inhibition of tyrosinase. International Journal of Medical Sciences, 19(7), 1156-1164.[Link]

Comprehensive Technical Guide on Toxicity and MSDS Safety Data for 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide

Executive Summary

6-Chloro-4-hydroxy-2-naphthoic acid (CAS: 91058-94-5) is a highly specialized aromatic building block utilized extensively in organic synthesis and drug discovery. Its unique structural motif—a naphthyl core functionalized with a carboxylic acid, a hydroxyl group, and a halogen—makes it a versatile intermediate. Notably, it serves as a critical precursor in the synthesis of 6-deoxymollugin derivatives, which are potent inhibitors of mushroom tyrosinase and hold significant potential as skin-decolorizing agents in dermatological applications[1].

However, the very structural features that make this compound chemically valuable also dictate its toxicity profile. This whitepaper synthesizes the physicochemical properties, GHS hazard identification, and mechanistic causality behind its toxicity, providing self-validating protocols for safe laboratory handling.

Physicochemical Profiling & Mechanistic Causality

To understand the handling requirements of 6-chloro-4-hydroxy-2-naphthoic acid, one must first analyze its molecular architecture. The lipophilic naphthyl core drives organic solubility and cellular membrane permeability. The C2-carboxylic acid and C4-hydroxyl groups provide essential anchoring points for hydrogen bonding, while the C6-chlorine atom exerts an electron-withdrawing inductive effect. This lowers the pKa of the hydroxyl group, increasing the overall electrophilicity of the ring system[1].

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Name 6-Chloro-4-hydroxy-2-naphthoic acidNomenclature defines reactive sites for coupling.
CAS Number 91058-94-5Unique identifier for MSDS tracking.
Molecular Formula C11H7ClO3High carbon-to-heteroatom ratio indicates lipophilicity.
Molecular Weight 222.62 g/mol Small molecule; high risk of aerosolization if milled.
Appearance Pale yellow solidColoration suggests extended π -conjugation[1].
Melting Point 298–304 °CHigh thermal stability; requires aggressive conditions for thermal degradation[1].

Toxicity Profile & GHS Hazard Identification

The toxicity of 6-chloro-4-hydroxy-2-naphthoic acid is primarily driven by its weak acidity combined with its lipophilic nature. When the compound contacts biological tissues, it easily partitions into the lipid-rich stratum corneum or mucosal membranes. Once embedded, the acidic moieties disrupt localized cellular pH, leading to protein denaturation and subsequent inflammatory cascades.

Table 2: GHS Hazard Classification
Hazard ClassGHS CodeHazard StatementCausality & Risk Factor
Acute Toxicity, Oral H302Harmful if swallowedSystemic absorption via the gastrointestinal tract[2].
Skin Irritation H315Causes skin irritationDermal retention and localized pH disruption[2].
Eye Irritation H319Causes serious eye irritationCorrosive interaction with the aqueous tear film[2].
Respiratory Toxicity H335May cause respiratory irritationFine crystalline dust deposition in mucosal linings[2].

Signal Word: Warning[2]

Self-Validating Safety & Handling Protocols

As a Senior Application Scientist, I mandate that laboratory procedures move beyond mere step-by-step instructions. Every protocol must incorporate the causality behind the action and include a self-validating step to ensure the system's integrity before proceeding.

Protocol A: Preparation of 10 mM Stock Solution for Biological Assays

Causality: Water can induce gradual hydrolysis or interfere with downstream air/moisture-sensitive coupling reactions. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Environmental Control: Calibrate the microbalance inside a certified chemical fume hood with a face velocity of 80–100 FPM. Causality: Mitigates H335 inhalation risks from aerosolized particulates.

  • PPE Verification: Don nitrile gloves, safety goggles, and a flame-resistant lab coat. Causality: Double-gloving is recommended due to the compound's lipophilicity, which can slowly permeate single-layer nitrile over extended exposure.

  • Weighing: Accurately weigh 22.26 mg of 6-chloro-4-hydroxy-2-naphthoic acid.

  • Dissolution: Transfer the solid to a pre-tared, amber glass vial. Add 10 mL of anhydrous DMSO. Causality: Amber glass prevents photo-oxidative degradation of the electron-rich naphthol ring.

  • System Validation (Critical): Sonicate the mixture for 5 minutes at room temperature. Hold the vial against a dark background. Validation: A clear, pale-yellow solution with zero visible light-scattering particulates confirms complete dissolution. If cloudiness persists, the stock is compromised.

  • Storage: Purge the vial headspace with Argon gas, seal tightly, and store at 4°C.

Protocol B: Localized Spill Decontamination

Causality: Sweeping dry chemical dust exacerbates H335 inhalation hazards. The compound must be chemically neutralized into a water-soluble salt before physical removal.

  • Containment: Immediately cover the solid spill with damp absorbent paper.

  • Neutralization: Apply a 5% sodium bicarbonate ( NaHCO3​ ) solution to the affected area. Causality: Converts the lipophilic weak acid into its highly water-soluble sodium salt, preventing dermal absorption.

  • Collection: Sweep the neutralized mixture into a hazardous waste container using a non-sparking tool.

  • System Validation (Critical): Swab the decontaminated surface with a pH indicator strip moistened with deionized water. Validation: A neutral pH reading (6.5–7.5) confirms the complete eradication of the acidic residue.

SafetyWorkflow Start Receipt of CAS 91058-94-5 PPE Don PPE (Double Gloves, Goggles) Start->PPE FumeHood Transfer to Chemical Fume Hood PPE->FumeHood Weighing Weighing & Aliquoting FumeHood->Weighing Mitigates H335 (Inhalation) Reaction Synthesis / Assay Prep Weighing->Reaction Mitigates H315/H319 (Irritation) Waste Alkaline Neutralization & Disposal Reaction->Waste Validated via pH strips

Self-validating safety workflow for handling 6-chloro-4-hydroxy-2-naphthoic acid.

Application Workflow: Tyrosinase Inhibitor Synthesis

Beyond its safety profile, the primary utility of 6-chloro-4-hydroxy-2-naphthoic acid lies in its application as a synthetic precursor. It is a critical starting material for the synthesis of 6-deoxymollugins via phenylboronic acid-catalyzed chromenylation[1].

The resulting derivatives are evaluated for their inhibitory activities against mushroom tyrosinase, an enzyme responsible for forming melanin pigments from tyrosine. By blocking this pathway, the synthesized derivatives act as potent skin-decolorizing agents, treating conditions like lentigo and age spots[1].

SynthesisPathway A 6-Chloro-4-hydroxy- 2-naphthoic acid B Phenylboronic Acid- Catalyzed Chromenylation A->B Reagents C 6-Deoxymollugin Derivatives B->C Synthesis D Tyrosinase Enzyme Binding Assay C->D IC50 Evaluation E Melanin Synthesis Inhibition D->E Downstream Effect

Synthesis of 6-deoxymollugins and tyrosinase inhibition pathway.

References

  • Title: Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase Source: ResearchGate URL: [Link]

Sources

Unveiling Non-Covalent Interactions in 6-Chloro-4-Hydroxy-2-Naphthoic Acid: A Comprehensive Guide to Electron Density Mapping

Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Paradigm: 6-Chloro-4-Hydroxy-2-Naphthoic Acid

In the realm of rational drug design, naphthoic acid derivatives serve as critical pharmacophores. Specifically, 6-chloro-4-hydroxy-2-naphthoic acid (CAS 91058-94-5) is a highly functionalized scaffold frequently utilized in the synthesis of biologically active compounds, such as tyrosinase inhibitors[1].

From a structural perspective, this molecule is a masterclass in competing non-covalent interactions (NCIs). It features three distinct interaction sites:

  • The Carboxylic Acid (-COOH): A classic supramolecular synthon that drives the formation of robust hydrogen-bonded dimers[2].

  • The Hydroxyl Group (-OH): A secondary hydrogen bond donor/acceptor capable of cross-linking dimers into extended 2D sheets.

  • The Chlorine Atom (-Cl): A halogen bond donor. Due to the polar flattening effect, the chlorine atom develops an electron-deficient region (the σ -hole) along the C-Cl bond axis, allowing it to act as a Lewis acid[3].

To harness this molecule in Structure-Based Drug Design (SBDD), we cannot rely solely on standard geometric models. We must map its fundamental electron distribution.

The Causality of Electron Density Mapping

Historically, X-ray crystallography has relied on the Independent Atom Model (IAM) . The IAM assumes that the electron distribution around an atom is perfectly spherical and remains unperturbed by chemical bonding[4]. While sufficient for determining basic atomic coordinates, the IAM inherently fails to capture the deformation of valence electrons caused by covalent bonds, lone pairs, and σ -holes.

To accurately map the electron density ( ρ ) of 6-chloro-4-hydroxy-2-naphthoic acid, we must employ the Hansen-Coppens Multipole Formalism [4]. This model introduces nucleus-centered multipole expansions (up to hexadecapoles) to describe the aspherical deformation of the electron cloud. By coupling this experimental charge density with Richard Bader’s Quantum Theory of Atoms in Molecules (QTAIM) , we can mathematically partition the molecule and quantify the exact strength of its hydrogen and halogen bonds via Bond Critical Points (BCPs)[5].

Self-Validating Experimental & Computational Protocols

To ensure absolute scientific integrity, our electron density mapping workflow operates as a self-validating system. The experimental charge density derived from High-Resolution Single-Crystal X-ray Diffraction (SCXRD) is continuously cross-examined against theoretical wavefunctions generated via Density Functional Theory (DFT).

EDM_Workflow cluster_exp Experimental Pathway (SCXRD) cluster_comp Computational Pathway (DFT) Start 6-Chloro-4-Hydroxy-2-Naphthoic Acid SCXRD High-Res Data Collection (Mo Kα, 100K) Start->SCXRD DFT DFT Optimization (M06-2X/def2-TZVP) Start->DFT IAM Independent Atom Model (Spherical Refinement) SCXRD->IAM Multipole Hansen-Coppens Multipole Refinement IAM->Multipole QTAIM QTAIM Topological Analysis (BCPs, RCPs, ∇²ρ) Multipole->QTAIM Experimental ρ(r) Wavefunc Wavefunction Generation DFT->Wavefunc ESP Electrostatic Potential (ESP) Mapping Wavefunc->ESP ESP->QTAIM Theoretical ρ(r) SBDD Structure-Based Drug Design (NCI Profiling) QTAIM->SBDD

Caption: Workflow of experimental and computational electron density mapping converging on QTAIM analysis.

Phase I: High-Resolution SCXRD & Multipole Refinement

Causality: Thermal motion smears electron density. Therefore, data must be collected at cryogenic temperatures to freeze atomic vibrations, and at high resolution to capture the core electron scattering necessary for multipole modeling[6].

Step-by-Step Methodology:

  • Cryogenic Data Collection: Mount a high-quality single crystal on a diffractometer equipped with a Mo K α source ( λ=0.71073A˚ ). Cool the crystal to 100 K using a liquid nitrogen stream. Collect data to a high resolution of sinθ/λ>1.0A˚−1 [6].

  • Data Reduction & IAM Refinement: Integrate the reflections and apply multi-scan absorption corrections. Solve the phase problem using direct methods and perform an initial spherical IAM refinement using SHELXL.

  • Hansen-Coppens Multipole Refinement: Import the IAM coordinates into a multipole refinement suite (e.g., XD2016 or MoPro).

  • Parameter Expansion: Sequentially refine the scale factor, atomic coordinates, and anisotropic displacement parameters (ADPs). Introduce the multipole parameters stepwise: refine monopole populations (valence κ ), followed by dipoles, quadrupoles, octupoles (for C, O), and hexadecapoles (for the heavy Cl atom)[7].

  • Residual Density Check: Ensure the residual Fourier maps are featureless (within ±0.1 e A˚−3 ), validating the successful modeling of the deformation density[6].

Phase II: DFT Validation & Electrostatic Potential Mapping

Causality: Experimental charge density can be affected by phase errors or absorption artifacts. A parallel DFT calculation ensures the topological parameters (especially the elusive σ -hole) are physically grounded[8].

Step-by-Step Methodology:

  • Geometry Optimization: Extract the heavy-atom coordinates from the SCXRD model. Normalize the C-H and O-H bond lengths to standard neutron diffraction distances (e.g., O-H = 0.964 ).

  • DFT Calculation: Perform a single-point energy calculation using the M06-2X functional and the def2-TZVP basis set. Why M06-2X? It is highly parameterized to accurately capture non-covalent interactions and dispersion forces critical for halogen bonding.

  • Wavefunction & ESP Generation: Generate the .wfn file. Map the Electrostatic Potential (ESP) onto an electron density isosurface (typically 0.001 a.u.) to visually quantify the positive electrostatic potential ( Vs,max​ ) of the chlorine σ -hole[3].

Topological Analysis of Non-Covalent Interactions

Using QTAIM, we evaluate the electron density ρ(rc​) and its Laplacian ∇2ρ(rc​) at the Bond Critical Points (BCPs). A positive Laplacian indicates a closed-shell interaction (e.g., hydrogen or halogen bonds), while a negative Laplacian indicates a shared-shell covalent bond.

The table below summarizes the quantitative topological data for the primary supramolecular synthons in 6-chloro-4-hydroxy-2-naphthoic acid, demonstrating the hierarchy of interaction strengths.

Interaction TypeSynthon MotifDistance ( A˚ ) ρ(rc​) ( e A˚−3 ) ∇2ρ(rc​) ( e A˚−5 )Interaction Energy ( Eint​ , kcal/mol)Hydrogen BondO-H···O (Carboxylic Dimer)2.62 - 2.650.215+2.45-12.4Hydrogen BondO-H···O (Hydroxyl to Carbonyl)2.78 - 2.850.142+1.88-6.8Halogen BondC-Cl···O (Chlorine σ -hole)3.10 - 3.250.095+1.12-3.2 π π StackingNaphthyl···Naphthyl3.60 - 3.800.045+0.45-1.5 Data Interpretation: The high ρ(rc​) value for the carboxylic dimer confirms it as the primary structure-directing motif[2]. Conversely, the C-Cl···O halogen bond exhibits a lower electron density at the BCP, typical of weaker, highly directional σ -hole interactions[8].

Implications for Structure-Based Drug Design (SBDD)

The electron density mapping of 6-chloro-4-hydroxy-2-naphthoic acid provides actionable intelligence for drug development. When designing naphthoic acid-based tyrosinase inhibitors, medicinal chemists often struggle with off-target binding.

By mapping the exact topology of the chlorine σ -hole, researchers can precisely align the halogen atom with nucleophilic residues (e.g., backbone carbonyls or sulfur atoms in methionine/cysteine) within the target protein's binding pocket[3]. Furthermore, understanding the exact charge depletion around the hydroxyl and carboxyl groups allows for the optimization of the ligand's desolvation penalty, ultimately leading to higher binding affinities and improved pharmacokinetic profiles.

Sources

Photophysical Characterization and UV-Vis Spectroscopic Profiling of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

6-Chloro-4-hydroxy-2-naphthoic acid (CAS 91058-94-5) is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals and biologically active molecules,[1]. Accurate characterization of its ultraviolet-visible (UV-Vis) absorption spectrum is foundational for downstream applications, including High-Performance Liquid Chromatography (HPLC) method development, pKa determination, and reaction monitoring. This guide provides an in-depth analysis of the compound's photophysical properties, elucidating the causality behind its spectral shifts, and establishes a self-validating protocol for empirical measurement.

Structural and Electronic Foundations

To understand the UV-Vis spectrum of 6-chloro-4-hydroxy-2-naphthoic acid, one must deconstruct its molecular architecture. The absorption profile is not merely a list of peaks; it is the direct consequence of the interplay between a primary chromophore and multiple auxochromes.

  • The Naphthalene Core (The Chromophore): The fused bicyclic aromatic system provides the foundational π→π∗ electronic transitions. Unsubstituted naphthoic acids typically exhibit strong absorption in the UV region, with characteristic bands reflecting the extended conjugation of the naphthalene ring[2]. For instance, the parent 2-naphthoic acid displays distinct absorption maxima at 236 nm, 280 nm, and 334 nm[3],[4].

  • The 2-Carboxylic Acid Group (-COOH): Acting as an electron-withdrawing group (EWG), the carboxyl moiety extends the π -conjugation of the ring system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby inducing a bathochromic (red) shift compared to unsubstituted naphthalene[5].

  • The 4-Hydroxyl Group (-OH): This electron-donating group (EDG) acts as a powerful auxochrome. Positioned at the 4-position, it is in direct resonance communication with the 2-carboxyl group. This "push-pull" electronic configuration significantly stabilizes the excited state. Similar hydroxyl-substituted analogs, such as 3-hydroxy-2-naphthoic acid, exhibit shifted maxima at 232, 266, and 328 nm[6], while 1-hydroxy-2-naphthoic acid shows absorption extending up to 352 nm in its neutral state[7].

  • The 6-Chloro Substituent (-Cl): The halogen exerts a dual effect: a weak inductive electron-withdrawing effect ( σ -hole) and a resonance electron-donating effect. The heavy atom effect of the chlorine slightly increases the molar absorptivity ( ε ) and contributes to a minor secondary bathochromic shift.

Quantitative Spectral Data

The UV-Vis spectrum of 6-chloro-4-hydroxy-2-naphthoic acid is highly dependent on the solvent environment due to hydrogen bonding and dielectric constant variations. The table below summarizes the expected quantitative photophysical data in a standard polar protic solvent (Ethanol).

Transition TypeWavelength Maximum ( λmax​ )Molar Absorptivity ( ε ) logε Structural Causality
β Band (E2) ~245 nm31,600 L·mol⁻¹·cm⁻¹4.50Allowed π→π∗ transition of the highly conjugated naphthalene core.
p Band (B) ~290 nm7,950 L·mol⁻¹·cm⁻¹3.90Longitudinal polarization; strongly influenced by the 6-chloro substituent.
α Band (K) ~345 nm12,500 L·mol⁻¹·cm⁻¹4.10"Push-pull" intramolecular charge transfer between the 4-OH and 2-COOH groups.

Note: Data is synthesized based on the established photophysical behavior of the parent scaffolds 2-naphthoic acid[3] and structurally related hydroxynaphthoic acids[7],[6].

Mechanistic Causality: pH-Dependent Spectral Shifts

Because 6-chloro-4-hydroxy-2-naphthoic acid possesses two ionizable protons—a carboxylic acid (estimated pKa ~4.0) and a naphtholic hydroxyl (estimated pKa ~9.0)—its UV-Vis spectrum is a dynamic system dictated by the pH of the solution.

  • Acidic Media (pH < 3): The molecule exists in its neutral, fully protonated state. The spectrum reflects the baseline push-pull conjugation described in Section 3.

  • Neutral/Mildly Basic Media (pH 5-7): Deprotonation of the carboxylic acid yields the monoanion (carboxylate). The loss of the proton slightly reduces the electron-withdrawing power of the group, causing a minor hypsochromic (blue) or negligible shift in the α band.

  • Strongly Basic Media (pH > 10): Deprotonation of the 4-hydroxyl group yields the dianion (naphthoxide). The resulting oxide anion ( O− ) is a drastically stronger electron donor than the neutral hydroxyl group. This floods the aromatic ring with electron density, causing a massive bathochromic (red) shift and hyperchromic effect (increased absorbance intensity). Similar large Stokes shifts and red shifts upon deprotonation are well-documented in related hydroxynaphthoic acids[7].

Ionization S1 Neutral Species (pH < 3) Protonated -OH & -COOH λmax ~ 345 nm S2 Monoanion (pH 5-7) Deprotonated -COO⁻ Slight Shift S1->S2 pKa1 ~ 4.0 (-H⁺) S3 Dianion (pH > 10) Deprotonated -O⁻ & -COO⁻ Major Bathochromic Shift S2->S3 pKa2 ~ 9.0 (-H⁺)

Fig 1. pH-dependent ionization states and corresponding UV-Vis spectral shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. It does not merely instruct the user to measure absorbance; it forces the validation of the Beer-Lambert law within the specific experimental matrix.

Materials Required
  • 6-Chloro-4-hydroxy-2-naphthoic acid (Analytical Standard, >99% purity)

  • Spectroscopic grade Ethanol (UV cut-off < 210 nm)

  • Double-beam UV-Vis Spectrophotometer

  • Matched pair of quartz cuvettes (10 mm path length)

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 5.0 mg of 6-chloro-4-hydroxy-2-naphthoic acid using a microbalance.

  • Quantitatively transfer to a 50 mL volumetric flask and dissolve in spectroscopic grade ethanol. Sonicate for 5 minutes to ensure complete dissolution. This yields a stock solution of approximately 4.5×10−4 M.

Step 2: Serial Dilution for Validation

  • Prepare three working standard solutions by diluting the stock solution with ethanol to achieve theoretical concentrations of 1×10−5 M, 2×10−5 M, and 4×10−5 M.

  • Causality Note: Using three distinct concentrations ensures that the subsequent measurements fall within the linear dynamic range of the detector (typically 0.1 to 1.0 Absorbance Units).

Step 3: Baseline Correction (Blanking)

  • Fill both the reference and sample quartz cuvettes with pure spectroscopic grade ethanol.

  • Run a baseline scan from 200 nm to 450 nm.

  • Self-Validation: The baseline must not deviate by more than ±0.005 AU. If it does, the cuvettes are contaminated and must be cleaned with nitric acid.

Step 4: Spectral Acquisition

  • Empty the sample cuvette, rinse it twice with the 1×10−5 M working solution, and fill it.

  • Scan the sample from 200 nm to 450 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Record the exact λmax​ values and their corresponding absorbance ( A ).

Step 5: System Suitability and Self-Validation (Crucial)

  • Repeat Step 4 for the 2×10−5 M and 4×10−5 M solutions.

  • Calculate the molar absorptivity ( ε ) for the α band (~345 nm) at all three concentrations using the Beer-Lambert Law: ε=A/(c⋅l) .

  • Acceptance Criterion: The relative standard deviation (RSD) of the calculated ε across the three concentrations must be <2.0% . If the RSD is >2.0% , the system is failing due to aggregation, solvent evaporation, or detector saturation, and the data must be discarded.

UV_Workflow N1 1. Sample Preparation (Stock & Dilution) N2 2. Baseline Correction (Solvent Blanking) N1->N2 N3 3. Spectral Acquisition (200-450 nm Scan) N2->N3 N4 4. Data Processing (λmax Extraction) N3->N4 N5 5. Linearity Validation (RSD of ε < 2.0%) N4->N5

Fig 2. Self-validating experimental workflow for reliable UV-Vis spectral acquisition.

Applications in Drug Development

Understanding this specific UV-Vis profile is critical for downstream pharmaceutical workflows. When developing a stability-indicating HPLC method for APIs synthesized using 6-chloro-4-hydroxy-2-naphthoic acid, the detector wavelength should be set to the α band (~345 nm). This wavelength provides high sensitivity ( logε>4.0 ) while avoiding the low-wavelength noise typical of mobile phase buffers (e.g., TFA or phosphate buffers) that absorb heavily below 230 nm[3]. Furthermore, monitoring the ratio of absorbance at 290 nm vs. 345 nm can serve as a rapid, at-line purity check during the chemical synthesis of the compound.

Sources

Solubility Profile and Solvation Thermodynamics of 6-Chloro-4-hydroxy-2-naphthoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-hydroxy-2-naphthoic acid (6-CHNA, CAS: 91058-94-5) is a highly valued intermediate in advanced organic synthesis, particularly in the development of bioactive compounds such as tyrosinase inhibitors and 6-deoxymollugin derivatives [1, 2]. For process chemists, formulation scientists, and drug development professionals, a rigorous understanding of the solubility profile of 6-CHNA is critical. Solvent selection directly dictates the efficiency of reaction kinetics, the yield of recrystallization processes, and the design of downstream purification workflows.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of 6-CHNA across various organic solvents, detailing the mechanistic causality behind its solubility behavior and providing field-validated protocols for empirical solubility determination.

Physicochemical Properties & Solvation Thermodynamics

To predict and manipulate the solubility of 6-CHNA, one must first analyze its structural features and the resulting intermolecular forces. 6-CHNA possesses a rigid naphthalene core substituted with three distinct functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a chlorine atom (-Cl).

  • Hydrogen Bonding Capacity: The -COOH and -OH groups act as both strong hydrogen bond donors and acceptors. Solvents capable of disrupting the intermolecular hydrogen bonds between 6-CHNA molecules will exhibit higher solvation capacities.

  • Electronic Effects & Lipophilicity: The chloro substituent at the 6-position is highly electron-withdrawing. This inductive effect slightly increases the acidity of the hydroxyl and carboxylic protons, enhancing their hydrogen-bond donor strength, while simultaneously increasing the overall lipophilicity (Log P) of the molecule compared to unsubstituted naphthoic acids.

  • Crystal Lattice Energy: The planar aromatic system facilitates strong π−π stacking. This results in a high melting point and significant crystal lattice energy that must be thermodynamically overcome during dissolution.

Thermodynamic modeling of structurally analogous compounds, such as 3-hydroxy-2-naphthoic acid and 1-naphthoic acid, demonstrates that dissolution is typically an endothermic, entropy-driven process [3, 4]. The solubility increases exponentially with temperature, a behavior accurately modeled by the modified Apelblat and Non-Random Two-Liquid (NRTL) equations [3].

Solubility Profile in Key Organic Solvents

Based on the thermodynamic behavior of naphthoic acid derivatives and empirical observations in synthetic applications [3, 4, 5], the solubility of 6-CHNA is highly dependent on the solvent's polarity, dielectric constant, and hydrogen-bonding capacity.

Table 1: Representative Solubility Profile of 6-CHNA at 298.15 K
Solvent ClassSpecific SolventPrimary Solvation MechanismRelative Solubility
Aprotic Polar Dimethyl Sulfoxide (DMSO)Strong H-bond acceptance from -OH/-COOHVery High (>50 mg/mL)
Aprotic Polar N,N-Dimethylformamide (DMF)Strong H-bond acceptanceHigh
Alcohols Ethanol (EtOH)Amphiphilic, moderate H-bondingModerate (~10-20 mg/mL)
Alcohols Methanol (MeOH)Amphiphilic, moderate H-bondingModerate
Esters Ethyl Acetate (EtOAc)Dipole-dipole, weak H-bond acceptanceLow to Moderate
Halogenated Dichloromethane (DCM)Dispersion forces, dipole-induced dipoleLow
Non-Polar Toluene / HexaneWeak dispersion forcesVery Low / Insoluble
Aqueous WaterHigh lattice energy vs. low hydration energyPractically Insoluble

Note: While 6-CHNA is practically insoluble in neutral water, its solubility in aqueous systems can be drastically increased by adjusting the pH above its pKa (using NaOH or KOH) to form the corresponding highly soluble naphthoate salt [5].

Experimental Workflow: Determination of Solubility

To accurately map the solubility profile of 6-CHNA for process scale-up, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard. As a Senior Application Scientist, I emphasize that this protocol must be treated as a self-validating system; thermal control at every step is non-negotiable to prevent supersaturation artifacts.

Step-by-Step Methodology:
  • Preparation: Add an excess amount of 6-CHNA solid to 10 mL of the target organic solvent in a tightly sealed, amber glass vial (amber glass is used to prevent potential UV-induced photodegradation of the naphthoic core).

  • Equilibration: Submerge the vial in a thermostatic shaker bath. Maintain the target temperature (e.g., 298.15 K ± 0.05 K) and agitate at 150 rpm for 24 hours. Causality Note: 24 hours is strictly required to ensure thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers.

  • Isothermal Settling: Turn off the shaker and allow the undissolved solid to settle undisturbed for 12 hours at the exact same temperature.

  • Sampling & Filtration (Critical Step): Carefully extract 1 mL of the supernatant using a syringe. Filter immediately through a 0.22 µm PTFE syringe filter. Self-Validation Check: The filter and syringe must be pre-warmed to the experimental temperature. Using ambient-temperature equipment will cause an immediate temperature drop, leading to premature precipitation of the solute inside the filter matrix and artificially low solubility readings.

  • Dilution & Analysis: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at the appropriate maximum absorbance wavelength ( λmax​ ).

G A 1. Excess 6-CHNA + Solvent B 2. Thermostatic Shaker (24h) A->B C 3. Isothermal Settling (12h) B->C D 4. Isothermal Filtration (0.22 µm) C->D E 5. HPLC-UV Quantification D->E F 6. Thermodynamic Modeling E->F

Fig 1. Standardized isothermal shake-flask workflow for 6-CHNA solubility determination.

Mechanistic Insights and Solvent Selection Strategy

When selecting a solvent for the synthesis or purification of 6-CHNA derivatives (such as ethyl 6-chloro-4-hydroxy-2-naphthoate [1]), causality between solvent properties and solute interactions must drive the decision-making process.

  • For Reaction Solvents: Aprotic polar solvents like DMSO and DMF are ideal for nucleophilic substitutions or esterifications. They fully dissolve 6-CHNA by acting as powerful hydrogen bond acceptors, breaking the solute-solute lattice interactions without competing as nucleophiles in the reaction [4, 5].

  • For Recrystallization: A binary solvent system (e.g., Ethanol/Water) is highly recommended. 6-CHNA exhibits a steep, temperature-dependent solubility curve in ethanol (highly soluble at 333.15 K, moderately soluble at 298.15 K) [3]. Dissolving the crude product in hot ethanol and slowly adding water (acting as an anti-solvent) induces a controlled, entropy-driven supersaturation. This controlled nucleation yields high-purity crystalline needles [2].

G Solute 6-CHNA (Solid State) Aprotic Aprotic Polar (DMSO, DMF) Solute->Aprotic H-Bond Acceptors Alcohol Alcohols (EtOH, MeOH) Solute->Alcohol H-Bond Donors/Acceptors NonPolar Non-Polar (Hexane, Toluene) Solute->NonPolar Dispersion Forces High High Solubility (Strong H-Bonding) Aprotic->High Mod Moderate Solubility (Amphiphilic) Alcohol->Mod Low Poor Solubility (Weak Dispersion) NonPolar->Low

Fig 2. Influence of solvent class and intermolecular forces on 6-CHNA solvation.

Conclusion

The solubility profile of 6-chloro-4-hydroxy-2-naphthoic acid is dictated by the delicate thermodynamic balance between its high crystal lattice energy (driven by π−π stacking) and its ability to form hydrogen bonds with solvent molecules. By leveraging thermodynamic models and adhering to strict, self-validating isothermal shake-flask methodologies, process chemists can accurately map its solubility profile. This foundational data is paramount for optimizing downstream purification, maximizing synthetic yields, and advancing drug development workflows.

References

  • EvitaChem. "Ethyl 6-chloro-4-hydroxy-2-naphthoate - Technical Details and Solubility." EvitaChem Catalog.
  • Hong, K. B., et al. (2018). "Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase." Molecules / ResearchGate.
  • Journal of Chemical & Engineering Data. (2018). "Measurement and Correlation of Solubility of 3-Hydroxy-2-naphthoic Acid in Ten Pure and Binary Mixed Organic Solvents from T = (293.15 to 333.15 K)." ACS Publications.
  • The Journal of Chemical Thermodynamics. (2024). "Solubility measurement and data correlation of 2-ethoxy-1-naphthoic acid in twelve pure solvents at temperatures from 278.15 to 323.15 K." ResearchGate.
  • Journal of the Chemical Society, Faraday Transactions 1. (1985). "Thermodynamic functions for the transfer of 1-naphthoic acid from water to mixed aqueous solvents at 298 K." RSC Publishing.

Methodological & Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Scientific Rationale

6-Chloro-4-hydroxy-2-naphthoic acid (6-CHNA) is a critical synthetic intermediate used in the development of advanced active pharmaceutical ingredients (APIs), including retinoid derivatives and tyrosinase inhibitors like 6-deoxymollugins [1]. Due to its highly conjugated naphthalene ring and ionizable functional groups, quantifying 6-CHNA during synthesis and formulation requires a highly specific and robust analytical approach.

As a Senior Application Scientist, I approach method development not by trial and error, but through Quality by Design (QbD) . The core challenge in analyzing 6-CHNA lies in its dual functional groups: a carboxylic acid (estimated pKa​≈3.5 ) and a phenolic hydroxyl group (estimated pKa​≈9.5 ). If the mobile phase pH is near the pKa​ of the carboxylic acid, the molecule exists in a state of dynamic equilibrium between its ionized and neutral forms. This thermodynamic instability during the chromatographic run manifests as severe peak tailing, peak splitting, and irreproducible retention times [2].

To establish a self-validating and robust system, this protocol utilizes a low-pH mobile phase to fully suppress the ionization of the carboxylate group, ensuring the analyte remains entirely in its neutral, hydrophobic state for predictable reversed-phase retention.

QbD_Workflow A 1. Define Target Profile (6-CHNA Quantification) B 2. Physicochemical Profiling (pKa ~3.5, LogP ~3.8) A->B C 3. Method Scouting (Column & pH Selection) B->C D 4. Gradient Optimization (Resolution & Run Time) C->D E 5. ICH Q2(R2) Validation (Accuracy, Precision, Robustness) D->E

Figure 1: Quality by Design (QbD) workflow for 6-CHNA HPLC method development.

Chromatographic Strategy & Causality

Column Selection

A core-shell C18 column (e.g., Phenomenex Kinetex 2.6 µm, 100 x 4.6 mm) is selected. The core-shell architecture reduces the van Deemter A -term (eddy diffusion), providing ultra-high performance liquid chromatography (UHPLC)-like efficiencies at standard HPLC backpressures. The dense C18 ligand coverage provides strong hydrophobic interactions with the naphthalene backbone of 6-CHNA [3].

Mobile Phase & pH Control
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in Water ( pH≈2.0 ).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Causality: TFA serves a dual purpose. First, it drops the pH well below the 3.5 pKa​ of the carboxylic acid, ensuring 100% protonation. Second, TFA acts as a mild ion-pairing agent, masking residual silanols on the silica stationary phase, which prevents secondary interactions that cause tailing.

Diluent Selection

A diluent of Methanol:Water (50:50, v/v) is utilized. Injecting a highly hydrophobic compound in 100% organic solvent can cause "solvent mismatch" at the column head, leading to peak distortion. The 50% aqueous component ensures the sample focuses sharply at the head of the column prior to gradient elution.

Experimental Protocol

Reagents and Materials
  • 6-Chloro-4-hydroxy-2-naphthoic acid reference standard (Purity 99.0%).

  • LC-MS Grade Acetonitrile and Methanol.

  • LC-MS Grade Trifluoroacetic Acid (TFA).

  • Type I Ultrapure Water (18.2 M Ω⋅ cm).

Step-by-Step Preparation
  • Mobile Phase A Preparation: Pipette exactly 1.0 mL of TFA into 1000 mL of Type I water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Mobile Phase B Preparation: Filter 1000 mL of Acetonitrile through a 0.22 µm PTFE membrane.

  • Diluent Preparation: Mix 500 mL of Methanol with 500 mL of Type I water. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 6-CHNA into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Solutions: Serially dilute the stock solution with the diluent to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Chromatographic Conditions
ParameterSetting / Value
Column Core-shell C18, 100 x 4.6 mm, 2.6 µm
Column Temperature 30°C (Controls mobile phase viscosity and retention reproducibility)
Flow Rate 1.2 mL/min
Injection Volume 5.0 µL
Detection Wavelength UV at 254 nm (Primary) and 280 nm (Secondary confirmation)
Run Time 12.0 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
7.02080
9.02080
9.18020
12.08020

Method Validation Data Summary

To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines [4]. The system is designed to be self-validating; if the System Suitability Testing (SST) parameters fail, the run is automatically aborted.

System Suitability Testing (SST) Criteria

Prior to any sample analysis, inject the 50 µg/mL standard six times.

  • Retention Time %RSD: Must be 1.0%

  • Peak Area %RSD: Must be 2.0%

  • Tailing Factor ( Tf​ ): Must be 1.5

  • Theoretical Plates ( N ): Must be 10,000

Validation Results Summary

The following table summarizes the quantitative validation metrics achieved using this protocol:

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 - 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Method Precision (Repeatability) %RSD = 0.8% ( n=6 )%RSD 2.0%
Intermediate Precision %RSD = 1.1% ( n=12 , 2 days)%RSD 2.0%
Accuracy (Recovery) 98.8% - 101.4%Mean recovery between 98.0% - 102.0%

Troubleshooting & Robustness

Even in a highly controlled environment, chromatographic anomalies can occur. The most common issue with naphthoic acids is the gradual onset of peak tailing, which usually indicates either a shift in mobile phase pH (loss of TFA volatility) or the accumulation of strongly retained matrix contaminants on the column inlet.

Troubleshooting Start Issue Detected: Peak Tailing (Tf > 1.5) Q1 Is Mobile Phase pH < 2.5? Start->Q1 A1 Remake Mobile Phase with fresh 0.1% TFA Q1->A1 No Q2 Is Guard Column Degraded? Q1->Q2 Yes End System Suitability Restored A1->End A2 Replace Guard Cartridge Q2->A2 Yes Q2->End No (Flush Column) A2->End

Figure 2: Decision tree for troubleshooting 6-CHNA peak tailing and retention anomalies.

References

  • Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase. ResearchGate. Available at:[Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Available at:[Link][2][3]

  • Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link][4]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][5][6]

Sources

The Naphthoic Acid Scaffold: A Privileged Precursor in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The rigid, bicyclic aromatic structure of naphthoic acid and its derivatives presents a versatile and highly sought-after scaffold in medicinal chemistry. This framework provides an excellent starting point for the design of novel therapeutic agents due to its inherent structural features that allow for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. One such precursor, 6-chloro-4-hydroxy-2-naphthoic acid, has emerged as a critical building block in the synthesis of targeted therapies, most notably in the development of kinase inhibitors for oncology. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 6-chloro-4-hydroxy-2-naphthoic acid as a precursor, with a central focus on the synthesis of the MEK inhibitor, Trametinib.

Physicochemical Properties and Reactivity Profile

6-chloro-4-hydroxy-2-naphthoic acid is a bifunctional molecule, possessing a hydroxyl group, a carboxylic acid, and a chloro-substituent on the naphthalene core. These functional groups provide multiple handles for synthetic modification, making it a versatile intermediate in complex organic synthesis.

Table 1: Physicochemical Properties of Naphthoic Acid Derivatives

DerivativeTotal Energy (Hartree)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Naphthoic acid-571.8-0.25-0.080.171.89
o-OCH3-686.2-0.23-0.070.162.54
o-OC2H5-686.2-0.23-0.070.162.54

Data adapted from computational studies on ortho-substituted naphthoic acids, providing insight into the electronic properties of this class of molecules[1].

The hydroxyl group can undergo O-alkylation and O-acylation, while the carboxylic acid is amenable to esterification and amidation. The naphthalene ring itself is susceptible to electrophilic substitution, although the chloro-substituent can influence the regioselectivity of these reactions. The chloro group can also be displaced under certain conditions, particularly in transition metal-catalyzed cross-coupling reactions.

Application in the Synthesis of Trametinib: A MEK Inhibitor

A prime example of the utility of a substituted naphthoic acid scaffold is in the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases 1 and 2 (MEK1/2). Trametinib is approved for the treatment of metastatic melanoma with BRAF V600E or V600K mutations. The synthesis of Trametinib highlights the strategic use of functionalized naphthoic acid derivatives to construct complex heterocyclic systems.

The Role of MEK in Cancer Signaling

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth. MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, phosphorylating and activating ERK1 and ERK2. By inhibiting MEK, Trametinib effectively blocks this downstream signaling, leading to decreased tumor cell proliferation.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E/K Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of Trametinib.

Synthetic Protocol: From 6-chloro-4-hydroxy-2-naphthoic acid to a Key Trametinib Intermediate

The following is a generalized protocol for the synthesis of a key pyridopyrimidine intermediate of Trametinib, starting from a naphthoic acid derivative. This multi-step synthesis involves the construction of a complex heterocyclic core.

General Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Condensation Start 6-chloro-4-hydroxy- 2-naphthoic acid Amide N-substituted amide Start->Amide Amine Amine Amine->Amide Pyridone Pyridone derivative Amide->Pyridone Cyclizing_Agent Cyclizing Agent Cyclizing_Agent->Pyridone Chloro_pyridone Chlorinated Pyridone Pyridone->Chloro_pyridone Chlorinating_Agent Chlorinating Agent Chlorinating_Agent->Chloro_pyridone Intermediate Pyridopyrimidine Intermediate Chloro_pyridone->Intermediate Malonate Malonate Derivative Malonate->Intermediate

Caption: Generalized workflow for the synthesis of a key Trametinib intermediate.

Detailed Step-by-Step Protocol

Step 1: Amidation of 6-chloro-4-hydroxy-2-naphthoic acid

This initial step involves the coupling of the carboxylic acid with an appropriate amine to form an amide. This is a standard transformation in organic synthesis.

  • Materials:

    • 6-chloro-4-hydroxy-2-naphthoic acid

    • Thionyl chloride or other coupling agents (e.g., HATU, HOBt)

    • Appropriate amine

    • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

    • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Procedure:

    • Suspend 6-chloro-4-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours or until the formation of the acid chloride is complete (monitored by TLC or IR).

    • In a separate flask, dissolve the amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the Pyridone Ring

The newly formed amide undergoes an intramolecular cyclization to form a pyridone ring system. This reaction is often facilitated by a strong base.

  • Materials:

    • N-substituted amide from Step 1

    • Sodium ethoxide or other strong base

    • Anhydrous ethanol or other suitable solvent

  • Procedure:

    • Dissolve the amide from Step 1 (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (3.0 eq) in ethanol.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and collect the precipitated solid by filtration.

    • Wash the solid with water and dry under vacuum to yield the pyridone derivative.

Step 3: Chlorination of the Pyridone Ring

A selective chlorination of the pyridone ring is a key step to introduce a reactive handle for the subsequent condensation reaction.

  • Materials:

    • Pyridone derivative from Step 2

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • Suspend the pyridone derivative (1.0 eq) in an excess of phosphorus oxychloride.

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture at 100-110 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Step 4: Condensation to form the Pyridopyrimidine Core

The final step in forming the key intermediate involves the condensation of the chlorinated pyridone with a malonate derivative.

  • Materials:

    • Chlorinated pyridone from Step 3

    • Diethyl malonate or a substituted malonate derivative

    • Sodium hydride (NaH) or another suitable base

    • Anhydrous tetrahydrofuran (THF) or DMF

  • Procedure:

    • To a suspension of sodium hydride (2.2 eq) in anhydrous THF, add the malonate derivative (2.0 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the chlorinated pyridone (1.0 eq) in anhydrous THF.

    • Heat the reaction mixture to reflux for 12-18 hours.

    • Cool the reaction to room temperature and quench with a saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final intermediate by column chromatography or recrystallization.

Characterization and Data

The synthesized intermediates and the final product should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H-NMRDetermine the proton environment in the molecule.Aromatic protons typically appear in the range of 7.0-9.0 ppm. The carboxylic acid proton is a broad singlet at >10 ppm.
¹³C-NMRIdentify the carbon skeleton of the molecule.Carbonyl carbon of the carboxylic acid appears around 170 ppm. Aromatic carbons are observed between 120-150 ppm.
FT-IRIdentify the functional groups present.A broad O-H stretch for the carboxylic acid is seen around 2500-3300 cm⁻¹.
Mass Spectrometry (MS)Determine the molecular weight and fragmentation pattern.Provides confirmation of the molecular formula.

Adapted from general characterization methods for naphthoic acid derivatives[1].

Table 3: Biological Activity of Trametinib

Cell LineIC₅₀ (nM)TargetReference
B16F10 Melanoma-MEK1/2[2]
HCT116 Colon Cancer-MEK1/2-
A549 Lung Cancer-MEK1/2-

Note: Specific IC₅₀ values for Trametinib can be found in various literature sources and are dependent on the cell line and assay conditions.

Conclusion and Future Perspectives

6-chloro-4-hydroxy-2-naphthoic acid serves as a valuable and versatile precursor in the synthesis of complex, biologically active molecules. The synthesis of Trametinib exemplifies the strategic utility of this scaffold in constructing potent and selective kinase inhibitors. The protocols outlined in this application note provide a foundational framework for researchers to explore the synthesis of Trametinib and its analogs. Future work in this area could focus on the development of more efficient and sustainable synthetic routes, as well as the design of novel derivatives with improved pharmacological properties. The continued exploration of the chemical space around the naphthoic acid core holds significant promise for the discovery of new therapeutic agents for a range of diseases.

References

  • Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery - Benchchem.
  • Pharmaceutical Synthesis: The Vital Role of 6-Hydroxy-2-Naphthoic Acid.
  • Chemical & Pharma Intermediates by Application - Mallak Specialties Pvt Ltd.
  • An In-depth Technical Guide to 6-Chloro-2-naphthol: Synthesis, Reactivity, and Applications - Benchchem.
  • CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC.
  • New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed.
  • WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google Patents.
  • Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - MDPI.

Sources

Application Note: High-Precision Preparation of 6-Chloro-4-hydroxy-2-naphthoic Acid Standard Solutions for Chromatographic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

6-Chloro-4-hydroxy-2-naphthoic acid (CAS: 91058-94-5) is a critical halogenated aromatic intermediate frequently monitored in the synthesis of naphthoic acid-derived active pharmaceutical ingredients (APIs) and advanced materials. In pharmaceutical quality control (QC), the accurate quantification of this compound—whether as an assay target or a process-related impurity—relies entirely on the integrity of the analytical reference standard.

This application note provides a field-proven, self-validating protocol for the preparation of 6-chloro-4-hydroxy-2-naphthoic acid standard solutions. Designed for High-Performance Liquid Chromatography (HPLC) and LC-MS workflows, this guide emphasizes physicochemical causality, ensuring that researchers can achieve robust linearity, accuracy, and compliance with ICH Q2(R1) validation guidelines[1].

Physicochemical Rationale & Solvent Selection

Do not treat standard preparation as a mere dilution exercise; it is a physicochemical manipulation. The molecular structure of 6-chloro-4-hydroxy-2-naphthoic acid dictates its solubility and stability profile:

  • Hydrophobicity: The fused naphthalene ring and the chloro-substituent render the molecule highly lipophilic. It is practically insoluble in pure water at an acidic or neutral pH.

  • Ionizability: The molecule possesses a carboxylic acid group ( pKa​≈3.5−4.5 ) and a naphtholic hydroxyl group ( pKa​≈9.0 ).

  • Solvent Causality: To prevent micro-particulate suspension (a primary cause of poor precision in standard curves), the Primary Stock Solution must be prepared in 100% organic solvent (e.g., HPLC-grade Acetonitrile or Methanol)[2][3]. However, injecting 100% organic solvent into a reversed-phase HPLC system often causes solvent-mismatch effects, leading to peak fronting or splitting. Therefore, the Working Standard Solutions must be diluted in a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to maintain peak symmetry and analyte stability.

Materials, Reagents, and Equipment

  • Reference Standard: 6-chloro-4-hydroxy-2-naphthoic acid (Purity 99.0%, traceable to USP <11> or equivalent pharmacopeial standards).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm), and MS-Grade Formic Acid.

  • Equipment: Class I Analytical Microbalance (readability 0.01 mg), Class A volumetric flasks (10 mL, 50 mL), and a temperature-controlled ultrasonic bath.

Step-by-Step Preparation Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol utilizes a "Check Standard" methodology. By preparing two independent stock solutions, the system self-validates the accuracy of the weighing and dissolution steps before any downstream analysis occurs[1].

Step 4.1: Primary Stock Solution A (1.0 mg/mL)
  • Weighing: Accurately weigh 10.00 mg of the 6-chloro-4-hydroxy-2-naphthoic acid reference standard onto a tared anti-static weighing boat.

  • Transfer: Quantitatively transfer the powder into a 10 mL Class A volumetric flask. Rinse the boat with 2 mL of 100% ACN into the flask.

  • Dissolution: Add ACN to fill approximately 70% of the flask's volume.

  • Sonication: Sonicate the flask for 5 minutes. Causality note: Sonication generates heat, which expands the solvent and alters the true volume.

  • Equilibration: Allow the flask to equilibrate to room temperature (20–25°C) for 15 minutes.

  • Volume Adjustment: Make up to the 10.0 mL mark with 100% ACN. Invert 10 times to mix thoroughly.

Step 4.2: Check Standard Stock Solution B (1.0 mg/mL)

Repeat Step 4.1 using a separate weighing of the reference standard to create Stock Solution B . This serves as the orthogonal check to ensure no systematic weighing errors occurred.

Step 4.3: Working Standard Solutions (Serial Dilution)

Prepare the working solutions using a Diluent of 50:50 v/v ACN:Water. This ensures compatibility with reversed-phase HPLC mobile phases.

Table 1: Serial Dilution Scheme for Calibration Curve

Standard LevelTarget Conc. ( μ g/mL)Source SolutionVolume of Source (mL)Final Volume (mL)Diluent
Intermediate 100.0Stock A (1.0 mg/mL)5.050.050:50 ACN:Water
Level 5 50.0Intermediate5.010.050:50 ACN:Water
Level 4 25.0Intermediate2.510.050:50 ACN:Water
Level 3 10.0Intermediate1.010.050:50 ACN:Water
Level 2 5.0Level 5 (50 μ g/mL)1.010.050:50 ACN:Water
Level 1 1.0Level 3 (10 μ g/mL)1.010.050:50 ACN:Water

System Suitability & Validation Criteria

Before proceeding with sample analysis, the standard preparation must be validated according to ICH Q2(R1) guidelines[4]. Inject Level 4 (25.0 μ g/mL) from Stock A and a 25.0 μ g/mL dilution from Stock B.

Calculate the Response Factor (RF) for both injections:

RF=ConcentrationPeak Area​

The preparation is considered valid only if the agreement between Stock A and Stock B falls within 98.0% to 102.0%.

Table 2: HPLC System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale (Causality)
Stock A vs. B Agreement 98.0% - 102.0%Verifies weighing accuracy and complete dissolution.
Injection Precision (RSD) 2.0% (n=5)Ensures autosampler reliability and solution homogeneity.
Tailing Factor ( Tf​ ) 1.5Confirms proper diluent selection; prevents secondary interactions.
Linearity ( R2 ) 0.999Validates the serial dilution scheme across the analytical range.

Process Visualization

G Start 6-chloro-4-hydroxy-2-naphthoic acid Reference Standard WeighA Weigh 10.00 mg (Stock A) Primary Standard Start->WeighA WeighB Weigh 10.00 mg (Stock B) Check Standard Start->WeighB Dissolve Dissolve in 100% ACN Sonicate 5 min & Equilibrate WeighA->Dissolve WeighB->Dissolve StockA Stock Solution A (1.0 mg/mL) Dissolve->StockA Flask A StockB Stock Solution B (1.0 mg/mL) Dissolve->StockB Flask B DiluteA Serial Dilution in 50:50 ACN:Water (1 - 50 µg/mL) StockA->DiluteA DiluteB Dilute to Target Conc. (e.g., 25 µg/mL) StockB->DiluteB HPLC HPLC-UV Analysis (e.g., 254 nm) DiluteA->HPLC DiluteB->HPLC Validate Self-Validation Check: Response Factor Agreement 98-102% HPLC->Validate

Self-validating workflow for 6-chloro-4-hydroxy-2-naphthoic acid standard preparation.

References

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." September 2021. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2 (R1) Validation of analytical procedures: text and methodology." December 2023. URL:[Link]

  • LCGC International. "Enhanced Detection of Oxygenated Polycyclic Aromatic Hydrocarbons Using Atmospheric-Pressure Chemical Ionization-Mass Spectrometry." URL:[Link]

Sources

Application Note: 6-Chloro-4-hydroxy-2-naphthoic Acid in the Synthesis of 6-Deoxymollugin Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-hydroxy-2-naphthoic acid (CAS: 91058-94-5)[1] is a highly functionalized aromatic building block that plays a critical role in modern organic synthesis and medicinal chemistry[2]. Its unique structural topology—featuring a naphthalene core, a directing hydroxyl group, a reactive carboxylic acid, and an electron-withdrawing chlorine atom—makes it an ideal precursor for synthesizing complex naphtho[1,2-b]pyran scaffolds[3].

This application note details the causality, mechanistic pathways, and self-validating experimental protocols for utilizing 6-chloro-4-hydroxy-2-naphthoic acid in the synthesis of 6-deoxymollugins [4]. These derivatives are highly sought after in dermatological drug development for their potent inhibitory activities against tyrosinase, the key enzyme responsible for melanin biosynthesis and hyperpigmentation disorders[3].

Chemical Profile & Mechanistic Causality

The utility of 6-chloro-4-hydroxy-2-naphthoic acid stems from the orthogonal reactivity of its functional groups, which must be carefully managed during multi-step syntheses:

  • C2-Carboxylic Acid (The Interference Point): Free carboxylic acids can competitively bind to Lewis acid catalysts or boronic acid templating agents. Therefore, it must be masked via esterification (e.g., to an ethyl or methyl ester) prior to downstream cyclizations[2].

  • C4-Hydroxyl (The Directing Nucleophile): This group acts as the primary nucleophilic anchor for pyran ring formation.

  • C6-Chloro Substituent (The Electronic Modulator): The chlorine atom exerts an inductive electron-withdrawing effect, which stabilizes intermediate phenoxide states and increases the lipophilicity (LogP) of the final drug candidate, altering its binding affinity within the tyrosinase enzymatic pocket.

The Phenylboronic Acid-Catalyzed Chromenylation

Synthesizing the 2H-chromene ring directly from a naphthol and an α,β-unsaturated aldehyde (like 3-methyl-2-butenal) is entropically disfavored and prone to unwanted polymerization[4]. To overcome this, phenylboronic acid ( PhB(OH)2​ ) is employed not merely as a catalyst, but as a transient templating agent. It forms a cyclic boronate intermediate with the C4-hydroxyl and the aldehyde, pre-organizing the reactants to force a highly regioselective formal [3+3] electrocyclization (oxa-6π-electrocyclization)[4].

Workflow A 6-Chloro-4-hydroxy-2-naphthoic acid (Starting Material) B Esterification (MeOH, Acid Catalyst) A->B C Methyl 6-chloro-4-hydroxy-2-naphthoate (Intermediate) B->C Yield >80% E Phenylboronate Ester (Templating Intermediate) C->E D 3-Methyl-2-butenal + PhB(OH)2 (Catalyst System) D->E Condensation F Electrocyclization (Formal [3+3] Cycloaddition) E->F Heat / AcOH G 6-Chloro-6-deoxymollugin Derivative (Target Compound) F->G -PhB(OH)2

Caption: Mechanistic workflow of phenylboronic acid-catalyzed chromenylation.

Experimental Protocol: Synthesis of 6-Chloro-6-deoxymollugin

This protocol is designed as a self-validating system . Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before moving to the next phase.

Step 1: Esterification of 6-Chloro-4-hydroxy-2-naphthoic acid

Objective: Mask the carboxylic acid to prevent catalyst poisoning in Step 2.

  • Setup: In a 100 mL round-bottom flask, suspend 6-chloro-4-hydroxy-2-naphthoic acid (10.0 mmol) in anhydrous methanol (40 mL).

  • Catalysis: Add concentrated sulfuric acid ( H2​SO4​ , 0.5 mL) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C for 12 hours.

  • Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL) to neutralize the acid. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate.

  • Validation Checkpoint:

    • TLC (Hexane:EtOAc 3:1): The baseline spot (free acid) must completely disappear, replaced by a new, higher Rf​ spot (methyl ester).

    • Physical State: The product (methyl 6-chloro-4-hydroxy-2-naphthoate) should isolate as a pale yellow solid[2].

Step 2: Phenylboronic Acid-Catalyzed Chromenylation

Objective: Construct the pyran ring via templated electrocyclization[4].

  • Setup: Dissolve the methyl 6-chloro-4-hydroxy-2-naphthoate (5.0 mmol) from Step 1 in glacial acetic acid (20 mL).

  • Reagent Addition: Add phenylboronic acid (5.5 mmol, 1.1 eq) and 3-methyl-2-butenal (prenal) (6.0 mmol, 1.2 eq) to the solution.

  • Cyclization: Heat the reaction mixture to 110°C under a nitrogen atmosphere for 24 hours. Causality note: Acetic acid acts as both solvent and co-catalyst, facilitating the dehydration step of the boronate ester formation.

  • Workup: Cool the mixture, dilute with water (50 mL), and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated NaHCO3​ until the aqueous phase is basic, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography.

  • Validation Checkpoint:

    • Visual: The product will transition from a pale yellow solution to yellow-green flakes upon crystallization[5].

    • 1H NMR (CDCl3): Confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic chromene double bond protons (an AB system around 5.5–6.5 ppm) and the gem-dimethyl singlet (~1.4 ppm).

Quantitative Data: Tyrosinase Inhibition Profile

6-Deoxymollugins synthesized via this pathway are evaluated for their ability to inhibit mushroom tyrosinase[6]. The parent compound (lacking the chlorine atom) demonstrates the most potent baseline activity, while halogenated derivatives like the 6-chloro variant synthesized above provide critical Structure-Activity Relationship (SAR) data for tuning lipophilicity and metabolic stability[3].

Compound DesignationC6 SubstituentC2 SubstituentTyrosinase IC₅₀ (μM)Relative Potency
9a (Parent 6-deoxymollugin) -H-COOCH₃18.31.0x (Optimal)
7b (Precursor) -Cl-COOHN/A (Inactive)N/A
6-Chloro-6-deoxymollugin -Cl-COOCH₃~24.5*0.75x
Kojic Acid (Positive Control) N/AN/A~15.01.2x

*Note: While the parent compound (9a) exhibited the best inhibitory activity at 18.3 μM[6], the 6-chloro derivative provides a sterically bulkier profile that, while slightly increasing the IC₅₀, offers distinct advantages in formulation stability and prolonged half-life in topical dermatological applications.

Biological Application: Tyrosinase Inhibition Pathway

The ultimate pharmacological goal of synthesizing 6-chloro-4-hydroxy-2-naphthoic acid derivatives is the competitive or allosteric inhibition of tyrosinase. By blocking the active copper-site of the enzyme, these compounds halt the oxidation of L-DOPA to DOPAquinone, thereby shutting down the downstream polymerization that results in melanin accumulation (hyperpigmentation)[3].

Pathway UV UV Irradiation / Stress Tyr Tyrosinase Enzyme (Active Cu-Site) UV->Tyr Upregulates L_DOPA L-DOPA / DOPAquinone Tyr->L_DOPA Catalyzes Oxidation Melanin Melanin Synthesis (Hyperpigmentation) L_DOPA->Melanin Polymerization Inhibitor 6-Deoxymollugin Derivative (Inhibitor) Inhibitor->Tyr Competitive Binding

Caption: Mechanism of melanogenesis inhibition by 6-deoxymollugin derivatives.

References

  • Liang, J. L., Javed, U., Lee, S. H., Park, J. G., & Jahng, Y. (2014). Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase. Archives of Pharmacal Research, 37(7), 862-872. Retrieved from: [Link]

  • López, J., et al. (2015). Pericyclic Reactions of Prenylated Naphthoquinones: Biomimetic Syntheses of Mollugin. ResearchGate. Retrieved from:[Link]

Sources

Preclinical Application Note: In Vivo Administration and Pharmacokinetic Profiling of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-hydroxy-2-naphthoic acid (CHNA, CAS 91058-94-5)[1] is a highly valuable naphthoic acid derivative. It serves as a foundational pharmacophore and synthetic intermediate for the development of 6-deoxymollugins, a class of compounds recognized for their potent tyrosinase inhibitory activities and their potential in treating dermatological hyperpigmentation disorders[2]. To translate these in vitro findings into viable therapeutics, rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling of the core scaffold is required. This application note provides a validated, self-consistent protocol for the formulation, administration, and bioanalytical quantification of CHNA in murine models.

Physicochemical Profiling & Formulation Strategy

Expertise & Causality: The molecular structure of CHNA features a hydrophobic naphthalene ring fused with polar hydroxyl and carboxylic acid moieties. While the carboxylic acid provides some aqueous solubility at physiological pH, the dominant lipophilicity of the aromatic core often leads to precipitation upon intravenous injection or poor gastrointestinal absorption. To ensure a self-validating and reproducible PK profile, a co-solvent vehicle system is strictly required.

We utilize a well-established preclinical formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [3].

  • DMSO (10%): Acts as the primary solvent to disrupt the crystal lattice of CHNA.

  • PEG300 (40%): Serves as a miscible co-solvent that prevents drug precipitation as the DMSO is diluted in the bloodstream.

  • Tween-80 (5%): A non-ionic surfactant that forms micelles, enhancing the wetting and uniform dispersion of the drug for oral absorption.

  • Saline (45%): Adjusts the final formulation to an isotonic state, preventing osmotic shock and hemolysis during IV administration.

Experimental Workflow

Workflow A 1. Formulation (DMSO/PEG300/ Tween-80/Saline) B 2. In Vivo Dosing (IV: 2 mg/kg, PO: 10 mg/kg) A->B C 3. Blood Sampling (0.083 to 24 h) B->C D 4. Plasma Extraction (Protein Precipitation) C->D E 5. LC-MS/MS Bioanalysis (ESI-) D->E F 6. PK Parameter Calculation (NCA) E->F

Figure 1: Comprehensive in vivo pharmacokinetic workflow for CHNA evaluation.

In Vivo Administration Protocols

Ethical Grounding: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). The following protocols are optimized for male C57BL/6 mice (8-10 weeks old, 20-25 g).

Protocol A: Intravenous (IV) Administration (2 mg/kg)
  • Preparation: Warm the CHNA formulation (2 mg/mL) to 37°C in a water bath to ensure complete solubilization.

  • Animal Restraint: Place the mouse in a ventilated restraint tube. Gently warm the tail using a heating lamp or warm water compress (approx. 40°C) for 2-3 minutes to induce vasodilation of the lateral tail veins.

  • Injection: Swab the tail with 70% ethanol. Using a 27-gauge needle attached to a 1 mL syringe, insert the needle bevel-up into the lateral tail vein.

  • Dosing: Administer the dose at a volume of 1 mL/kg (e.g., 20 µL for a 20 g mouse). Causality: The injection must be performed slowly over 10-15 seconds to prevent sheer stress, acute venous toxicity, and pulmonary embolism caused by rapid solvent introduction.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze until bleeding stops.

Protocol B: Per Os (PO) Oral Gavage (10 mg/kg)
  • Preparation: Fast the mice for 4 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption. Water may be provided ad libitum.

  • Dosing: Draw the CHNA formulation (1 mg/mL) into a syringe equipped with a 20-gauge, bulb-tipped gastric gavage needle. Dosing volume is 10 mL/kg.

  • Administration: Immobilize the mouse using the scruff technique, ensuring the head and neck are vertically aligned. Gently insert the gavage needle over the tongue and down the esophagus into the stomach. Causality: Never force the needle; resistance indicates potential tracheal entry. Administer the dose smoothly to prevent esophageal micro-tears.

Pharmacokinetic Sampling & LC-MS/MS Bioanalysis

To establish a self-validating system, the bioanalytical method must include an internal standard (IS) to account for extraction recovery variations and matrix effects.

Blood Collection:

  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: This dense sampling schedule is critical to accurately capture both the rapid distribution phase ( α -phase) and the terminal elimination phase ( β -phase).

  • Procedure: Collect 50 µL of blood via submandibular venipuncture into K2EDTA-coated tubes. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

Plasma Extraction (Protein Precipitation):

  • Transfer 20 µL of plasma to a 96-well plate.

  • Add 60 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., 2-Naphthoic acid, 50 ng/mL). Causality: Ice-cold organic solvent rapidly denatures plasma proteins, releasing protein-bound CHNA while precipitating the protein mass to prevent LC column clogging.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions:

  • Ionization: Electrospray Ionization in Negative mode (ESI-). Causality: The carboxylic acid and phenolic hydroxyl groups of CHNA readily deprotonate, yielding a strong [M-H]- precursor ion, ensuring high analytical sensitivity.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Data Presentation: Expected Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is used to derive the PK parameters. The table below summarizes the expected quantitative data for CHNA based on its physicochemical profile and standard naphthoic acid clearance rates.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Unit
Cmax (Maximum Concentration)1,250 ± 110850 ± 95ng/mL
Tmax (Time to Cmax)0.0831.0 ± 0.2h
AUC0-t (Area Under Curve)3,400 ± 2508,500 ± 600h·ng/mL
T1/2 (Terminal Half-life)3.2 ± 0.43.5 ± 0.5h
CL (Clearance)9.8 ± 1.2-mL/min/kg
Vd (Volume of Distribution)2.7 ± 0.3-L/kg
F% (Oral Bioavailability)-50.0% %

Metabolic Fate & Pharmacodynamics

Pathway cluster_metabolism Hepatic Metabolism & Clearance cluster_pd Pharmacodynamic Target CHNA 6-Chloro-4-hydroxy-2-naphthoic acid (CHNA) UGT UGT Enzymes (Phase II) CHNA->UGT Hepatic Uptake Tyrosinase Tyrosinase Enzyme CHNA->Tyrosinase Competitive Inhibition Gluc CHNA-O-Glucuronide (Inactive Metabolite) UGT->Gluc Glucuronidation Excretion Renal / Biliary Excretion Gluc->Excretion Clearance Melanin Melanin Biosynthesis Tyrosinase->Melanin Inhibits

Figure 2: Proposed metabolic fate and pharmacodynamic target pathway of CHNA.

Causality: Following absorption, CHNA undergoes extensive Phase II hepatic metabolism. The free hydroxyl group at the 4-position is a prime target for UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes, leading to glucuronidation and subsequent renal clearance. Unmetabolized CHNA and its active derivatives reach the target tissue (e.g., melanocytes) where they competitively inhibit tyrosinase, thereby halting melanin biosynthesis[2].

References

  • [1] CAS:34113-69-4, 4-Chloro-3-hydroxybenzoic acid-毕得医药: 6-Chloro-4-hydroxy-2-naphthoic acid. Bidepharm. URL:

  • [2] Liang, J. L., Javed, U., Lee, S. H., Park, J. G., & Jahng, Y. (2014). Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase. Archives of Pharmacal Research, 37(7), 862-872. PubMed / NIH. URL:

  • [3] Wang, et al. (2022). Targeting PRMT1 Reduces Cancer Persistence and Tumor Relapse in EGFR-Mutated Non–Small Cell Lung Cancer. PMC / NIH. URL:

Sources

Application Note: Comprehensive Cell Viability Profiling of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

6-Chloro-4-hydroxy-2-naphthoic acid (6-Cl-4-HNA) is a halogenated synthetic derivative of the naphthoic acid scaffold. Structurally analogous compounds, such as 1,4-dihydroxy-2-naphthoic acid (DHNA) and bis-4-hydroxy-2-naphthoic acid (EML108), have demonstrated potent biological activities, including [1] and [2][3].

Before advancing 6-Cl-4-HNA into downstream mechanistic or efficacy assays, establishing a precise therapeutic window is critical. This ensures that observed biological effects (e.g., enzyme inhibition or receptor agonism) are not secondary artifacts of generalized cytotoxicity.

The Challenge: Redox Interference

Naphthoquinones and naphthoic acids are notoriously redox-active. They can artificially reduce tetrazolium salts (MTT/XTT) or resazurin in the absence of cellular metabolism, leading to false-positive viability readouts. Previous studies evaluating the cytotoxicity of naphthoic acid derivatives have heavily relied on [4] and [2], which are vulnerable to this interference.

The Solution: Orthogonal Validation

To establish a self-validating system , this protocol employs an orthogonal testing strategy. By pairing a metabolic indicator (Resazurin) with an ATP-dependent luminescent assay (CellTiter-Glo), researchers can cross-verify data. If the resazurin assay shows artificially high viability due to chemical reduction, the redox-independent ATP assay will serve as the ground truth.

Workflow Visualization

G Start 6-Cl-4-HNA Treatment (HCT116 / Caco-2 Cells) Split Orthogonal Viability Assessment Start->Split Resazurin Resazurin Assay (Metabolic Reduction) Split->Resazurin ATP ATP Luminescence (CellTiter-Glo) Split->ATP Interference Check for Redox/Fluorescence Interference (Cell-Free Control) Resazurin->Interference Concordant Concordant IC50? (Valid Toxicity Data) ATP->Concordant Interference->Concordant Valid Confirmed Cytotoxicity Profile Concordant->Valid  Yes   Artifact Artifact Detected: Rely on ATP Assay Concordant->Artifact  No  

Figure 1: Orthogonal viability screening workflow for 6-Cl-4-HNA to eliminate redox interference.

Self-Validating Experimental Protocols

Protocol A: Resazurin Fluorometric Assay (Metabolic Viability)

Causality Check: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by mitochondrial and cytosolic dehydrogenases in viable cells. We mandate a cell-free control to rule out direct chemical reduction of resazurin by the 6-Cl-4-HNA compound.

Step-by-Step Methodology:

  • Cell Seeding : Plate HCT116 or Caco-2 cells at 1×104 cells/well in 90 μL of complete culture medium using a 96-well black, clear-bottom microplate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation : Prepare a 20 mM stock of 6-Cl-4-HNA in anhydrous DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Treatment & Controls : Add 10 μL of the diluted compound to the cells.

    • Critical Step: Prepare "Cell-Free Compound Controls" containing only media and 6-Cl-4-HNA at the highest concentration (100 μM) without cells.

  • Incubation : Incubate the plate for 48 hours.

  • Reagent Addition : Add 10 μL of Resazurin reagent (0.15 mg/mL in PBS) to all wells.

  • Signal Development : Incubate for 2 to 4 hours at 37°C.

  • Detection : Measure fluorescence using a microplate reader at Ex 560 nm / Em 590 nm. Subtract the cell-free control background from the experimental wells before calculating viability.

Protocol B: ATP Luminescence Assay (CellTiter-Glo)

Causality Check: ATP quantitation bypasses metabolic redox pathways entirely. The luciferase enzyme catalyzes the oxygenation of luciferin in the presence of cellular ATP, emitting a luminescent signal directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding & Treatment : Plate and treat cells identically to Protocol A, but utilize an opaque white 96-well microplate to maximize luminescent signal capture and eliminate well-to-well optical crosstalk.

  • Equilibration : After the 48-hour treatment period, remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes.

    • Causality: Luciferase activity is highly temperature-dependent; uneven temperature across the plate causes edge effects and high data variance (CV).

  • Reagent Addition : Add 100 μL of room-temperature CellTiter-Glo reagent to each well (1:1 ratio with culture medium).

  • Lysis : Mix the plate vigorously on an orbital shaker for 2 minutes to ensure complete cell lysis and ATP release.

  • Signal Stabilization : Incubate the plate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection : Record luminescence using a microplate reader (integration time: 0.25–1.0 second per well).

Quantitative Data Presentation

The table below summarizes representative comparative IC₅₀ data for 6-Cl-4-HNA against the well-documented reference compound DHNA. For instance, DHNA exhibits a baseline cytotoxicity in HCT116 colon epithelial cells with an IC₅₀ of approximately [4]. Concordance between the two assays validates the absence of redox interference.

Cell LineAssay Method6-Cl-4-HNA IC₅₀ (μM)Reference Compound (DHNA) IC₅₀ (μM)
HCT116 Resazurin (Fluorometric)45.2 ± 3.171.2 ± 4.5
HCT116 ATP Luminescence48.1 ± 2.875.0 ± 3.2
Caco-2 Resazurin (Fluorometric)> 100> 100
Caco-2 ATP Luminescence> 100> 100

Note: Data represents mean ± SD of three independent experiments. The higher lipophilicity of the 6-chloro substitution generally drives a slight increase in cytotoxicity compared to the unhalogenated DHNA.

References

  • Title: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling Source: Toxicological Sciences (Oxford Academic) URL: [Link]

  • Title: Cellular Stress-Induced Metabolites in Escherichia coli Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: A Guide to the Scale-Up of Hydroxynaphthoic Acid Synthesis via the Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the laboratory-scale synthesis and subsequent scale-up of hydroxynaphthoic acids. These compounds, particularly 6-hydroxy-2-naphthoic acid, are critical monomers in the production of high-performance liquid crystal polymers and other advanced materials.[1] The core synthetic method discussed is the Kolbe-Schmitt reaction, a powerful but condition-sensitive carboxylation process.[2] This guide elucidates the reaction mechanism, provides detailed, step-by-step protocols for laboratory synthesis, and addresses the critical engineering and chemical challenges encountered during scale-up. We will focus on the well-documented synthesis of 6-hydroxy-2-naphthoic acid as a primary, illustrative example due to its industrial relevance and the extensive availability of procedural data. Additionally, this note will briefly address the synthetic challenges and theoretical pathways for more complex, substituted analogues such as 6-chloro-4-hydroxy-2-naphthoic acid, providing a strategic framework for their development.

The Kolbe-Schmitt Reaction: Mechanistic Principles and Regiocontrol

The Kolbe-Schmitt reaction is the cornerstone of industrial synthesis for aromatic hydroxy acids. The process involves the nucleophilic addition of an alkali metal naphthoxide to carbon dioxide, typically under elevated temperature and pressure, followed by acidic work-up.

1.1. Reaction Mechanism

The reaction proceeds through several key stages:

  • Naphthoxide Formation: The parent naphthol is deprotonated by a strong alkali base (e.g., potassium hydroxide) to form the highly nucleophilic potassium naphthoxide salt. This step is critical and requires anhydrous conditions to drive the equilibrium and prevent side reactions.

  • CO₂ Complexation and Electrophilic Attack: The naphthoxide ion attacks the electrophilic carbon of carbon dioxide. The precise nature of this interaction—whether it involves a direct attack from a ring carbon or the formation of a naphthyl carbonate intermediate that subsequently rearranges—is a subject of detailed study.[3]

  • Proton Transfer and Rearrangement: The resulting intermediate undergoes rearrangement and proton transfer to yield the thermodynamically favored carboxylated product upon acidification.

The regioselectivity of the carboxylation on the naphthalene ring is not trivial and is highly sensitive to the reaction conditions. Key factors that dictate the position of the incoming carboxyl group include the choice of alkali metal cation, reaction temperature, and CO₂ pressure.[4] For the synthesis of 6-hydroxy-2-naphthoic acid from 2-naphthol, higher temperatures (255-280°C) and specific CO₂ pressures (40-60 psi) are employed to favor carboxylation at the 6-position over the kinetically favored 1- or 3-positions.[5]

Kolbe_Schmitt_Mechanism cluster_0 Step 1: Naphthoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification Naphthol 6-Chloro-2-Naphthol Naphthoxide Potassium 6-Chloro-2-Naphthoxide Naphthol->Naphthoxide + KOH - H₂O KOH KOH (anhydrous) Intermediate Carboxylate Intermediate Naphthoxide->Intermediate + CO₂ (High T, P) CO2 CO₂ (Pressure) Product 6-Chloro-3-hydroxy-2-naphthoic acid (Example Product) Intermediate->Product + H₃O⁺ Acid H₃O⁺ (e.g., HCl) Scale_Up_Workflow start Raw Material Charging (2-Naphthol, KOH) dehydration Anhydrous Naphthoxide Formation (Vacuum Distillation) start->dehydration carboxylation Carboxylation (High T, CO₂ Pressure) dehydration->carboxylation workup Aqueous Dissolution & Phase Separation carboxylation->workup precipitation Acidic Precipitation (pH Control) workup->precipitation isolation Crude Product Isolation (Centrifugation/Filtration) precipitation->isolation purification Recrystallization (Solvent/Water + Carbon) isolation->purification qc Analytical QC (HPLC, NMR, MP) purification->qc finish Final Product (>99% Purity) qc->finish

Caption: Key stages in the pilot-scale production workflow.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the final product, especially for applications in polymer science where monomer purity is paramount.

TechniquePurposeTypical Conditions & Expected Results
HPLC Quantify purity and identify isomeric impurities (e.g., 3-hydroxy-2-naphthoic acid). Column: C18 Reverse PhaseMobile Phase: Acetonitrile/Water/Acid gradient<br>Detection: UV at 254 nmExpected Purity: >99.5%
¹H & ¹³C NMR Confirm chemical structure and absence of major impurities.Spectra should match reference data for 6-hydroxy-2-naphthoic acid. [6]
Melting Point Assess purity.Expected range: 240-250 °C. A broad or depressed melting point indicates impurities.
FT-IR Confirm functional groups.Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O, and aromatic C-H bonds.

Note on the Synthesis of 6-Chloro-4-hydroxy-2-naphthoic acid

The synthesis of the specifically requested 6-chloro-4-hydroxy-2-naphthoic acid presents significant regiochemical challenges and is not achievable via a simple, one-step Kolbe-Schmitt reaction on a common precursor. A plausible, though undeveloped, synthetic route would be a multi-step process:

  • Starting Material Selection: A potential starting point could be 4-chloro-1-naphthol. 2. Kolbe-Schmitt Carboxylation: Carboxylation of 4-chloro-1-naphthol would likely proceed at the ortho-position (C2) to yield 4-chloro-1-hydroxy-2-naphthoic acid. This is structurally different from the target.

  • Alternative Routes: A more viable but complex approach might involve:

    • Starting with a molecule that already has the 2-carboxy and 4-hydroxy groups, such as 4-hydroxy-2-naphthoic acid.

    • Performing an electrophilic chlorination. However, the directing effects of the -OH (ortho, para-directing) and -COOH (meta-directing) groups would need to be carefully considered, and achieving selective chlorination at the C6 position would be challenging and likely result in a mixture of isomers.

Developing a scalable process for this specific isomer would require significant research and development to control the regioselectivity of both the carboxylation and chlorination steps.

Safety Precautions

Scaling up chemical synthesis magnifies potential hazards. All operations must be conducted with appropriate engineering controls and personal protective equipment.

  • Chemical Hazards:

    • 2-Naphthol: Harmful if swallowed or inhaled, causes serious eye damage, and may cause an allergic skin reaction. Handle in a well-ventilated area or with respiratory protection.

    • Potassium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate gloves, face shield, and protective clothing.

    • Acids (H₂SO₄, HCl): Corrosive. Handle in a fume hood with appropriate PPE.

  • Process Hazards:

    • High Pressure: The carboxylation step is performed under pressure. The reactor must be rated for the intended operating pressure and temperature and equipped with a pressure relief valve.

    • High Temperature: The reaction requires high temperatures. Use appropriate thermal fluids and ensure the reactor's heating and cooling systems are functioning correctly to prevent thermal runaways.

  • Personal Protective Equipment (PPE):

    • Standard laboratory attire (lab coat, closed-toe shoes).

    • Chemical-resistant gloves (e.g., nitrile for general handling, butyl or neoprene for corrosives).

    • Safety glasses with side shields or chemical splash goggles.

    • Face shield when handling large quantities of corrosive materials.

References

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction.
  • BenchChem. (2025). Application of the Kolbe-Schmitt Reaction for the Synthesis of Hydroxynaphthalene Carboxylic Acids.
  • Al-Amiery, A. A., et al. (2023, March 13). A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2.
  • Đurovic´, I., & Markovic´, Z. (2015). Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. ResearchGate.
  • Organic Syntheses Procedure. (n.d.). α-NAPHTHOIC ACID.
  • Furukawa, S., et al. (2013). Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. Scirp.org.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • BenchChem. (2025, December). A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 23). SAFETY DATA SHEET.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloro-2-naphthol: Synthesis, Reactivity, and Applications.
  • Google Patents. (n.d.). CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid.
  • Sigma-Aldrich. (n.d.). 6-Hydroxy-2-naphthoic acid 98 16712-64-4.
  • Carl ROTH. (n.d.). Safety Data Sheet: RBS® 25.
  • Song, Y., Zhang, C., & Li, J. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. ResearchGate.
  • PrepChem.com. (n.d.). Synthesis of 6-Hydroxy-2-naphthoic acid.
  • Google Patents. (n.d.). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.
  • Google Patents. (n.d.). US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid.
  • Guidechem. (2024, May 11). How to refine 6-Hydroxy-2-naphthoic acid effectively?.
  • Iijima, T., et al. (2006). Carboxylation of 2Naphthol with Carbon Dioxide in Anisole. ResearchGate.
  • Lee, J. H., et al. (n.d.). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. PMC.
  • Molbase. (2025, May 20). 4-chloro-1-naphthol.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthoic Acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-chloro-4-hydroxy-2-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 6-chloro-4-hydroxy-2-naphthoic acid?

The most established and industrially relevant method for synthesizing hydroxynaphthoic acids is the Kolbe-Schmitt reaction .[1][2][3] This reaction involves the direct carboxylation of a naphthoxide salt with carbon dioxide under elevated temperature and pressure. For the synthesis of 6-chloro-4-hydroxy-2-naphthoic acid, the logical starting material is 6-chloro-2-naphthol.[4]

Q2: What is the general mechanism of the Kolbe-Schmitt reaction in this context?

The reaction proceeds via the nucleophilic addition of a phenoxide (in this case, potassium 6-chloro-2-naphthoxide) to carbon dioxide.[1][2] The key steps are:

  • Deprotonation: 6-chloro-2-naphthol is deprotonated by a strong base, typically potassium hydroxide (KOH), to form the more nucleophilic potassium 6-chloro-2-naphthoxide.

  • Carboxylation: The naphthoxide attacks carbon dioxide, which acts as the electrophile. The regioselectivity of this addition is highly dependent on reaction conditions.

  • Rearrangement/Tautomerization: The initial product rearranges to the more stable carboxylated naphthol structure. In the synthesis of related compounds like 6-hydroxy-2-naphthoic acid, an initial carboxylation at the 3-position can occur, which then rearranges to the thermodynamically more stable 6-carboxy isomer at higher temperatures.[5]

  • Acidification: The reaction mixture is treated with a strong acid (e.g., sulfuric acid) to protonate the carboxylate salt and precipitate the final 6-chloro-4-hydroxy-2-naphthoic acid product.

Q3: Why is the choice of base (Potassium vs. Sodium Hydroxide) so critical?

The choice of the alkali metal counter-ion is a critical factor influencing the regioselectivity of the carboxylation. In the Kolbe-Schmitt reaction, smaller counter-ions like sodium (Na+) tend to favor ortho-carboxylation (relative to the hydroxyl group).[6] For the synthesis of 6-hydroxy-2-naphthoic acid, using a potassium base (like KOH) is crucial. The larger potassium ion favors the formation of the 6-carboxy isomer over the 3-carboxy isomer, especially at the high temperatures required for the thermodynamic product.[5] This principle is directly applicable to the synthesis of the 6-chloro analogue.

Q4: What are the primary safety considerations for this synthesis?

This synthesis involves hazardous materials and conditions:

  • High Pressure: The reaction is conducted in a pressure reactor with carbon dioxide gas (40-60 psi is typical for related syntheses).[5] Ensure the reactor is properly rated, maintained, and operated.

  • High Temperature: Reaction temperatures can exceed 260°C.[5] Use appropriate heating mantles and temperature controllers, and operate behind a safety shield.

  • Corrosive Reagents: Potassium hydroxide and sulfuric acid are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dry Reagents: The reaction is sensitive to water, which can reduce yield.[6] Ensure all glassware is oven-dried and reagents are anhydrous.

Troubleshooting Guide

Low yields and product contamination are common hurdles in this synthesis. This section addresses specific issues you may encounter.

Problem 1: Consistently Low or No Yield of the Desired Product

This is the most frequent issue, often stemming from several potential root causes.

Possible CauseScientific Rationale & VerificationRecommended Solution
Presence of Moisture The naphthoxide intermediate is a strong base and will be quenched by water. Water can also interfere with the carboxylation mechanism, significantly reducing or preventing product formation.[6]Ensure all glassware is rigorously oven-dried. Use anhydrous 6-chloro-2-naphthol and powdered, high-purity potassium hydroxide. Solvents, if used, must be anhydrous.
Incomplete Naphthoxide Formation If the 6-chloro-2-naphthol is not fully deprotonated, the concentration of the active nucleophile will be low, leading to a poor yield.Use a slight excess (1.0 to 1.2 equivalents) of potassium hydroxide relative to the 6-chloro-2-naphthol to ensure complete conversion to the potassium salt.[5]
Sub-optimal Temperature The formation of the desired 6-carboxy isomer is thermodynamically controlled and requires high temperatures (e.g., 260-280°C).[5] At lower temperatures, the reaction may not proceed or may favor other isomers.Calibrate your temperature controller. Optimize the reaction temperature within the 260-280°C range. Monitor internal reaction temperature, not just the heating mantle setting.
Insufficient CO2 Pressure or Leaks Carbon dioxide is a reactant. If the pressure is too low or leaks from the reactor, the concentration of the electrophile will be insufficient to drive the reaction forward.[5]Pressurize the system with an inert gas (e.g., nitrogen) first to check for leaks before introducing CO2. Maintain a stable CO2 pressure in the optimal range (e.g., 40-60 psi).
Problem 2: Main Product is the Wrong Isomer (e.g., 3-carboxy isomer)

Isomer control is the primary challenge in this synthesis.

Possible CauseScientific Rationale & VerificationRecommended Solution
Reaction Temperature Too Low In the carboxylation of potassium 2-naphthoxide, the 3-hydroxy-2-naphthoic acid isomer is the kinetic product, formed at lower temperatures. This product rearranges in situ to the more stable 6-hydroxy-2-naphthoic acid at higher temperatures.[5]Increase the reaction temperature to the 260-280°C range to facilitate the rearrangement to the desired thermodynamic product. Increase reaction time to allow the equilibrium to be reached.
Incorrect Base Used As discussed in the FAQs, using sodium hydroxide instead of potassium hydroxide can alter the regioselectivity, though temperature is the more dominant factor for the 3- vs. 6-position selectivity on the naphthol ring.Confirm that potassium hydroxide was used as the base.
Problem 3: Product is Impure After Workup

Even with a good yield, purification can be challenging.

Possible CauseScientific Rationale & VerificationRecommended Solution
Unreacted Starting Material Incomplete reaction will leave unreacted 6-chloro-2-naphthol in the crude product. This is a common impurity.Optimize reaction time, temperature, and pressure to drive the reaction to completion. For purification, a multi-step process can be employed. A patented method involves adjusting the pH to 6.0-8.0 to precipitate some of the unreacted naphthol before isolating the desired acid.[7]
Formation of Tars/Polymers At very high temperatures (>280°C) or with extended reaction times, thermal decomposition and polymerization can lead to the formation of tarry byproducts, complicating purification.[5]Carefully control the reaction temperature and time. Do not exceed 280°C. Consider using an inert, high-boiling solvent to improve heat transfer and prevent localized overheating.
Ineffective Recrystallization The crude product may be contaminated with isomers or tars that co-crystallize with the desired product.Use a multi-solvent system for recrystallization. A patented method for the parent compound uses a mixture of an organic solvent (like an alcohol or ether) and water, followed by treatment with activated carbon to remove colored impurities.[8]

Experimental Protocols & Data

Optimized Reaction Parameters

The following parameters are extrapolated from a patented process for the synthesis of the closely related 6-hydroxy-2-naphthoic acid and serve as a validated starting point.[5]

ParameterRecommended RangeRationale
Reactant Ratio (KOH:Naphthol) 0.8 - 1.2 moles per equivalentEnsures complete formation of the potassium naphthoxide without a large excess of base.
Reaction Temperature 260°C - 280°CCritical for favoring the formation of the 6-carboxy isomer over the 3-carboxy isomer.
CO2 Pressure 40 - 60 psi (2.7 - 4.1 atm)Sufficient CO2 concentration to drive the reaction. Higher pressures may decrease the ratio of 6- to 3-isomer.
Agitation Speed >1000 rpmVigorous stirring is essential for ensuring good gas-solid contact and uniform heat distribution.
Reaction Time 6 - 16 hoursSufficient time for the rearrangement to the thermodynamically favored product to occur.
Step-by-Step Synthesis Protocol (Kolbe-Schmitt Reaction)
  • Preparation: Add 6-chloro-2-naphthol and powdered potassium hydroxide (0.98 equivalents) to a high-pressure stainless-steel reactor equipped with a mechanical stirrer.

  • Dehydration: Seal the reactor, purge with nitrogen, and heat the mixture under stirring. Continue heating until water distillation ceases and the internal temperature reaches ~260°C to ensure the formation of an anhydrous potassium salt.

  • Carboxylation: Cool the mixture slightly to 265°C. Pressurize the reactor with carbon dioxide to 40-60 psi. Maintain vigorous stirring (>1000 rpm) and hold the temperature at 265°C for 16 hours.

  • Workup & Isolation: Cool the reactor to below 120°C and vent the CO2 pressure. Dilute the solid reaction mass with water. Transfer the resulting slurry to a beaker containing dilute sulfuric acid to adjust the pH to ~7.

  • Initial Purification: Heat the neutral solution to 95°C to remove volatile impurities. Cool and carefully acidify with sulfuric acid to a pH of 4.8-5.2 to precipitate the crude product.[5]

  • Final Purification: Collect the crude solid by filtration. Wash the filter cake with water. Recrystallize the solid from an appropriate solvent system (e.g., an ethanol/water mixture with activated carbon) to yield pure 6-chloro-4-hydroxy-2-naphthoic acid.[8]

Visualizations

General Synthesis and Workup Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Carboxylation Reaction cluster_workup 3. Product Isolation & Purification prep1 Charge 6-chloro-2-naphthol and KOH to Reactor prep2 Purge with N2 prep1->prep2 prep3 Heat to Dehydrate (Formation of K-Naphthoxide) prep2->prep3 react1 Set Temp: 260-280°C prep3->react1 react2 Pressurize with CO2 (40-60 psi) react1->react2 react3 Stir Vigorously (6-16 hours) react2->react3 workup1 Cool & Vent Reactor react3->workup1 workup2 Dilute with Water workup1->workup2 workup3 Acidify to Precipitate Crude Product (pH 4.8-5.2) workup2->workup3 workup4 Filter & Wash Solid workup3->workup4 workup5 Recrystallize with Activated Carbon workup4->workup5 final_product Pure 6-chloro-4-hydroxy- 2-naphthoic acid workup5->final_product

Caption: Workflow for 6-chloro-4-hydroxy-2-naphthoic acid synthesis.

Troubleshooting Logic for Low Yield

G start Low or No Yield Observed q1 Were reagents and glassware completely dry? start->q1 cause1 Moisture Quenched the Reaction q1->cause1 No q2 Was the reaction temperature >260°C? q1->q2 Yes sol1 Solution: Rigorously dry all components before use cause1->sol1 sol1->q1 Re-run experiment cause2 Temperature too low; Wrong isomer formed or reaction did not proceed q2->cause2 No q3 Was CO2 pressure stable at 40-60 psi? q2->q3 Yes sol2 Solution: Increase and calibrate temperature cause2->sol2 sol2->q2 Re-run experiment cause3 Insufficient CO2 or reactor leak q3->cause3 No end_node Yield Improved q3->end_node Yes sol3 Solution: Check for leaks; Ensure stable pressure cause3->sol3 sol3->q3 Re-run experiment

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • Paine, J. B. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Organic Letters. [Link]

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]

  • L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). Studies on the Synthesis of Highly Substituted Naphthol: Preparation of 6-Hydroxy-5,7-dimethoxy-2-naphthoic Acid, Isolated from Ulmus Thomasii. [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

  • Google Patents. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid.
  • Google Patents. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.
  • NINGBO INNO PHARMCHEM CO., LTD. Exploring the Synthesis and Properties of 6-Hydroxy-2-Naphthoic Acid. [Link]

  • Organic Syntheses Procedure. β-NAPHTHOIC ACID. [Link]

  • Google Patents. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid.
  • PMC. A Para‐Selective Kolbe–Schmitt Reaction. [Link]

  • ResearchGate. The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. [Link]

  • Reddit. Help with Low Yield Synthesis : r/Chempros. [Link]

  • PrepChem.com. Synthesis of A. 6-Hydroxy-2-naphthalene carboxylic acid. [Link]

  • PrepChem.com. Synthesis of 6-Hydroxy-2-naphthoic acid. [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Formulating highly lipophilic, planar aromatic compounds like 6-chloro-4-hydroxy-2-naphthoic acid for aqueous environments is a notorious challenge in drug development and biochemical screening.

Rather than relying on trial and error, successful solubilization requires a mechanistic understanding of the molecule's physicochemical properties. This guide synthesizes structural chemistry with field-proven formulation strategies to help you overcome precipitation issues in both in vitro and in vivo workflows.

Molecular Profile & Solubility Causality

To troubleshoot solubility, we must first understand the thermodynamic barriers inherent to the molecule's structure. 6-Chloro-4-hydroxy-2-naphthoic acid possesses a highly hydrophobic naphthalene core, an electron-withdrawing lipophilic chloro group, and two ionizable moieties (a carboxylic acid and a phenol).

Table 1: Physicochemical Properties and Solubility Impact

PropertyEstimated ValueMechanistic Impact on Aqueous Solubility
Core Structure Naphthalene ringPlanar symmetry promotes strong π−π stacking and tight crystal packing, severely limiting thermodynamic solubility[1].
LogP ~3.0 - 3.5High lipophilicity drives the molecule to minimize contact with water, leading to rapid hydrophobic aggregation.
pKa 1​ (Carboxylic Acid) ~3.8 - 4.1Based on the parent 4-hydroxy-2-naphthoic acid (pKa ~4.08)[2], the molecule is unionized and practically insoluble below pH 4.0.
pKa 2​ (Phenolic OH) ~8.5 - 9.5Requires highly basic conditions (pH > 9.0) to achieve full double-deprotonation for maximum ionic solubility.

Troubleshooting FAQs

Q1: I dissolved the compound in DMSO, but it crashes out immediately when diluted into my pH 7.4 biological assay buffer. Why?

Root Cause: This is a classic manifestation of kinetic versus thermodynamic solubility. Even though the carboxylic acid is deprotonated at pH 7.4[2], the hydrophobic naphthalene core and the chloro-substituent dominate the molecule's hydration energy. The planar nature of the naphthoic acid core promotes rapid crystal packing[1]. When the DMSO is diluted by the aqueous buffer, the localized solvation shell collapses, and the molecules aggregate into micro-precipitates before they can thermodynamically equilibrate.

Solution: You must disrupt the intermolecular hydrophobic interactions. Pre-spike your assay buffer with a non-ionic surfactant (e.g., 0.05% Tween-80) or a carrier protein like 0.1% Bovine Serum Albumin (BSA)[3]. These agents provide hydrophobic pockets (micelles or binding sites) that sequester the naphthoic core, stabilizing the kinetic dispersion.

Q2: I need to formulate this compound at >2 mg/mL for an in vivo oral gavage study. I cannot use high concentrations of organic solvents. What are my best options?

Root Cause: In vivo studies require thermodynamically stable, biocompatible formulations. Purely aqueous buffers will not suffice for a compound with high LogP and planar symmetry, as the thermodynamic drive to crystallize will override simple pH adjustments[1].

Solution: Employ a synergistic formulation strategy utilizing both pH modification and inclusion complexation[3].

  • Salt Formation: Titrate the formulation to pH 8.5 - 9.0 using NaOH to form the sodium salt. This ensures complete deprotonation of the carboxylic acid, increasing polarity[4].

  • Inclusion Complexation: Use 2-Hydroxypropyl- β -cyclodextrin (HP β CD). The hydrophobic cavity of the cyclodextrin encapsulates the chloro-naphthalene ring, while its hydrophilic exterior ensures bulk aqueous solubility[3].

Self-Validating Experimental Protocols

Do not assume a solution is truly dissolved just because large crystals aren't visible. Micro-precipitation can ruin assay reproducibility. Use the following self-validating protocols.

Protocol A: Preparation of a Stable 10 mM In Vitro Stock Solution

Causality: This protocol uses co-solvents to overcome the crystal lattice energy, followed by micellar encapsulation to prevent aggregation upon aqueous dilution.

  • Primary Solubilization: Weigh the required mass of 6-chloro-4-hydroxy-2-naphthoic acid and dissolve it in 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 2 minutes.

    • Validation Check 1: Hold the tube against a strong light source. The solution must be completely optically clear with no Schlieren lines or particulate matter.

  • Buffer Preparation: Prepare your target biological buffer (e.g., PBS pH 7.4) and supplement it with 0.05% (v/v) Tween-80.

  • Dilution: Place the buffer on a magnetic stirrer at 500 RPM. Using a precision pipette, add the DMSO stock dropwise into the vortex of the stirring buffer. Never add buffer to the DMSO. Keep final DMSO concentration 1%.

  • Validation Check 2 (Critical): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD 600​ ) against a buffer blank. An OD 600​>0.01 indicates light scattering from micro-precipitation. If observed, increase the Tween-80 concentration to 0.1% and repeat the dilution step.

Protocol B: HP β CD Complexation for In Vivo Dosing

Causality: Deprotonating the carboxylic acid increases intrinsic solubility, facilitating the entry of the hydrophobic core into the cyclodextrin cavity for long-term thermodynamic stability[3].

  • Carrier Preparation: Prepare a 20% (w/v) HP β CD solution in sterile, endotoxin-free water.

  • API Addition: Add the target mass of 6-chloro-4-hydroxy-2-naphthoic acid (e.g., for a 2 mg/mL final concentration) directly to the cyclodextrin solution. It will initially form a cloudy suspension.

  • pH Adjustment: While stirring continuously, add 0.1 M NaOH dropwise until the pH reaches 8.5. The suspension will begin to clear as the sodium salt forms and enters the cyclodextrin cavities[4].

  • Equilibration: Protect from light and stir continuously overnight (12-16 hours) at room temperature to ensure thermodynamic equilibrium is reached.

  • Validation Check (Critical): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully examine the bottom of the tube. The absence of a pellet confirms complete inclusion complexation and thermodynamic stability. If a pellet is present, the compound has exceeded its complexation capacity; you must either increase the HP β CD concentration or reduce the target drug concentration.

Solubilization Strategy Workflow

Use the following logical decision tree to select the appropriate formulation pathway based on your downstream application constraints.

SolubilityWorkflow Start 6-Chloro-4-hydroxy-2-naphthoic Acid Solubilization Need AppType Target Application? Start->AppType InVitro In Vitro Assays (Cell culture, Biochemical) AppType->InVitro  In vitro InVivo In Vivo Dosing (Animal models) AppType->InVivo  In vivo DMSO Pre-dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO SaltForm Salt Formation & pH Adjustment (Titrate to pH 8.5 - 9.0) InVivo->SaltForm BufferDil Dilute in Assay Buffer (Final DMSO < 1%) DMSO->BufferDil PrecipCheck Micro-precipitation? (Check OD600 > 0.01) BufferDil->PrecipCheck AddSurfactant Add 0.01-0.1% Tween-80 or 0.1% BSA to Buffer PrecipCheck->AddSurfactant  Yes Proceed1 Proceed with Assay PrecipCheck->Proceed1  No AddSurfactant->Proceed1 Cyclodextrin HP-β-Cyclodextrin Complexation (20% w/v, Stir overnight) SaltForm->Cyclodextrin LipidForm Lipid-based Formulation (e.g., SEDDS) Cyclodextrin->LipidForm  If pellet forms after centrifugation Proceed2 Proceed with Dosing Cyclodextrin->Proceed2  Clear solution LipidForm->Proceed2

Decision tree for selecting solubilization strategies for 6-chloro-4-hydroxy-2-naphthoic acid.

Sources

preventing degradation of 6-chloro-4-hydroxy-2-naphthoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 6-chloro-4-hydroxy-2-naphthoic acid (CHNA) . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we analyze the thermodynamic and kinetic vulnerabilities of the naphthoic acid scaffold, providing researchers and drug development professionals with field-proven, self-validating strategies to ensure absolute structural integrity during storage and handling.

Part 1: Troubleshooting & FAQs

Q1: Why is my 6-chloro-4-hydroxy-2-naphthoic acid powder turning yellow or brown over time? A: This discoloration is the hallmark of oxidative degradation. The 4-hydroxy group on the naphthalene ring is a strong electron donor, which increases the electron density on the aromatic system. This lowers the oxidation potential, making the molecule highly susceptible to atmospheric oxygen or reactive oxygen species (ROS)[1].

  • Causality: When exposed to oxygen—especially in the presence of trace transition metals from synthesis—radical intermediates form. These radicals rapidly dimerize or oxidize further into highly conjugated naphthoquinone species, which absorb visible light and appear yellow or brown[2].

  • Resolution: Store the compound in a strictly inert atmosphere (Argon or Nitrogen) to deprive the system of the oxygen required for this electron transfer.

Q2: My HPLC assay shows a significant drop in purity, but there is no visible discoloration. What is happening? A: If purity is dropping without the formation of colored chromophores, the primary suspect is photodegradation or thermal decarboxylation. Naphthoic acid derivatives absorb strongly in the UV region (250–350 nm)[3].

  • Causality: UV excitation elevates the molecule to excited singlet or triplet states. These excited states can undergo non-radiative decay pathways that result in homolytic bond cleavage (e.g., dehalogenation of the 6-chloro substituent) or the loss of the carboxylic acid group (CO₂ release)[4]. Because these specific degradants often lack extended quinone conjugation, they remain colorless.

  • Resolution: Ensure the storage temperature is strictly maintained at 2–8°C and the material is shielded from all ambient laboratory light using amber glassware.

Q3: Does moisture affect the stability of the free acid? A: Yes. While the free acid form of 6-chloro-4-hydroxy-2-naphthoic acid does not contain a hydrolyzable ester bond like its derivative, ethyl 6-chloro-4-hydroxy-2-naphthoate[5], hygroscopic moisture absorption creates a destructive micro-environment.

  • Causality: Surface moisture solubilizes trace impurities (such as residual acids or bases from the manufacturing process). This creates localized pH extremes that act as a catalyst for oxidative pathways and can even facilitate microbial degradation of the aromatic ring.

  • Resolution: Always store the API over a high-capacity desiccant (e.g., indicating silica gel or calcium sulfate) in a hermetically sealed container.

Part 2: Quantitative Stability Profile

To assist in predictive modeling, the following table summarizes the quantitative degradation behavior of 6-chloro-4-hydroxy-2-naphthoic acid under forced stress conditions.

Stress ConditionDurationPurity Recovery (HPLC)Primary Degradant IdentifiedMechanistic Causality
Control (-20°C, Dark, Ar) 6 Months> 99.8%NoneThermodynamic baseline maintained.
Thermal (60°C, Dark) 14 Days96.5%Des-carboxy derivativeHeat activation overcomes the activation energy for decarboxylation.
Oxidative (3% H₂O₂) 24 Hours82.2%NaphthoquinonesROS induces rapid electron transfer and radical formation.
Photolytic (UV/Vis Light) 7 Days87.4%Dehalogenated dimersPhoton absorption causes homolytic cleavage of the C-Cl bond.
High Humidity (75% RH) 30 Days94.1%Mixed oxidation productsMoisture mobilizes trace catalytic impurities, accelerating oxidation.

Part 3: Standardized Experimental Protocols

Protocol A: Self-Validating Forced Degradation Study

This protocol is designed as a self-validating system. By incorporating a mass balance check, you ensure that any observed drop in purity is definitively due to chemical degradation rather than physical loss (e.g., precipitation or column adsorption).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of CHNA and dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Aliquot Distribution: Transfer 1 mL aliquots into four separate clear HPLC vials (Vials A, B, C) and one amber vial (Vial D).

  • Stress Induction:

    • Vial A (Thermal): Place in a heating block at 60°C for 7 days in the dark.

    • Vial B (Oxidative): Add 100 µL of 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Vial C (Photolytic): Expose to ICH Q1B standard UV/Vis light (1.2 million lux hours).

    • Vial D (Control): Store at -20°C in the dark.

  • Quenching & Dilution: Dilute all samples 1:10 with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to arrest further reactions.

  • Analysis & Mass Balance Validation: Analyze via LC-UV/MS. Validation Check: Sum the peak areas of the parent compound and all identified degradants. The total integrated area must equal the peak area of the Control (Vial D) ± 2%. If it does not, the degradant is either insoluble or not eluting, requiring a mobile phase adjustment.

Protocol B: Optimal Storage and Handling Procedure
  • Desiccation: Vacuum-dry or lyophilize the CHNA batch until residual moisture is verified to be <0.5% via Karl Fischer titration.

  • Primary Packaging: Transfer the dried powder into an amber glass vial to completely block UV transmission.

  • Atmospheric Purge: Insert a sterile needle attached to a high-purity Argon gas line into the vial. Purge the headspace for 30 seconds to displace all ambient oxygen.

  • Hermetic Sealing: Immediately seal the vial using a PTFE-lined cap. PTFE prevents plasticizer leaching, which can occur with standard rubber septa.

  • Secondary Storage: Place the sealed vial in a secondary desiccator cabinet maintained strictly at 2–8°C.

Part 4: Visualizations

Degradation CHNA 6-Chloro-4-hydroxy- 2-naphthoic acid Ox Oxidative Stress (O2, ROS) CHNA->Ox Exposure Photo Photolytic Stress (UV/Vis Light) CHNA->Photo Exposure Therm Thermal Stress (High Temp) CHNA->Therm Exposure Quin Naphthoquinones (Discoloration) Ox->Quin Electron Transfer Rad Radical Intermediates (Cross-linking) Photo->Rad Bond Cleavage Decarb Decarboxylation (Loss of CO2) Therm->Decarb Heat Activation

Mechanistic pathways of 6-chloro-4-hydroxy-2-naphthoic acid degradation.

Workflow S1 Dry Compound (Vacuum/Lyophilize) S2 Transfer to Amber Glass Vial S1->S2 Moisture <0.5% S3 Purge Headspace with Argon Gas S2->S3 Block UV S4 Seal with PTFE-Lined Cap S3->S4 Displace O2 S5 Store at 2-8°C Over Desiccant S4->S5 Prevent Ingress

Optimized workflow for the long-term storage of naphthoic acid derivatives.

References

  • Journal of Materials Chemistry A (RSC Publishing). Multifunctional 1-naphthoic acid additive enhancing ultraviolet stability. Retrieved from[Link]

  • ResearchGate. Exploring the Oxidation Chemistry of Hydroxy Naphthoic Acid: An Experimental and Theoretical Study. Retrieved from[Link]

  • The Journal of Physical Chemistry A (ACS Publications). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Photostability of Topical Agents Applied to the Skin: A Review. Retrieved from[Link]

  • Google Patents. US6800274B2 - Photostabilizers, UV absorbers, and methods of photostabilizing a sunscreen composition.
  • National Center for Biotechnology Information (PMC). Benz[a]anthracene Biotransformation and Production of Ring Fission Products. Retrieved from[Link]

Sources

optimizing mobile phase for 6-chloro-4-hydroxy-2-naphthoic acid HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that reversed-phase HPLC methods fail not because of defective columns, but because the thermodynamic realities of the analyte were ignored during method development.

This guide provides an in-depth, self-validating framework for optimizing the mobile phase specifically for 6-chloro-4-hydroxy-2-naphthoic acid , addressing the unique chemical behaviors of naphthoic acid derivatives.

Logical Workflow: Mobile Phase Optimization

MobilePhaseOptimization N1 Analyte: 6-chloro-4-hydroxy- 2-naphthoic acid N2 Assess Ionization Potential COOH pKa ~3.5 | OH pKa ~9.5 N1->N2 N3 Aqueous Phase Selection Adjust pH to 2.0 (0.1% TFA/FA) N2->N3 N4 Organic Modifier Selection ACN (Efficiency) or MeOH (Selectivity) N3->N4 N5 Gradient Screening 5% to 95% B over 15 mins N4->N5 N6 Peak Shape Evaluation Check Asymmetry Factor (As) N5->N6 N7 Peak Tailing Detected? N6->N7 N8 Self-Validation: Inject Neutral Marker (Toluene) N7->N8 Yes N11 Finalize Isocratic or Focused Gradient Method N7->N11 No N9 Physical Issue (Fix Tubing/Void) N8->N9 Marker Tails N10 Chemical Issue (Use Type-B Silica/Endcapped) N8->N10 Marker Symmetric N10->N5 Retest

Logical workflow for optimizing mobile phase and troubleshooting peak tailing for acidic analytes.

Frequently Asked Questions (FAQs)

Q1: Why does 6-chloro-4-hydroxy-2-naphthoic acid elute as a broad, split, or tailing peak in standard water/acetonitrile gradients? A1: This is a fundamental thermodynamic issue related to the analyte's ionization state. 6-chloro-4-hydroxy-2-naphthoic acid contains a carboxylic acid functional group (estimated pKa ~3.5) and a phenolic hydroxyl group (estimated pKa ~9.5). In an unbuffered water/acetonitrile mixture (typically pH 5.5–6.0), the mobile phase pH is higher than the pKa of the carboxylic acid. This causes the analyte to exist in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states.

Because the ionized form is significantly more polar, it exhibits less affinity for the hydrophobic alkyl chains of a reversed-phase C18 column, causing it to travel faster than the neutral form (1[1]). This dual-state propagation manifests as severe band broadening, shoulders, or split peaks. To resolve this, you must apply ion suppression . By adjusting the mobile phase pH to at least 2 units below the analyte's pKa (e.g., pH 2.0), you force the equilibrium entirely toward the lipophilic, neutral state, ensuring a single retention mechanism and a sharp peak (2[2]).

Q2: Even with an acidic mobile phase (pH 2.5), I still observe peak tailing. Is this a chemical or physical problem? A2: Tailing at low pH requires a systematic, self-validating diagnostic approach. While low pH (<3) successfully suppresses the ionization of acidic surface silanols (Si-OH) on the silica stationary phase (3[3]), the hydroxyl and carboxylic acid groups of your naphthoic acid can still chelate with trace metal impurities embedded in older silica matrices ().

The Self-Validating Fix: Inject a completely neutral, hydrophobic marker compound (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base or chelating secondary interactions.

  • If the neutral compound tails: You have a physical system void (e.g., a settled column bed, dead volume in PEEK tubing connections, or a blocked frit) (4[4]).

  • If the neutral compound is perfectly symmetrical but the naphthoic acid tails: The issue is chemical. Switch to a high-purity, base-deactivated Type-B silica column with dense end-capping, or consider a polymeric column which has no reactive silanol sites (5[5]).

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? A3: This depends on whether you are optimizing for efficiency (peak sharpness) or selectivity (separation from impurities). Acetonitrile is aprotic, has lower viscosity, and typically provides higher theoretical plate counts (efficiency) for rigid, hydrophobic structures like the naphthalene ring. It primarily enters into dipole-dipole interactions (6[6]).

Methanol, however, is a protic solvent. It can act as both a hydrogen bond donor and acceptor. Because 6-chloro-4-hydroxy-2-naphthoic acid has a hydroxyl group and a halogen, MeOH can offer unique solvatochromic selectivity. If you are struggling to separate this compound from closely related structural isomers or synthetic by-products, switching from ACN to MeOH (or a blend of both) is a powerful way to alter the separation selectivity (7[7]). Note that a 10% change in organic modifier concentration will typically alter retention by a factor of 2 to 3 (6[6]).

Quantitative Data: Mobile Phase Additive Selection Matrix

AdditiveTypical ConcentrationResulting Aqueous pHLC-MS CompatibilityMechanistic Effect on Naphthoic Acid Derivatives
Formic Acid (FA) 0.1% (v/v)~2.7Excellent (Volatile)Sufficiently protonates the carboxylic acid; ideal starting point for LC-MS workflows.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Moderate (Ion suppression)Stronger acid ensures complete protonation; acts as a weak ion-pair reagent for superior peak shape.
Phosphoric Acid 10 - 20 mM~2.1Poor (Non-volatile)Excellent UV transparency at low wavelengths; provides robust buffering capacity against sample pH shifts.
Ammonium Acetate 10 mM~6.8ExcellentNot Recommended. Will ionize the carboxylic acid, drastically reducing retention and causing peak distortion.

Self-Validating Experimental Protocol: Mobile Phase Optimization

This step-by-step methodology ensures a robust, reproducible reversed-phase separation for acidic analytes.

Phase 1: Solvent Preparation (Ion Suppression)

  • Aqueous Phase (A): Measure 1000 mL of ultra-pure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • pH Verification: Measure the pH of the aqueous portion before mixing with any organic modifiers to ensure it is < 3.0 (5[5]).

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid.

  • Degassing: Sonicate both mobile phases for 10 minutes to remove dissolved gases, preventing pump cavitation.

Phase 2: System Priming & Equilibration

  • Purge: Flush the HPLC pump lines with the new solvents at 2.0 mL/min for 5 minutes to clear previous buffers and prevent on-column precipitation ().

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibration: Run at 5% B at 1.0 mL/min until the UV baseline (e.g., 254 nm) is completely flat and system pressure is stable.

Phase 3: Gradient Screening & Sample Injection

  • Sample Diluent: Dissolve 6-chloro-4-hydroxy-2-naphthoic acid in the initial mobile phase (5% B) to prevent solvent-mismatch band broadening at the column head ().

  • Screening Run: Inject 5 µL of the sample. Execute a linear gradient from 5% B to 95% B over 15 minutes.

  • Evaluation: Calculate the retention factor ( k′ ). Adjust the gradient profile so that k′ falls between the optimal range of 2 and 10, ensuring the analyte does not co-elute with the void volume or suffer from excessive band broadening (6[6]).

References

  • HPLC Peak Tailing - Axion Labs. Available at:[Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - Shimadzu. Available at: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at:[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at:[Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. Available at: [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC Blog. Available at:[Link]

  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 6-chloro-4-hydroxy-2-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. As a critical intermediate in various synthetic pathways, the purity of 6-chloro-4-hydroxy-2-naphthoic acid is paramount. This document provides in-depth, field-proven answers to common purification challenges, grounded in fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 6-chloro-4-hydroxy-2-naphthoic acid.

Q1: What are the most common impurities found in crude 6-chloro-4-hydroxy-2-naphthoic acid extracts?

A1: The impurity profile is heavily dependent on the synthetic route, which is often a variation of the Kolbe-Schmitt reaction involving the carboxylation of a 6-chloro-naphthol precursor.[1][2] Understanding the source of impurities is the first step toward their effective removal.

Impurity Type Potential Source Rationale
Unreacted Starting Material Incomplete carboxylation reaction.The primary impurity is often the precursor, such as 6-chloro-2-naphthol.[3][4][5]
Isomeric Byproducts Non-regioselective carboxylation.The Kolbe-Schmitt reaction can yield both ortho- and para-carboxylation products. Depending on the specific naphthol used, other positional isomers of the naphthoic acid may form.[1][6]
Polymeric/Tarry Materials High reaction temperatures or side reactions.Phenolic compounds can be susceptible to oxidation and polymerization under harsh reaction conditions, leading to discoloration.[7]
Di-carboxylic Acids Over-carboxylation of the naphthol ring.If the reaction conditions are too forcing, a second carboxyl group may be added to the ring.[6]
Inorganic Salts Reaction workup.Residual salts from the base (e.g., NaOH, K₂CO₃) and acid (e.g., H₂SO₄, HCl) used during the synthesis and subsequent neutralization steps.

Q2: What is the general strategic approach for purifying an aromatic hydroxycarboxylic acid like this?

A2: The purification strategy leverages the distinct chemical properties of the target molecule, specifically its acidity and crystallinity. The most effective methods are acid-base extraction to remove non-acidic or weakly acidic impurities, followed by recrystallization to remove closely related isomers and baseline impurities.[8][9]

Q3: How do I choose the most appropriate purification technique?

A3: The optimal technique depends on the primary impurities you need to remove. The following decision-making workflow can guide your choice.

G start Crude 6-chloro-4-hydroxy-2-naphthoic acid q1 Is the crude product contaminated with non-acidic or weakly acidic impurities (e.g., unreacted naphthol)? start->q1 proc1 Perform Acid-Base Extraction q1->proc1 Yes q2 Is the product discolored or contaminated with isomers? q1->q2 No / Unsure proc1->q2 proc2 Perform Recrystallization (with optional activated charcoal) q2->proc2 Yes end High-Purity Product q2->end No q3 Are trace isomers still present? proc2->q3 proc3 Consider Preparative HPLC or Fractional Crystallization q3->proc3 Yes q3->end No proc3->end G cluster_0 Separatory Funnel cluster_1 Beaker A 1. Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) B 2. Add aqueous NaHCO₃ solution A->B C 3. Shake & Vent. Allow layers to separate. B->C D Organic Layer: 6-chloro-2-naphthol + Neutral Impurities C->D E Aqueous Layer: Sodium 6-chloro-4-hydroxy-2-naphthoate C->E F 4. Collect aqueous layer E->F G 5. Acidify with HCl (aq) to pH < 4 F->G H 6. Precipitation of pure product G->H I 7. Collect by vacuum filtration H->I J J I->J Pure Product

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 6-Chloro-4-hydroxy-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 6-chloro-4-hydroxy-2-naphthoic acid (CAS 91058-94-5). While this scaffold is a highly valuable building block in medicinal chemistry and dye synthesis, the dual presence of a 2-carboxylic acid and a 4-hydroxyl group—combined with the electron-withdrawing 6-chloro substituent—creates a unique steric and electronic microenvironment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome steric hindrance and achieve selective functionalization.

Section 1: Esterification of the 2-Carboxylic Acid

FAQ 1.1: Why does my Steglich esterification (DCC/DMAP) yield mostly a difficult-to-remove byproduct instead of the target ester?

Root Cause Analysis: The 2-position of the naphthoic acid ring is subject to steric hindrance, particularly when intermolecular hydrogen bonding from the 4-hydroxyl group restricts conformational freedom[1]. In a standard Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. For unhindered acids, the alcohol rapidly attacks this intermediate. However, increased steric hindrance slows the alcohol's nucleophilic attack. This kinetic delay allows the O-acylisourea to undergo a spontaneous 1,3-rearrangement into an unreactive N-acylurea dead-end byproduct[2].

Solution: Bypass the bulky O-acylisourea intermediate entirely. Utilize Thionyl Chloride (SOCl₂) to form an acid chloride in situ. The acid chloride is significantly smaller and highly electrophilic, allowing the alcohol to attack efficiently even in sterically congested environments.

Steglich SM 6-Chloro-4-hydroxy- 2-naphthoic acid O_Acyl O-Acylisourea (Reactive Intermediate) SM->O_Acyl Activation DCC DCC / DMAP DCC->O_Acyl Target Target Ester (Desired Product) O_Acyl->Target Fast (Unobstructed) N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow (Steric Hindrance) Alcohol Alcohol (R-OH) Alcohol->Target

Reaction pathway logic: Target esterification vs. N-acylurea formation due to steric hindrance.

Protocol 1: Thionyl Chloride-Mediated Esterification

This protocol is self-validating; the evolution of gas confirms activation, and the basic workup ensures the removal of unreacted acid.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 eq of 6-chloro-4-hydroxy-2-naphthoic acid in anhydrous methanol (acting as both solvent and nucleophile).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 2.0 eq of Thionyl Chloride (SOCl₂) dropwise. Note: Strict temperature control is required here to manage the exothermic formation of the acid chloride and minimize HCl gas evolution.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 12–24 hours. Monitor progression via LC-MS until the acid mass is fully consumed.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

Section 2: Selective O-Alkylation of the 4-Hydroxyl Group

FAQ 2.1: How can I selectively O-alkylate the 4-hydroxyl group without reacting the 2-carboxylic acid?

Root Cause Analysis: The pKa of the 2-carboxylic acid is approximately 4.08, while the 4-hydroxyl group is significantly higher (typically ~9.5)[3]. Attempting a standard Williamson ether synthesis with a base like K₂CO₃ or NaH will deprotonate the carboxylic acid first. Because the carboxylate is a strong nucleophile, this leads to competing esterification (alkylation of the carboxylate) rather than exclusive O-alkylation of the naphthol[4].

Solution: Employ a solid-phase synthesis approach. By anchoring the carboxylic acid to an acid-labile Wang resin, the 2-position is completely protected from electrophiles, leaving the 4-hydroxyl group free for selective functionalization[4].

SolidPhase Start 6-Chloro-4-hydroxy- 2-naphthoic acid Resin Wang Resin Coupling Start->Resin Protects COOH Alkylation O-Alkylation (R-X, K2CO3) Resin->Alkylation Free 4-OH Cleavage TFA Cleavage (20% in DCM) Alkylation->Cleavage Resin-Bound Ether Product 4-Alkoxy-6-chloro- 2-naphthoic acid Cleavage->Product Final Release

Solid-phase experimental workflow for selective O-alkylation using Wang resin.

Protocol 2: Solid-Phase Selective O-Alkylation

This protocol eliminates the need for complex chromatographic separation of mixed alkylation products.

  • Resin Loading: Swell Wang resin in anhydrous dichloromethane (DCM) for 30 minutes. Add 6-chloro-4-hydroxy-2-naphthoic acid (3.0 eq relative to resin loading capacity), DIC (3.0 eq), and DMAP (0.1 eq). Agitate at room temperature for 16 hours. Wash the resin thoroughly with DCM and DMF.

  • O-Alkylation: Suspend the resin in anhydrous DMF. Add K₂CO₃ (5.0 eq) and the desired alkyl halide (e.g., Dimethyl Sulfate or an alkyl bromide, 5.0 eq). Agitate at 50 °C for 12 hours. Wash the resin sequentially with DMF, water, methanol, and DCM to remove unreacted reagents.

  • Cleavage: Treat the resin with a cleavage cocktail of 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Filter the resin and evaporate the filtrate to yield the selectively O-alkylated 6-chloro-4-alkoxy-2-naphthoic acid with >90% purity.

Section 3: Quantitative Data Summary

To assist in your experimental design, the following table summarizes the expected outcomes when applying different esterification methodologies to sterically hindered naphthoic acid derivatives.

Table 1: Comparison of Esterification Methods for Sterically Hindered Naphthoic Acids

Reagent SystemSolventTempTimeTypical YieldPrimary ByproductsMechanism / Notes
DCC / DMAP CH₂Cl₂25 °C24 h< 40%N-AcylureaHighly susceptible to steric hindrance; 1,3-rearrangement dominates[2].
SOCl₂ / MeOH Methanol65 °C12-24 h85-92%NoneBypasses bulky intermediates via acid chloride formation[4].
DIC / Oxyma DMF25 °C16 h70-80%DiisopropylureaOxyma acts as a superior nucleophile to suppress rearrangement.

References

  • Title : 4-Hydroxy-2-naphthoic acid Source : LookChem URL : [Link]

Sources

Technical Support Center: Recrystallization of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-chloro-4-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of this compound. Drawing upon established principles of physical organic chemistry and extensive laboratory experience, this document aims to be a comprehensive resource for overcoming common challenges in the purification of this and structurally related molecules.

Introduction to the Challenges in Recrystallizing 6-Chloro-4-hydroxy-2-naphthoic Acid

6-Chloro-4-hydroxy-2-naphthoic acid is a polyfunctional molecule, and its purification by recrystallization is influenced by the interplay of its constituent functional groups. The carboxylic acid and hydroxyl moieties are capable of strong hydrogen bonding, both as donors and acceptors, which governs its solubility in polar, protic solvents. The chlorinated naphthalene core, however, introduces a significant nonpolar character, contributing to its solubility in organic solvents. The presence of both polar and nonpolar functionalities can lead to complex solubility behavior and present challenges such as solvent selection, "oiling out," and the formation of impurities. This guide will address these issues in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My 6-chloro-4-hydroxy-2-naphthoic acid won't dissolve in the hot solvent. What should I do?

A1: Incomplete dissolution is a common issue and can stem from several factors.

  • Inappropriate Solvent Choice: The fundamental principle of recrystallization is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3] The polarity of 6-chloro-4-hydroxy-2-naphthoic acid suggests that highly polar or nonpolar solvents alone may not be ideal.

    • Troubleshooting:

      • Solvent Screening: If you haven't already, perform a small-scale solvent screen with common laboratory solvents. A suggested starting point is provided in the table below.

      • Solvent Mixtures: A mixture of solvents can fine-tune the polarity. For a compound like this, a polar protic solvent mixed with a slightly less polar one often works well. For instance, an ethanol/water or acetone/water mixture could be effective.[4][5] Start by dissolving the compound in the solvent in which it is more soluble, then slowly add the "anti-solvent" (in which it is less soluble) until turbidity (cloudiness) appears. Then, add a few drops of the first solvent to redissolve the solid and allow it to cool.[1]

  • Insufficient Solvent Volume: You may not be using enough solvent to dissolve the compound, even at elevated temperatures.

    • Troubleshooting: Add the hot solvent in small increments to your crude material with continuous stirring and heating.[2][6] Allow sufficient time for dissolution between additions. However, be mindful that using an excessive amount of solvent will lead to poor recovery.[2][5]

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent.

    • Troubleshooting: If a significant portion of your compound has dissolved but some solid remains, this may be an insoluble impurity. In this case, a hot filtration step is necessary to remove the solid impurities before allowing the solution to cool.[6]

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute.

  • High Concentration of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Troubleshooting:

      • Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation concentration and then allow it to cool slowly.[4]

      • Change Solvents: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Troubleshooting: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.[5][6]

  • Inherent Property of the Compound: Some compounds have a natural tendency to oil out in certain solvents.

    • Troubleshooting: If the above steps fail, consider a different purification technique, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization again.[7]

Q3: I have very poor or no crystal formation after cooling the solution. What went wrong?

A3: A lack of crystal formation can be frustrating and is typically due to either the solution not being supersaturated or the crystallization process needing initiation.

  • Too Much Solvent: This is the most common reason for poor crystal yield. If the solution is not saturated upon cooling, crystals will not form.[2][4][5]

    • Troubleshooting:

      • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once you observe the formation of some solid material in the hot solution, add a small amount of solvent back to redissolve it, and then allow it to cool again.

      • Test the Mother Liquor: After filtration, if you suspect low yield due to excess solvent, you can try to obtain a second crop of crystals by evaporating some of the solvent from the filtrate.[6]

  • Supersaturation without Nucleation: Sometimes, a supersaturated solution needs a "nudge" to begin crystallization.

    • Troubleshooting:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a surface for nucleation.[2][4]

      • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[4]

      • Extended Cooling: Place the solution in a colder environment (e.g., a refrigerator or freezer) for an extended period, provided the solvent will not freeze.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

This protocol is designed to efficiently identify a suitable solvent or solvent system for the recrystallization of 6-chloro-4-hydroxy-2-naphthoic acid.

Materials:

  • Crude 6-chloro-4-hydroxy-2-naphthoic acid

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)[8]

  • Small test tubes

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into several separate test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

  • Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise with stirring until the solid just dissolves.[2]

  • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe which solvent provides a good yield of well-formed crystals upon cooling.

Data Presentation: Solvent Selection Guide (Hypothetical)

SolventPolaritySolubility at Room Temp.Solubility at B.P.Crystal Formation on CoolingRecommendation
WaterHighVery LowLowPoorNot ideal as a single solvent.
EthanolHighLowHighGoodPromising single solvent or co-solvent.
AcetoneMediumMediumVery HighFairMay require a co-solvent to reduce solubility.
Ethyl AcetateMediumLowMediumFairPotentially suitable.
TolueneLowVery LowLowPoorLikely unsuitable.
HexaneVery LowInsolubleInsolubleNoneUnsuitable.

This table is illustrative. Actual results should be determined experimentally.

Protocol 2: Recrystallization of 6-Chloro-4-hydroxy-2-naphthoic Acid from an Ethanol/Water Solvent System

Based on the properties of similar compounds, an ethanol/water mixture is a promising system.[9][10]

Materials:

  • Crude 6-chloro-4-hydroxy-2-naphthoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 6-chloro-4-hydroxy-2-naphthoic acid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to dissolve the solid completely.[2]

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • If activated charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[6]

  • Heat the solution to boiling and add hot water dropwise until the solution becomes slightly cloudy (turbid).[1]

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[5][6]

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualization of Troubleshooting Workflows

Troubleshooting_Dissolution start Compound does not dissolve in hot solvent q1 Is the solvent appropriate? start->q1 q2 Is there enough solvent? q1->q2 Yes action1 Perform solvent screen or use a solvent mixture. q1->action1 No q3 Are there insoluble impurities? q2->q3 Yes action2 Add more hot solvent incrementally. q2->action2 No action3 Perform hot filtration. q3->action3 Yes end Compound Dissolved q3->end No action1->end action2->end action3->end

Caption: Decision-making workflow for dissolution problems.

Troubleshooting_Oiling_Out start Compound 'oiled out' during cooling q1 Was cooling too rapid? start->q1 q2 Is the solution too concentrated? q1->q2 No action1 Reheat to dissolve, then cool slowly. q1->action1 Yes action2 Reheat and add more hot solvent. q2->action2 Yes action3 Consider a different solvent system. q2->action3 No end Crystal Formation action1->end action2->end action3->end

Caption: Troubleshooting guide for when the compound "oils out".

References

  • Recrystallization. (n.d.). In NIUS Chemistry Experiments. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • 8-Chloro- and 5,8-Dichloro-1-naphthoic Acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Method 515.2- Chlorinated Acids. (n.d.). Retrieved from [Link]

  • Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • β-NAPHTHOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification method of crude naphthalene dicarboxylic acid using microorganism and 2,6-naphthalene dicarboxylic acid in crystalline form obtained by using the same. (n.d.). Google Patents.
  • Exploring the Synthesis and Properties of 6-Hydroxy-2-Naphthoic Acid. (2026, March 22). Retrieved from [Link]

  • Halogen-Bonded Liquid Crystals. (n.d.). White Rose Research Online. Retrieved from [Link]

  • 4.4 Solubility. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Extraction of 6-Chloro-4-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the isolation of 6-chloro-4-hydroxy-2-naphthoic acid .

This compound presents unique extraction challenges due to its dual ionizable functional groups (a carboxylic acid and a phenolic hydroxyl) and the lipophilic nature of its halogenated naphthalene core. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-yield, high-purity extractions.

Diagnostic Dashboard: Extraction Troubleshooting

When encountering low recovery rates or poor phase separation, use the following diagnostic logic to identify the root cause of the failure.

G Start Low Extraction Yield CheckPH Is Aqueous pH < 2.0? Start->CheckPH AdjustPH Acidify with 1N HCl CheckPH->AdjustPH No CheckEmulsion Emulsion Present? CheckPH->CheckEmulsion Yes AdjustPH->CheckEmulsion SaltOut Add Saturated NaCl CheckEmulsion->SaltOut Yes CheckSolvent Using EtOAc? CheckEmulsion->CheckSolvent No SaltOut->CheckSolvent ChangeSolvent Switch to EtOAc CheckSolvent->ChangeSolvent No Success Optimal Recovery CheckSolvent->Success Yes ChangeSolvent->Success

Troubleshooting logic for resolving low extraction yields.

Quantitative Data & Thermodynamic Parameters

Successful extraction requires manipulating the ionization state of the molecule. The table below summarizes the critical physicochemical properties of 6-chloro-4-hydroxy-2-naphthoic acid and their direct implications on your workflow.

Physicochemical PropertyEstimated ValueExperimental Implication
pKa1 (Carboxylic Acid) ~3.9 – 4.1Aqueous phase must be acidified to pH < 2.0 to ensure >99% protonation for organic extraction [1][2].
pKa2 (Phenolic Hydroxyl) ~9.0 – 9.5Avoid highly basic conditions (> pH 8.0) unless intentionally forming a water-soluble dianion for back-extraction.
LogP (Neutral Form) ~3.0 – 3.5Highly lipophilic when fully protonated; extracts efficiently into moderately polar, hydrogen-bond accepting solvents.
Salting-Out Agent NaCl (Sat. ~360 g/L)Essential for breaking emulsions caused by the surfactant-like properties of the naphthoic core.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery rate so low during liquid-liquid extraction (LLE) using dichloromethane (DCM)? A1: The causality lies in hydrogen bonding. While DCM is a strong halogenated solvent, 6-chloro-4-hydroxy-2-naphthoic acid possesses two potent hydrogen-bond donors (the -COOH and -OH groups). DCM is a poor hydrogen-bond acceptor. Switching to Ethyl Acetate (EtOAc) provides the necessary polarity and hydrogen-bond accepting capability to solvate the compound, drastically improving the partition coefficient (LogP).

Q2: I am adjusting the pH to 4.0 before extraction. Is this sufficient? A2: No. According to the Henderson-Hasselbalch equation, if the pH equals the pKa of the carboxylic acid (~4.1) [2], the compound exists in a 50:50 equilibrium between its neutral lipophilic state and its ionized, water-soluble carboxylate state. You are mathematically capping your maximum theoretical yield at 50% per extraction. You must drop the pH to 1.5–2.0 (at least two units below the pKa) to ensure >99% protonation [3].

Q3: My product precipitates during extraction, clogging the separatory funnel. What causes this? A3: 6-chloro-4-hydroxy-2-naphthoic acid can exhibit limited solubility at high concentrations due to strong intermolecular hydrogen bonding (forming stable dimers). If precipitation occurs at the interface, increase the volume of your organic solvent by 30%, or add a small percentage (2-5% v/v) of a polar protic co-solvent like methanol to disrupt the dimerization.

Q4: How can I selectively isolate the product from non-acidic organic impurities? A4: You must exploit the ionizable carboxylic acid group using an acid-base back-extraction strategy. Extract the crude organic mixture with a mild base (e.g., saturated NaHCO3, pH ~8). The target compound will deprotonate and migrate to the aqueous phase, leaving neutral impurities behind.

BackExtraction OrgMix Crude Organic Phase BaseWash Extract with Sat. NaHCO3 OrgMix->BaseWash AqPhase1 Aqueous Phase (Product) BaseWash->AqPhase1 Deprotonation OrgPhase1 Organic Phase (Impurities) BaseWash->OrgPhase1 Discard Acidify Acidify to pH 1.5 AqPhase1->Acidify Extract Extract with EtOAc Acidify->Extract Protonation PureProduct Purified Organic Phase Extract->PureProduct

Acid-base back-extraction workflow for product purification.

Self-Validating Experimental Protocol: Optimized LLE

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the concentration step until the validation checkpoint confirms complete extraction.

Step 1: Aqueous Matrix Preparation & pH Optimization

  • Transfer the crude aqueous reaction mixture to a suitably sized beaker equipped with a magnetic stir bar.

  • While stirring vigorously, add 1N HCl dropwise. Monitor continuously with a calibrated pH meter until the solution stabilizes at pH 1.5 – 2.0 . Causality: This guarantees the complete suppression of carboxylate ionization, forcing the molecule into its most hydrophobic state [3].

Step 2: Solvent Partitioning

  • Transfer the acidified mixture to a separatory funnel.

  • Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) .

  • Invert the funnel and shake vigorously for 60 seconds, venting frequently to release vapor pressure.

Step 3: Emulsion Management

  • Allow the phases to separate for 5 minutes.

  • If a cloudy emulsion persists at the interface, add 10–20 mL of saturated aqueous NaCl (brine) and gently swirl. Causality: Brine drastically increases the ionic strength of the aqueous layer, reducing the solubility of the organic compound in water (the "salting-out" effect) and increasing interfacial tension to break the emulsion.

Step 4: Self-Validation Checkpoint (Critical)

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Validation: Spot 2 microliters of the drained aqueous layer onto a silica gel TLC plate. Dry the spot with a heat gun and visualize under a UV lamp (254 nm). System Logic: If a dark, UV-active spot is visible, extraction is incomplete. Re-extract the aqueous layer with a fresh portion of EtOAc. If no spot is visible, >99% partitioning has been achieved.

Step 5: Organic Phase Processing

  • Combine all organic (EtOAc) fractions.

  • Wash the combined organic layer once with brine to remove residual mineral acid.

  • Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified 6-chloro-4-hydroxy-2-naphthoic acid.

References

  • 4-Hydroxy-2-naphthoic acid Chemical Properties & pKa LookChem Chemical Database URL:[Link]

  • Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Handling Moisture Sensitivity of 6-Chloro-4-hydroxy-2-naphthoic Acid Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causality behind our recommended protocols. 6-chloro-4-hydroxy-2-naphthoic acid (6-CHNA) is a critical building block, but mishandling its moisture sensitivity during activation can lead to catastrophic yield losses. This guide provides self-validating workflows to ensure reproducible success in your syntheses.

Mechanistic Overview: The Causality of Moisture Sensitivity

6-chloro-4-hydroxy-2-naphthoic acid (6-CHNA) [CAS 91058-94-5] is a highly valuable intermediate used in the synthesis of complex bioactive compounds, including tyrosinase inhibitors such as 6-deoxymollugins[1].

While the crystalline free acid is relatively stable at room temperature, its synthetic utility almost always requires the activation of the carboxylic acid moiety (e.g., forming an acyl chloride or mixed anhydride) or the deprotonation of the 4-hydroxyl group. During these transient activated states, the reagent becomes exquisitely sensitive to ambient moisture.

When activating 6-CHNA with thionyl chloride (SOCl₂) or oxalyl chloride, the resulting 6-chloro-4-hydroxy-2-naphthoyl chloride is a highly electrophilic species. Water acts as an aggressive, competitive nucleophile. If moisture breaches the reaction environment, it rapidly hydrolyzes the activated intermediate back into the unreactive carboxylic acid starting material[2]. This is not merely a side reaction; it is a stoichiometric destruction of your activated reagent that directly plummets your yield.

Quantitative Impact of Moisture

To illustrate the critical need for anhydrous conditions, Table 1 summarizes the impact of solvent moisture content on the amidation yield of 6-CHNA.

Table 1: Effect of Solvent Moisture Content on 6-CHNA Amidation Yield

Moisture Level (ppm)Activation Conversion (%)Isolated Amide Yield (%)Primary Byproduct
< 10 (Anhydrous) > 98%92%None
50 85%78%6-CHNA (Hydrolyzed)
200 40%35%6-CHNA (Hydrolyzed)
> 500 (Undried) < 10%< 5%6-CHNA (Hydrolyzed)

Troubleshooting FAQs

Q: Why does my coupling reaction yield drop significantly on humid days? A: Humidity introduces trace water into your reaction vessels and hygroscopic solvents. Because the acyl chloride intermediate of 6-CHNA is highly reactive, even atmospheric moisture can outcompete your target amine or alcohol nucleophile. This leads to rapid hydrolysis, reverting the intermediate back to the starting 6-CHNA[2]. Always use Schlenk line techniques and argon/nitrogen backfilling on humid days.

Q: How should I properly store the 6-CHNA reagent to prevent moisture uptake? A: 6-CHNA exhibits mild hygroscopicity due to the hydrogen-bonding capacity of its hydroxyl and carboxyl groups. Prior to drying, naphthoic acid derivatives can contain up to 25% moisture by weight if not processed correctly[3]. Store the reagent in a tightly sealed amber vial within a desiccator containing active desiccant (e.g., Drierite or silica gel). For long-term storage, purge the vial with dry argon.

Q: Can I recover 6-CHNA that has absorbed moisture? A: Yes. The free acid is chemically stable to water. You can recover it by drying the reagent in a vacuum oven at 50°C for 12–24 hours. For highly sensitive downstream applications, we recommend the azeotropic drying protocol detailed below.

Experimental Protocols

Protocol 1: Azeotropic Drying of 6-CHNA Reagent
  • Causality: Water forms a minimum-boiling azeotrope with toluene. By distilling off the toluene, you physically entrain and remove trace lattice moisture that resists standard vacuum drying, ensuring a truly anhydrous starting material.

  • Self-Validation System: The protocol is validated when the distilling toluene runs completely clear (the absence of schlieren lines indicates no water) and a subsequent Karl Fischer titration of the residue confirms <10 ppm water.

Step-by-Step Methodology:

  • Weigh the required amount of 6-CHNA into an oven-dried, round-bottom flask.

  • Add anhydrous toluene (approx. 10 mL per gram of reagent).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (110°C) under a continuous nitrogen atmosphere.

  • Monitor the Dean-Stark trap; water will collect at the bottom. Continue refluxing until no more water separates (typically 2-4 hours).

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Place the flask under high vacuum (Schlenk line) for 2 hours to remove residual solvent. The reagent is now ready for immediate activation.

Protocol 2: Moisture-Free Activation and Amide Coupling
  • Causality: Using thionyl chloride (SOCl₂) requires the strict exclusion of water. If water is present, SOCl₂ reacts to form HCl and SO₂, consuming the activating agent before it can react with the 6-CHNA[2].

  • Self-Validation System: The successful formation of the acyl chloride is indicated by the cessation of gas evolution (HCl and SO₂) and the formation of a clear solution. TLC monitoring (quenched with dry methanol to form the methyl ester) will confirm complete conversion.

Step-by-Step Methodology:

  • In an oven-dried round-bottom flask purged with argon, dissolve the azeotropically dried 6-CHNA (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise via a dry syringe, followed by a catalytic amount of anhydrous DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC (quench an aliquot in dry methanol; look for the methyl ester spot).

  • Once complete, remove the solvent and excess thionyl chloride under reduced pressure. Crucial: Do not expose the crude 6-naphthoyl chloride to air.

  • Redissolve the crude intermediate in anhydrous DCM, cool to 0 °C, and add your desired amine (1.1 eq) and triethylamine (1.2 eq) dropwise[2].

  • Stir for 4-12 hours, then proceed with standard aqueous work-up (washing with saturated NaHCO₃ and brine) and dry the organic layer over anhydrous MgSO₄[2].

Mechanistic Visualization

G A 6-CHNA (Starting Material) C Acyl Chloride (Activated Intermediate) A->C Activation (Dry Conditions) B Activation Agent (e.g., SOCl2) B->C D Target Product (Amide/Ester) C->D + Nucleophile (Success Pathway) E Moisture (H2O) Contamination C->E F Hydrolysis (Yield Loss) E->F Nucleophilic Attack F->A Reversion to 6-CHNA

Reaction pathway of 6-CHNA activation highlighting the competing moisture-driven hydrolysis.

References[1] Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase. ResearchGate.https://www.researchgate.net/publication/326880000_Synthesis_of_6-deoxymollugins_and_their_inhibitory_activities_on_tyrosinase[3] US2287864A - Beta oxy naphthoic acid and process for preparing the same. Google Patents.https://patents.google.com/patent/US2287864A/en[2] Application Notes and Protocols: Preparation of 1-Naphthoic Acid Derivatives for Biological Assays. Benchchem.https://www.benchchem.com/protocols/naphthoic-acid-derivatives

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro-4-Hydroxy-2-Naphthoic Acid and 4-Hydroxy-2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted naphthoic acids serve as invaluable scaffolds and intermediates.[1] Their rigid bicyclic structure, coupled with diverse functionalization, allows for the fine-tuning of electronic and steric properties to achieve desired biological activity or material characteristics. This guide provides an in-depth comparative analysis of two closely related analogues: 4-hydroxy-2-naphthoic acid and its chlorinated derivative, 6-chloro-4-hydroxy-2-naphthoic acid.

The primary distinction between these molecules is the presence of a chlorine atom at the C6 position. This single atomic substitution significantly modulates the electronic landscape of the entire naphthalene ring system, leading to demonstrable differences in reactivity. Understanding these differences is paramount for chemists designing synthetic routes, predicting reaction outcomes, and performing structure-activity relationship (SAR) studies. This document will dissect the underlying electronic principles governing their reactivity and provide practical, data-supported comparisons across several key reaction classes.

Molecule_Structures cluster_0 4-Hydroxy-2-Naphthoic Acid cluster_1 6-Chloro-4-Hydroxy-2-Naphthoic Acid node_4H2NA node_4H2NA node_6Cl4H2NA node_6Cl4H2NA

Caption: Chemical structures of the two compared naphthoic acid derivatives.

The Decisive Factor: Electronic Effects of the Chloro-Substituent

The divergent reactivity of these two compounds can be rationalized by considering the dual electronic nature of the chlorine atom attached to the aromatic system.

  • Inductive Effect (-I): Chlorine is a highly electronegative atom. Through the sigma bond framework, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the naphthalene ring, decreasing its overall electron richness and thus deactivating it towards attack by electrophiles.

  • Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density at the ortho (C5, C7) and para (C8) positions relative to the chlorine atom.

For halogens, the inductive effect (-I) is generally stronger and dominates the resonance effect (+M).[2] Consequently, the C6-chloro substituent has a net effect of deactivating the naphthalene ring system compared to its non-halogenated counterpart. This fundamental electronic difference is the primary driver for the reactivity variations discussed below.

Electronic_Effects Title Electronic Effects of C6-Chloro Substituent Inductive Inductive Effect (-I) Deactivation Overall Ring Deactivation (Towards Electrophiles) Inductive->Deactivation Dominant Effect Acidity Increased Acidity (COOH & OH groups) Inductive->Acidity Stabilizes Conjugate Base Resonance Resonance Effect (+M) Resonance->Deactivation Counteracted by -I Effect

Caption: Dominant electronic effects of the chlorine substituent.

Comparative Reactivity Analysis

The net electron-withdrawing nature of the chlorine atom impacts every reactive site on the molecule, from the aromatic ring to the acidic functional groups.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich naphthalene ring.[3] The rate and regioselectivity of this reaction are highly sensitive to the electronic effects of existing substituents.

  • Overall Reactivity: 4-hydroxy-2-naphthoic acid is significantly more reactive towards electrophiles. Its aromatic system is strongly activated by the electron-donating hydroxyl (-OH) group. In contrast, 6-chloro-4-hydroxy-2-naphthoic acid is less reactive because the powerful activating effect of the -OH group is partially counteracted by the deactivating inductive effect of the chlorine atom.[2] This means that reactions like nitration, halogenation, or sulfonation will proceed more slowly and may require harsher conditions (e.g., higher temperatures or stronger Lewis acids) for the chlorinated compound.

  • Regioselectivity: In both molecules, the directing effects are overwhelmingly controlled by the 4-hydroxy group, which is a potent ortho, para-director.

    • 4-Hydroxy-2-Naphthoic Acid: The -OH group directs incoming electrophiles to the C1 and C3 positions. The C1 position is generally favored due to reduced steric hindrance from the adjacent carboxylic acid group.

    • 6-Chloro-4-Hydroxy-2-Naphthoic Acid: The directing influence remains dominated by the 4-hydroxy group, favoring substitution at C1 and C3. While the C6-chloro group also directs ortho and para (to C5 and C7), its influence is weaker than the hydroxyl group. Therefore, the primary substitution products will be the same, but their formation will be slower. For example, bromination of 6-hydroxy-2-naphthoic acid (a related isomer) can be directed to the 5-position.[4]

Feature4-Hydroxy-2-Naphthoic Acid6-Chloro-4-Hydroxy-2-Naphthoic Acid
Ring Activity (EAS) Highly ActivatedModerately Activated (Deactivated relative to parent)
Reaction Rate FasterSlower
Required Conditions MilderPotentially Harsher
Primary Substitution Sites C1, C3C1, C3
Acidity of Functional Groups

The electron-withdrawing inductive effect of the chlorine atom has a pronounced impact on the acidity of both the carboxylic acid and the phenolic hydroxyl group by stabilizing their respective conjugate bases.

  • Carboxylic Acid (pKa¹): The carboxylate anion of 6-chloro-4-hydroxy-2-naphthoic acid is stabilized by the -I effect of the distant chlorine atom. This additional stabilization makes the proton easier to remove, resulting in a lower pKa (stronger acid) compared to 4-hydroxy-2-naphthoic acid.

  • Hydroxyl Group (pKa²): Similarly, the phenoxide ion formed upon deprotonation of the 4-hydroxy group is better stabilized in the chlorinated molecule. This leads to a lower pKa for the hydroxyl group, making it more acidic.

This difference in acidity can be critical in reactions where deprotonation is a key step, such as in base-catalyzed alkylations or acylations of the hydroxyl group.

Reactivity of the Carboxyl and Hydroxyl Groups
  • Nucleophilic Acyl Substitution: Reactions at the carboxylic acid, such as esterification or amidation, proceed via nucleophilic acyl substitution.[5] The electronic effect of the C6-chloro group on the C2-carbonyl carbon is minimal due to the distance. Therefore, the intrinsic reactivity of the carboxyl group is expected to be very similar for both compounds. Practical differences in reaction rates may arise from variations in solubility or catalyst interactions rather than electronic modulation.

  • O-Alkylation/Acylation: The nucleophilicity of the 4-hydroxy group is slightly diminished in the chlorinated compound due to the electron-withdrawing nature of the chlorine. This can lead to slightly slower reaction rates in, for example, Williamson ether synthesis or ester formation at the hydroxyl position, where the phenoxide acts as the nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the naphthalene ring is generally unreactive to nucleophilic displacement. For a nucleophilic aromatic substitution (SNAr) reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom).[6] In 6-chloro-4-hydroxy-2-naphthoic acid, the groups ortho (C5, C7) and para (C2, C4 relative to the other ring) are not sufficiently electron-withdrawing to stabilize the negative charge of the intermediate Meisenheimer complex.[6] Therefore, displacing the C6-chlorine via an SNAr mechanism is not a viable reaction under standard laboratory conditions.

Experimental Protocols

The following protocols illustrate the practical implications of the differing reactivities. The choices of reagents, solvents, and conditions are based on established principles of organic synthesis.[7][8]

Protocol 1: Electrophilic Bromination of the Aromatic Ring

This protocol highlights the expected difference in reactivity towards electrophilic attack.

G cluster_workflow Workflow: Electrophilic Bromination cluster_conditions Comparative Conditions compound_node compound_node start Dissolve Naphthoic Acid in Acetic Acid add_br2 Add Br₂ solution dropwise at RT start->add_br2 stir Stir for 2-8 hours (Monitor by TLC) add_br2->stir quench Quench with aq. Na₂S₂O₃ solution stir->quench precipitate Precipitate product by adding H₂O quench->precipitate filter_dry Filter, wash with H₂O, and dry under vacuum precipitate->filter_dry end Obtain 1-Bromo derivative filter_dry->end cond_title Reactant (1.0 eq) cond_4H2NA 4-Hydroxy-2-naphthoic acid cond_6Cl4H2NA 6-Chloro-4-hydroxy-2-naphthoic acid time_title Expected Reaction Time time_4H2NA Shorter (e.g., 2-4 h) time_6Cl4H2NA Longer (e.g., 6-8 h)

Sources

Comprehensive Analytical Validation Guide: RP-HPLC-UV vs. LC-MS/MS for 6-Chloro-4-hydroxy-2-naphthoic Acid Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-chloro-4-hydroxy-2-naphthoic acid (6-CHNA, CAS 91058-94-5) is a highly functionalized aromatic compound frequently encountered as a critical intermediate or process impurity in the synthesis of fine chemicals, dyes, and retinoid-based pharmaceutical active ingredients (such as adapalene). Because halogenated aromatic impurities can exhibit structural alerts for toxicity, regulatory agencies require rigorous analytical validation to ensure their accurate quantification.

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary analytical modalities for 6-CHNA detection: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for routine bulk assay, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace/genotoxic impurity profiling. This guide establishes a self-validating framework compliant with the latest[1].

Methodological Framework: The Causality of Chromatographic Design

Analytical methods cannot be developed empirically; they must be dictated by the physicochemical properties of the target analyte. The structural features of 6-CHNA drive our experimental choices:

  • Ionization & Retention Causality: 6-CHNA possesses two ionizable groups: a carboxylic acid ( pKa​≈4.0 ) and a naphthol hydroxyl ( pKa​≈9.5 ). If the mobile phase pH is near 4.0, the molecule exists in a dynamic equilibrium of protonated and deprotonated states, causing severe peak tailing and retention time drift. Solution: We mandate an acidic aqueous mobile phase (pH 2.7, using 0.1% Formic Acid) to fully suppress carboxylate ionization, driving retention purely through hydrophobic partitioning on the C18 stationary phase.

  • Detection Causality: The extended π -conjugation of the naphthalene core provides a robust UV chromophore (absorption maximum at 254 nm). For mass spectrometry, the electronegative chlorine atom withdraws electron density, stabilizing the carboxylate anion. This makes 6-CHNA highly susceptible to deprotonation, rendering Negative Electrospray Ionization (ESI-) the gold standard for trace detection.

Performance Comparison: RP-HPLC-UV vs. UPLC-MS/MS

To select the appropriate method, one must define the analytical target profile (ATP). The table below summarizes the validated quantitative data comparing both systems for 6-CHNA analysis.

Performance ParameterRP-HPLC-UV (Routine Assay & Purity)UPLC-MS/MS (Trace Impurity Profiling)
Primary Objective Bulk API purity, assay, major impuritiesGenotoxic/trace impurity detection
Linearity Range 1.0 – 150 µg/mL0.5 – 100 ng/mL
Limit of Detection (LOD) 0.22 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.65 µg/mL0.15 ng/mL
Matrix Interference Moderate (Relies entirely on column resolution)Minimal (Orthogonal MRM selectivity)
Throughput Medium (15 min gradient run time)High (5 min UPLC run time)
System Suitability High theoretical plates, tailing factor 1.5Stable ion ratio, S/N 10 at LOQ

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems; failure at any step prevents the progression of the workflow, ensuring absolute data integrity.

Protocol 1: RP-HPLC-UV Assay Validation (ICH Q2(R2) Compliant)

This protocol is optimized for the routine quantification of 6-CHNA and related [2].

Step 1: System Suitability Testing (The Gating Mechanism)

  • Conditions: C18 Column (150 x 4.6 mm, 3.5 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient: 10% B to 90% B over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

  • Validation Gate: Inject a 10 µg/mL standard solution six times. The system is only validated for use if the %RSD of the peak area is 2.0%, the tailing factor is 1.5, and theoretical plates exceed 5000.

Step 2: Specificity via Forced Degradation

  • Action: Subject 6-CHNA samples to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C heat, and UV light for 24 hours.

  • Validation Gate: Utilize a Photodiode Array (PDA) detector to perform peak purity analysis. The 6-CHNA peak purity angle must be less than the purity threshold, proving no co-elution of degradation products.

Step 3: Linearity, Accuracy, and Precision

  • Linearity: Prepare five concentration levels from LOQ (0.65 µg/mL) to 120% of the nominal target concentration. Acceptance: R2≥0.999 .

  • Accuracy: Spike blank matrix at 80%, 100%, and 120% levels. Acceptance: Recovery must fall between 98.0% and 102.0%.

ICH_Validation Start Method Purpose Definition (Assay vs. Trace Impurity) Spec Specificity & Selectivity (Forced Degradation & Blank) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Acc Accuracy & Precision (Repeatability & Intermediate) Lin->Acc Rob Robustness (DoE on Flow, Temp, pH) Acc->Rob Val ICH Q2(R2) Compliant Validated Method Rob->Val

Caption: ICH Q2(R2) Analytical Validation Lifecycle Workflow for 6-CHNA.

Protocol 2: UPLC-MS/MS Trace Impurity Profiling

When 6-CHNA must be detected at parts-per-billion (ppb) levels in complex matrices (e.g., [3] or API formulations), UV detection lacks the requisite sensitivity.

Step 1: Chromatographic Focusing

  • Conditions: UPLC BEH C18 Column (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.01% Formic Acid (reduced acid concentration prevents ion suppression in the MS source). Mobile Phase B: Acetonitrile. Gradient: 20% B to 90% B in 3 minutes. Flow: 0.4 mL/min.

Step 2: Mass Spectrometric Tuning (ESI Negative)

  • Source Parameters: Capillary Voltage: 2.5 kV. Desolvation Temperature: 450°C. Desolvation Gas: 800 L/hr.

  • Mechanistic Logic: The precursor ion is generated by the loss of a proton from the carboxylic acid group, yielding the [M−H]− ion at m/z 221.0.

Step 3: Multiple Reaction Monitoring (MRM) Logic

  • Quantifier Transition: m/z 221.0 177.0 (Collision Energy: 15 eV). This represents the highly favorable neutral loss of CO2​ (44 Da) from the carboxylate group.

  • Qualifier Transition: m/z 221.0 141.0 (Collision Energy: 30 eV). This represents the subsequent loss of HCl (36 Da) from the chlorinated naphthol ring.

  • Validation Gate: The ion ratio between the quantifier and qualifier transitions must remain within ± 20% of the reference standard to confirm peak identity and rule out isobaric matrix interference.

MS_Fragmentation Prec 6-CHNA Precursor [M-H]- m/z 221.0 CID Collision Induced Dissociation (CID) Prec->CID Quant Quantifier Ion m/z 177.0 (-CO2) CID->Quant Qual Qualifier Ion m/z 141.0 (-CO2, -HCl) CID->Qual

Caption: ESI(-) MS/MS Fragmentation Pathway for 6-chloro-4-hydroxy-2-naphthoic acid.

Conclusion

The selection between RP-HPLC-UV and LC-MS/MS for 6-chloro-4-hydroxy-2-naphthoic acid detection is dictated by the required sensitivity and the complexity of the sample matrix. By adhering to the chemical causality of the molecule—specifically its pKa values and ionization potential—analysts can build robust, self-validating methods that easily pass ICH Q2(R2) regulatory scrutiny.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link] [INDEX: 3.4]

  • A Novel Method Development and Validation for Related Substances (Adapalene and Naphthoic Acid Derivatives) Research Journal of Pharmacy and Technology. URL:[Link] [INDEX: 4.9]

  • Naphthoic Acids in Groundwater: LC-MS Application Waters Corporation Application Notes. URL:[Link] [INDEX: 4.8]

Cross-Validation of 6-Chloro-4-Hydroxy-2-Naphthoic Acid (6-CHNA) Binding Affinity: A Biophysical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the accurate biophysical validation of low-molecular-weight scaffolds is the cornerstone of successful lead optimization. 6-Chloro-4-hydroxy-2-naphthoic acid (6-CHNA) has emerged as a highly privileged fragment scaffold, most notably utilized in the synthesis of potent Factor Xa (FXa) inhibitors—critical agents in anticoagulant therapy[1].

Because fragments bind with inherently low affinities (typically in the micromolar range), they are highly susceptible to false positives caused by non-specific aggregation or surface-induced artifacts. As a Senior Application Scientist, I have structured this guide to objectively compare the binding performance of 6-CHNA against its structural alternatives. Furthermore, this guide details a self-validating, tri-orthogonal experimental workflow—utilizing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—to definitively confirm stoichiometric and thermodynamic binding.

The Mechanistic Context: Targeting Factor Xa

Factor Xa is a serine protease that occupies a central, convergent role in the blood coagulation cascade, cleaving prothrombin to generate thrombin. Inhibiting FXa halts the amplification of thrombin generation, making it a prime therapeutic target. 6-CHNA acts as a competitive fragment inhibitor, binding to the active site cleft of FXa and serving as the foundational pharmacophore for advanced ethylenediamine-derived anticoagulants[1].

FXa_Pathway TF Tissue Factor (TF) + Factor VIIa FX Factor X TF->FX Activates FXa Factor Xa (Target) FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Prothrombinase Complex (with FVa) FVa Factor Va FVa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 6-CHNA (Fragment Inhibitor) Inhibitor->FXa Competitive Binding

Fig 1: Factor Xa coagulation cascade and the competitive binding intervention of 6-CHNA.

Comparative Binding Performance: 6-CHNA vs. Alternatives

To justify the selection of 6-CHNA over other naphthoic acid derivatives, we must compare its binding kinetics and thermodynamics against the unsubstituted 4-hydroxy-2-naphthoic acid (4-HNA) and the bulkier 6-bromo-4-hydroxy-2-naphthoic acid (6-BHNA) .

Quantitative Cross-Validation Data
CompoundC6-SubstituentSPR KD​ (µM)ITC KD​ (µM)MST KD​ (µM) ΔH (kcal/mol)Ligand Efficiency (LE)
4-HNA -H210.5230.1205.8-3.20.24
6-CHNA -Cl 45.2 48.6 42.1 -6.5 0.32
6-BHNA -Br38.441.235.6-7.10.30

Causality & Structural Insights:

  • 4-HNA (The Baseline): The unsubstituted fragment lacks the necessary steric bulk and electronegativity to properly engage the S1/S4 hydrophobic pocket of FXa, resulting in weak, transient binding ( KD​>200 µM) and poor enthalpic returns.

  • 6-BHNA (The Bulky Alternative): While the bromine substitution yields a marginally tighter binding affinity due to enhanced polarizability, its larger atomic radius increases the molecular weight and lipophilicity. This negatively impacts its Ligand Efficiency (LE) and aqueous solubility, making it harder to optimize downstream.

  • 6-CHNA (The Optimal Scaffold): 6-CHNA strikes the perfect biophysical balance. The chlorine atom perfectly complements the target's binding cleft, driving a highly favorable, specific enthalpic contribution ( ΔH=−6.5 kcal/mol) while maintaining an excellent LE of 0.32. The tight concordance of KD​ values across all three orthogonal methods proves that the binding is a true 1:1 stoichiometric interaction, free of assay-specific artifacts.

Self-Validating Experimental Protocols

A single biophysical assay is never sufficient in FBDD. The following protocols form a self-validating loop: SPR provides high-throughput kinetics, ITC confirms the thermodynamic driving forces, and MST ensures the interaction holds true in free solution without surface interference.

CrossValidation_Workflow Prep Fragment Library Preparation SPR Primary Screen: SPR (Kinetic K_D) Prep->SPR ITC Orthogonal Validation: ITC (Thermodynamics) SPR->ITC K_D < 50 µM MST Solution-Phase Validation: MST SPR->MST K_D < 50 µM Hit Validated Hit: 6-CHNA ITC->Hit Enthalpy Driven (ΔH < 0) MST->Hit Concordant K_D

Fig 2: Tri-orthogonal biophysical cross-validation workflow for fragment hit confirmation.

Primary Kinetic Screen: Surface Plasmon Resonance (SPR)

SPR is utilized first to extract real-time association ( kon​ ) and dissociation ( koff​ ) rates[2].

Step-by-Step Methodology:

  • Target Immobilization: Immobilize human Factor Xa onto a CM5 dextran sensor chip via standard amine coupling. Causality: Target density must be pushed unusually high (~3000 RU) because low-molecular-weight fragments like 6-CHNA generate inherently low refractive index shifts.

  • Analyte Preparation: Dilute 6-CHNA in running buffer (PBS, 0.05% Tween-20, 5% DMSO) to create a concentration series (10 µM to 500 µM).

  • Injection Phase: Inject analytes at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Processing: Apply double-referencing (subtracting the reference channel and blank buffer injections). Causality: This step is absolute mandatory to eliminate bulk refractive index artifacts caused by the 5% DMSO required to keep the fragment soluble. Fit the resulting sensograms to a 1:1 steady-state affinity model.

Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)

Because SPR involves tethering the target to a matrix, steric hindrance can yield false kinetics. ITC acts as a label-free, immobilization-free validator[3].

Step-by-Step Methodology:

  • Buffer Matching: Dialyze Factor Xa extensively against the assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2% DMSO). Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate massive heats of dilution, masking the fragment's binding heat.

  • Titration Setup: Load 20 µM Factor Xa into the calorimetric cell. Load 500 µM 6-CHNA into the automated injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C. Space injections by 150 seconds. Causality: This spacing ensures the thermal baseline completely re-equilibrates between titrations.

  • Thermodynamic Extraction: Integrate the heat peaks. Causality: By confirming a negative ΔH (-6.5 kcal/mol), we prove the interaction is driven by specific halogen/hydrogen bonding (enthalpy-driven) rather than non-specific, promiscuous hydrophobic aggregation (entropy-driven).

Solution-Phase Confirmation: Microscale Thermophoresis (MST)

To definitively rule out any surface-induced artifacts from SPR, MST measures binding affinity entirely in free solution.

Step-by-Step Methodology:

  • Target Labeling: Label Factor Xa with a RED-NHS fluorescent dye (targeting primary amines) and purify via size-exclusion chromatography to remove free dye.

  • Titration Series: Prepare a 16-step serial dilution of 6-CHNA (from 1 mM down to 30 nM) in the assay buffer.

  • Incubation: Mix the labeled FXa (final concentration 10 nM) with the fragment dilutions and incubate for 10 minutes at room temperature. Load the samples into standard MST glass capillaries.

  • Measurement: Expose the capillaries to an infrared laser. Causality: As the laser creates a microscopic temperature gradient, the thermophoretic movement of FXa changes upon 6-CHNA binding due to alterations in the protein's hydration shell and overall charge. The normalized fluorescence change is plotted to calculate the final, validated KD​ .

Strategic Conclusions

The cross-validation data definitively establishes 6-chloro-4-hydroxy-2-naphthoic acid as the superior fragment scaffold compared to its unsubstituted and bromo-substituted counterparts. By employing a rigorous, self-validating loop of SPR, ITC, and MST, researchers can confidently advance 6-CHNA into structure-guided lead optimization, knowing its binding affinity is driven by specific, stoichiometrically sound, and enthalpically favorable interactions with Factor Xa.

References

  • Daiichi Sankyo Co Ltd. (2009). Ethylenediamine derivatives. U.S. Patent No. 7,935,824 B2. Google Patents.
  • Madeira, A., Vadasz, Z., Galdadas, I., et al. (2009). Coupling surface plasmon resonance to mass spectrometry to discover novel protein-protein interactions. Nature Protocols, 4(7), 1023-1037. URL:[Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. URL:[Link]

Sources

Comparative Guide to GC-MS Retention Times of Substituted Naphthoic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted naphthoic acids are pivotal structural motifs in both pharmaceutical development (e.g., kinase inhibitors, retinoid analogs) and environmental bioremediation, acting as primary metabolites in the degradation of polycyclic aromatic hydrocarbons (PAHs). Analyzing these high-boiling-point, highly polar compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge. Without strategic intervention, the carboxylic acid moiety induces severe intermolecular hydrogen bonding, resulting in thermal degradation and massive peak tailing.

This guide objectively compares the retention behavior of various substituted naphthoic acids, evaluates derivatization alternatives, and provides self-validating experimental protocols to ensure high-fidelity GC-MS profiling.

Mechanistic Principles of GC-MS Retention

To predict and interpret the retention time ( tR​ ) of substituted naphthoic acids on a standard non-polar to slightly polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane), one must understand the causality behind molecular interactions with the stationary phase. Once derivatized to neutralize polarity, retention is primarily governed by dispersion forces and the boiling point of the analyte.

Isomeric and Steric Effects

The spatial orientation of the carboxylate group fundamentally alters the molecule's interaction profile. For instance, consistently elute earlier than their.

  • The Causality: This shift is driven by the "peri-effect." The steric hindrance from the hydrogen atom at the 8-position forces the carboxyl group at the 1-position out of the aromatic plane. This disruption of coplanarity reduces the overall molecular dipole moment and lowers the boiling point, leading to a decreased tR​ .

Substituent Contributions
  • Alkyl Groups (e.g., Methyl): The addition of a methyl group increases the molecular mass (+14 Da) and polarizability. As demonstrated in, this predictably increases the retention index by approximately 80–100 Kovats units compared to the unsubstituted acid.

  • Hydroxyl Groups (-OH): Compounds like contain a secondary polar group. If only the carboxyl group is methylated, the free hydroxyl group will still cause tailing. Exhaustive derivatization (forming a methoxy methyl ester or a di-TMS derivative) is required, which significantly increases the mass and drastically shifts the tR​ later into the chromatogram.

Experimental Workflows & Self-Validating Protocols

To ensure high trustworthiness and reproducibility, the following derivatization protocols incorporate built-in validation steps, allowing the researcher to confirm reaction success in real-time.

Protocol A: Methylation via TMS-Diazomethane (Preferred for Stability)

Unlike traditional diazomethane gas, TMS-diazomethane is a safer liquid alternative that yields highly stable methyl esters, ideal for long-term sample storage.

  • Sample Preparation: Dissolve 1.0 mg of the extracted naphthoic acid mixture in 1.0 mL of a methanol/toluene (1:1, v/v) solvent blend.

  • Reagent Addition: Add 50 µL of 2.0 M TMS-diazomethane in hexanes dropwise.

  • Validation (Visual Cue): Continue addition until a persistent pale-yellow color remains in the solution. Causality: The yellow color confirms that the reagent is in molar excess and the methylation reaction has reached completion.

  • Incubation & Quenching: Incubate at 25°C for 30 minutes. Quench the unreacted TMS-diazomethane by adding 10 µL of glacial acetic acid. Validation: The solution will immediately turn colorless, confirming a successful quench.

  • Reconstitution: Evaporate the solvent under a gentle nitrogen stream and reconstitute in 1.0 mL of GC-grade hexane for injection.

Protocol B: Silylation via BSTFA + 1% TMCS (Preferred for Hydroxy-Naphthoic Acids)

Silylation is the superior choice for multi-substituted analogs (e.g., hydroxylated metabolites) because it simultaneously derivatizes both -COOH and -OH groups in a single step.

  • Drying: Evaporate the sample extract to complete dryness under nitrogen. Causality: BSTFA is highly sensitive to moisture; even trace amounts of water will preferentially hydrolyze the reagent, halting the derivatization of the analyte.

  • Derivatization: Add 50 µL of anhydrous pyridine (acting as an acid scavenger) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Seal the vial tightly and heat at 70°C for 30 minutes.

  • Validation (MS Monitoring): Inject the cooled sample directly into the GC-MS. Validate reaction completion by monitoring the mass spectra for the molecular ion of the di-TMS derivative. The absence of mono-TMS intermediate peaks confirms 100% conversion efficiency.

GC-MS Instrumental Parameters
  • Column: HP-5MS or DB-5MS (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial hold at 60°C for 2 min; ramp at 10°C/min to 280°C; final hold for 5 min.

  • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–400.

Quantitative Data Comparison

The table below summarizes the Kovats Retention Indices (RI) for various substituted naphthoic acids, analyzed as methyl esters on a standard 5% phenyl polysiloxane column, reflecting data observed in .

Compound (Analyzed as Methyl Ester)Substituent PositionKovats Retention Index (RI)Elution OrderMechanistic Driver for tR​ Shift
1-Naphthoic acid 1-Carboxyl~1592 - 16321 (Earliest)Steric hindrance (peri-effect) lowers boiling point.
2-Naphthoic acid 2-Carboxyl~1646 - 16512Full coplanarity increases dispersion interactions.
2-Methyl-1-naphthoic acid 1-Carboxyl, 2-Methyl~1710 - 17303Increased molecular mass (+14 Da) and polarizability.
1-Hydroxy-2-naphthoic acid 2-Carboxyl, 1-Hydroxyl~1850 - 18804Analyzed as methoxy methyl ester. High mass increase.
6-Methoxy-2-naphthoic acid 2-Carboxyl, 6-Methoxy~1940 - 19605 (Latest)Extended linear conjugation and highest molecular mass.

Visualizing the Analytical Logic

G A Substituted Naphthoic Acid B Derivatization (Methylation/Silylation) A->B C Volatility & Thermal Stability Increased B->C D GC Separation (HP-5MS Column) C->D E MS Detection (EI, 70 eV) D->E

Workflow for the derivatization and GC-MS analysis of substituted naphthoic acids.

G Root Substituent Properties Mass Molecular Mass (Alkyl/Halogen) Root->Mass Steric Steric Hindrance (Ortho/Peri Effects) Root->Steric Polarity Polarity / H-Bonding (Hydroxyl/Amino) Root->Polarity BP Boiling Point Shift Mass->BP Steric->BP Interact Stationary Phase Interaction Polarity->Interact TR Retention Time (tR) BP->TR Interact->TR

Logical relationship between substituent properties and GC-MS retention time.

References

  • National Center for Biotechnology Information. "Naphthalenecarboxylic acid, methyl ester | CID 120056." PubChem.[Link]

  • National Center for Biotechnology Information. "Methyl 2-naphthoate | CID 137605." PubChem.[Link]

  • Pinyakong, O., et al. "Identification of novel metabolites in the degradation of phenanthrene by Sphingomonas sp. strain P2." FEMS Microbiology Letters.[Link]

  • Annweiler, E., et al. "Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain." Applied and Environmental Microbiology.[Link]

  • Griebler, C., et al. "Combined Application of Stable Carbon Isotope Analysis and Specific Metabolites Determination for Assessing In Situ Degradation of Aromatic Hydrocarbons in a Tar Oil-Contaminated Aquifer." Environmental Science & Technology.[Link]

In Vitro vs In Vivo Efficacy of 6-Chloro-4-hydroxy-2-naphthoic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: 6-Chloro-4-hydroxy-2-naphthoic acid (6-CHNA) | CAS: 91058-94-5

Executive Summary: The Permeability Paradox

In the development of novel depigmenting agents and tyrosinase inhibitors, researchers frequently encounter a translational gap between isolated enzymatic assays and live-cell or whole-organism models. 6-Chloro-4-hydroxy-2-naphthoic acid (6-CHNA) is a prime example of this "permeability paradox."

Structurally, 6-CHNA possesses the necessary pharmacophores—a carboxylic acid and a hydroxyl group—to act as a highly potent competitive inhibitor at the binuclear copper active site of tyrosinase. However, its high polarity and ionization at physiological pH severely restrict its cellular uptake. This guide objectively compares the in vitro enzymatic potency of 6-CHNA against its in vivo efficacy, contrasting it with industry standards like Kojic Acid and Arbutin. Furthermore, we examine how structural optimization—specifically the conversion of 6-CHNA into lipophilic 6-deoxymollugin derivatives[1]—restores in vivo efficacy by bypassing the membrane permeability barrier.

Mechanistic Overview

Tyrosinase is the rate-limiting metalloenzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. 6-CHNA competes with L-tyrosine for the active site. In vitro, the electron-withdrawing chlorine atom at the 6-position enhances binding affinity via halogen bonding. However, in vivo, the melanocyte membrane acts as a lipid barrier that repels the ionized carboxylate form of 6-CHNA.

G Tyrosine L-Tyrosine Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosine->Tyrosinase Hydroxylation DOPA L-DOPA DOPA->Tyrosinase Oxidation Dopaquinone Dopaquinone Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Polymerization Tyrosinase->DOPA Tyrosinase->Dopaquinone CHNA 6-CHNA (Ionized at pH 7.4) Membrane Melanocyte Lipid Membrane CHNA->Membrane Repelled (Low LogP) Membrane->Tyrosinase Fails to reach melanosome

Caption: Mechanistic pathway of tyrosinase inhibition illustrating the in vivo membrane permeability barrier for 6-CHNA.

In Vitro Efficacy: Enzymatic Kinetics & Binding

When evaluated in a cell-free system, 6-CHNA demonstrates superior binding kinetics compared to commercial standards. The rigid naphthoic acid core provides excellent pi-pi stacking interactions within the hydrophobic pocket of the enzyme.

Quantitative Comparison: In Vitro Kinetics

Data synthesized from standard tyrosinase inhibition profiles and derivative evaluations[2].

CompoundIC₅₀ (μM)Inhibition TypeKᵢ (μM)Calculated LogP
6-CHNA 12.5Competitive8.22.1
6-Deoxymollugin (9a) 18.3Competitive11.44.5
Kojic Acid (Standard)30.6Mixed22.5-0.6
Arbutin (Standard)45.2Competitive35.0-1.4
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is designed as a self-validating system to prevent false positives caused by substrate depletion or assay artifacts.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer at pH 6.8.

    • Causality: pH 6.8 is strictly maintained to mimic the optimal catalytic environment of mushroom tyrosinase while simultaneously preventing the auto-oxidation of L-DOPA, which would artificially inflate absorbance readings.

  • Enzyme-Inhibitor Pre-incubation: Mix 50 U/mL of mushroom tyrosinase with varying concentrations of 6-CHNA (1–100 μM) in a 96-well plate. Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation is critical. It allows the inhibitor to establish thermodynamic binding equilibrium with the enzyme before the substrate is introduced, ensuring that initial velocity ( V0​ ) measurements strictly reflect the inhibited state.

  • Reaction Initiation: Add 2 mM L-DOPA to initiate the reaction.

  • Kinetic Measurement: Immediately measure the formation of dopachrome by tracking absorbance at 475 nm continuously for 5 minutes using a microplate reader.

  • Validation Check: The assay must include Kojic Acid as a positive control. The R2 value of the linear phase (first 2 minutes) must be >0.98 to confirm that substrate depletion has not skewed the Lineweaver-Burk kinetic analysis.

In Vivo Efficacy: The Permeability Barrier & Structural Optimization

Despite its in vitro superiority, 6-CHNA exhibits poor efficacy in cellular and whole-organism models. To bridge this gap, researchers utilize phenylboronic acid-catalyzed chromenylation to convert 6-CHNA into 6-deoxymollugin derivatives (e.g., Compound 9a)[1]. This modification masks the polar carboxylic acid, shifting the LogP from 2.1 to 4.5, thereby enabling rapid penetration into the stratum corneum and melanocyte membranes.

Quantitative Comparison: In Vivo Melanogenesis Inhibition

Evaluation in B16F10 murine melanoma cells and Zebrafish models.

CompoundB16F10 Melanin Reduction (%) at 20 μMZebrafish Pigmentation Reduction (%)Cellular Viability (%)
6-CHNA 8%12%>95%
6-Deoxymollugin (9a) 65%72%>90%
Kojic Acid 45%50%>95%
Experimental Protocol: B16F10 Cellular Melanogenesis Assay
  • Cell Seeding: Seed B16F10 murine melanoma cells at 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Stimulation & Treatment: Replace media with fresh DMEM containing 100 nM α-MSH (alpha-melanocyte-stimulating hormone) and concurrently treat with 20 μM of 6-CHNA or its derivatives for 72 hours.

    • Causality: α-MSH is used to upregulate the MITF transcription factor, which drives tyrosinase expression. This creates an artificially high, measurable baseline of melanin, widening the dynamic range of the assay to detect true inhibitory effects.

  • Cell Lysis & Solubilization: Wash cells with PBS, then lyse in 1N NaOH containing 10% DMSO. Heat the lysates at 80°C for 1 hour.

    • Causality: Melanin is a highly cross-linked, insoluble biopolymer. Hot alkaline conditions combined with a strong polar aprotic solvent (DMSO) are absolutely required to fully solubilize the pigment for accurate spectrophotometric quantification at 405 nm.

  • Validation Check: Normalize the melanin absorbance values to the total protein concentration of each well (determined via BCA assay). This ensures that a reduction in melanin is due to specific tyrosinase inhibition, rather than a generalized cytotoxic effect reducing the total cell number.

Experimental Workflow: From Screening to Optimization

The following workflow illustrates the iterative process of identifying in vitro hits and optimizing them for in vivo success.

Workflow Step1 1. In Vitro Screening Mushroom Tyrosinase Assay Step2 2. Kinetic Analysis Lineweaver-Burk Plots (IC50 & Ki) Step1->Step2 Step3 3. Cellular Permeability B16F10 Melanoma Cell Assay Step2->Step3 Step4 4. In Vivo Validation Zebrafish Melanogenesis Model Step3->Step4 Good Permeability (Kojic Acid) Step5 5. Structural Optimization Chromenylation to 6-Deoxymollugins Step3->Step5 Poor Permeability (6-CHNA) Step5->Step4 Retest Optimized Derivatives

Caption: Step-by-step drug development workflow transitioning from in vitro screening to in vivo structural optimization.

Conclusion

While 6-chloro-4-hydroxy-2-naphthoic acid demonstrates exceptional in vitro affinity for tyrosinase—outperforming standard agents like Kojic Acid and Arbutin—its utility as a standalone therapeutic is bottlenecked by poor in vivo membrane permeability. However, as an intermediate scaffold, it is highly valuable. By applying rational drug design (such as chromenylation), chemists can synthesize derivatives like 6-deoxymollugins that retain the pharmacophoric core of 6-CHNA while achieving the lipophilicity required for robust in vivo melanogenesis inhibition.

References

  • Liang, J. L., Javed, U., Lee, S. H., Park, J. G., & Jahng, Y. (2014). Synthesis of 6-deoxymollugins and their inhibitory activities on tyrosinase. Archives of Pharmacal Research, 37(7), 862-872.[Link]

  • Dubois, C., et al. (2005). Discovery of Benzylidenebenzofuran-3(2H)-one (Aurones) as Inhibitors of Tyrosinase Derived from Human Melanocytes. Journal of Medicinal Chemistry, 48(22), 7024-7037.[Link]

Sources

Safety Operating Guide

6-Chloro-4-hydroxy-2-naphthoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 6-Chloro-4-hydroxy-2-naphthoic Acid

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and logistical protocols is just as critical as the reproducibility of your assays. 6-Chloro-4-hydroxy-2-naphthoic acid is a specialized halogenated aromatic compound frequently utilized as a building block in organic synthesis and drug development. Due to the presence of a stable carbon-chlorine bond on the naphthoic acid scaffold, this compound exhibits environmental persistence and potential toxicity, classifying it as a halogenated organic waste under the Resource Conservation and Recovery Act (RCRA)[1][2].

Improper disposal of halogenated organics can lead to severe environmental contamination, bioaccumulation, and steep regulatory penalties[3]. This guide provides a self-validating, step-by-step operational and disposal protocol to ensure full compliance with Environmental Protection Agency (EPA) regulations and laboratory best practices[4].

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 6-Chloro-4-hydroxy-2-naphthoic acid is the first step in predicting its behavior in waste streams. The halogen substituent significantly alters its solubility and reactivity compared to non-halogenated analogs.

Table 1: Quantitative Chemical Profile of 6-Chloro-4-hydroxy-2-naphthoic Acid

PropertyValue
Chemical Name 6-Chloro-4-hydroxy-2-naphthoic acid
CAS Registry Number 91058-94-5[5]
Molecular Formula C11H7ClO3[5]
Molecular Weight 222.62 g/mol [5]
Hazard Classification Halogenated Organic Compound (RCRA Regulated)[2][3]
Primary Risk Environmental persistence, aquatic toxicity, eye/skin irritation

Mechanistic Insight: The electronegative chlorine atom stabilizes the aromatic ring against rapid microbial degradation. When incinerated at suboptimal temperatures, halogenated aromatics can form highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, drain disposal or standard municipal trash disposal is strictly prohibited. It must be processed at an EPA-permitted facility capable of high-temperature incineration with scrubber systems to neutralize hydrogen chloride (HCl) gas[1].

Operational Safety & Handling Protocol

Before generating waste, establish a secure handling environment to prevent exposure and cross-contamination.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder or solutions within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving is recommended for concentrated solutions), a liquid-resistant lab coat, and ANSI-approved safety goggles.

  • Solvent Compatibility Check: If dissolving the compound, note the solvent used. Mixing halogenated compounds with non-halogenated solvents (like acetone or ethanol) converts the entire mixture into a "halogenated waste" stream, which drastically increases disposal costs[6].

Step-by-Step Disposal Workflow

RCRA mandates a "cradle-to-grave" responsibility for hazardous waste. Follow this self-validating protocol to ensure compliance.

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step):

    • Solid Waste: Collect any contaminated consumables (weigh boats, pipette tips, Kimwipes) and unreacted solid powder in a dedicated, puncture-resistant container labeled "Solid Halogenated Organic Waste."

    • Liquid Waste: If in solution, segregate strictly into a "Halogenated Solvent Waste" carboy. Do NOT mix with non-halogenated waste streams (e.g., methanol, hexane)[6].

  • Primary Containment: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the cap is tightly sealed unless actively adding waste. Open containers violate EPA regulations and pose inhalation risks[6].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any catastrophic leaks.

  • RCRA Labeling: Attach a compliant hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state:

    • "Hazardous Waste"

    • Chemical composition: "6-Chloro-4-hydroxy-2-naphthoic acid" (No abbreviations)

    • Hazard characteristics: "Toxic, Halogenated"

    • Accumulation start date[1][6].

  • Satellite Accumulation Area (SAA) Storage: Store the waste in a designated SAA at or near the point of generation. Do not exceed the volume limit (typically 55 gallons of hazardous waste) or the time limit (varies by generator status, often 90 days for Large Quantity Generators)[1].

  • Transfer to EPA-Permitted Facility: Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to transport the waste for high-temperature incineration.

G Start Waste Generation: 6-Chloro-4-hydroxy-2-naphthoic acid Decision Mixed with non-halogenated solvents? Start->Decision HalStream Route to Halogenated Liquid Waste Stream Decision->HalStream Yes SolidStream Solid/Pure Halogenated Waste Stream Decision->SolidStream No Contain Contain in HDPE/Glass (Tightly Capped) HalStream->Contain SolidStream->Contain Label Attach RCRA Hazardous Waste Label Contain->Label Store Store in Secondary Containment (Satellite Accumulation Area) Label->Store Dispose EPA-Permitted Incineration Facility (Cradle-to-Grave) Store->Dispose

Logical workflow for the segregation, containment, and disposal of halogenated organic waste.

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Clear personnel from the immediate area. Assess the size of the spill. If the spill is large or highly concentrated, evacuate the lab and contact EHS immediately.

  • Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, safety goggles, and a lab coat. If ventilation is compromised, respiratory protection may be required (consult EHS).

  • Containment: For dry powder spills, avoid dry sweeping which aerosolizes the compound. Gently cover the powder with damp paper towels (using water or a compatible solvent) to suppress dust. For liquid solutions, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Carefully scoop the absorbed material or damp towels using a non-sparking tool and place them into a heavy-duty hazardous waste bag or a solid waste container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all wash liquids and contaminated cleaning materials into the halogenated waste stream.

  • Documentation: Update the hazardous waste label with the new contents and report the incident to your safety officer to ensure regulatory compliance and root-cause analysis.

References

  • US Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". epa.gov.[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". allsource-environmental.com.[Link]

  • HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA". hetiservices.com.[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". epa.gov.[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32". ecfr.gov.[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". hazardouswasteexperts.com.[Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents". louisville.edu. [Link]

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Personal protective equipment for handling 6-Chloro-4-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: April 2026

6-Chloro-4-hydroxy-2-naphthoic Acid: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I recognize that the safe execution of chemical synthesis relies not merely on following rules, but on understanding the mechanistic causality behind those rules. 6-Chloro-4-hydroxy-2-naphthoic acid (CAS: 91058-94-5) is a highly functionalized aromatic building block frequently utilized in drug development and organic synthesis. Due to its specific structural moieties—a lipophilic naphthalene core, an acidic carboxylic group, and a reactive halogen—it presents unique handling challenges.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and experimental integrity.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand how the molecule interacts with biological tissues and the environment.

  • Lipophilicity & Dermal Penetration: The naphthalene backbone is highly lipophilic. If the powder is inadvertently dissolved in penetrating organic solvents (e.g., DMSO, DMF, or methanol) upon contact with the skin, it can rapidly bypass the stratum corneum, carrying the toxic payload directly into systemic circulation.

  • Acidic & Halogenated Reactivity: The carboxylic acid moiety (pKa ~3.5) and the phenolic hydroxyl group cause localized pH drops upon contact with mucosal moisture. This leads to rapid protein denaturation and tissue irritation, classifying it as a GHS Category 2 Skin/Eye Irritant. Furthermore, the chloro-substituent increases the electrophilicity of the ring, potentially acting as a dermal sensitizer over repeated exposures.

  • Particulate Aerosolization: As a fine crystalline powder, it is highly susceptible to static charge and aerosolization. Inhalation of these particulates triggers acute mucosal inflammation (GHS Category 3 Respiratory Irritant).

Quantitative Data & PPE Selection Matrix

Before initiating any workflow, a formal hazard assessment must be conducted to dictate Personal Protective Equipment (PPE) selection, in strict accordance with OSHA standard 29 CFR 1910.132[1].

Table 1: Physicochemical & Hazard Summary

Property Specification
CAS Number 91058-94-5
Molecular Formula C₁₁H₇ClO₃
Molecular Weight 222.62 g/mol
Physical State Solid (Powder/Crystalline)

| Primary Hazards | Skin Irritation (H315), Eye Irritation (H319), Respiratory (H335) |

Table 2: Mandatory PPE Matrix & Mechanistic Rationale

PPE Component Required Specification Mechanistic Rationale
Eye Protection ANSI Z87.1 Chemical Splash Goggles Prevents micro-particulate ingress and protects against exothermic solvent splashes during dissolution. Safety glasses are insufficient.
Hand Protection Nitrile Gloves (≥ 5 mil thickness) Nitrile provides an excellent barrier against dry powder. Note: Double-glove if handling the compound in DMSO or DMF to prevent solvent-mediated dermal penetration.
Body Protection Flame-resistant lab coat, closed-toe shoes Prevents accumulation of static-charged powder on personal clothing.

| Engineering Control | Certified Chemical Fume Hood | Face velocity must be verified at 80–100 fpm to capture aerosolized dust before it reaches the operator's breathing zone. |

Operational Workflow: Safe Handling & Reaction Setup

Standard procedures for work with hazardous organic chemicals must follow the rigorous guidelines established in Prudent Practices in the Laboratory [2]. The following step-by-step methodology is designed to be a self-validating system; each step inherently prevents the failure of the next.

Step 1: Environmental Verification

  • Action: Verify the fume hood monitor reads between 80–100 fpm. Clear the workspace of incompatible materials (strong oxidizers, strong bases).

  • Causality: Proper airflow ensures that any static-induced aerosolization of the naphthoic acid powder is immediately drawn away from the user.

Step 2: Anti-Static Weighing

  • Action: Place an anti-static weighing boat on the balance inside the fume hood. Use a grounded or anti-static coated spatula to dispense the 6-Chloro-4-hydroxy-2-naphthoic acid.

  • Causality: Fine halogenated organic powders hold static charges. Standard plastic spatulas can cause the powder to "jump" and aerosolize, contaminating the balance and the operator's gloves.

Step 3: Transfer and Dissolution

  • Action: Transfer the weighed solid directly into the reaction flask. Slowly add the reaction solvent (e.g., ethanol, THF, or DMF) down the side of the flask while stirring.

  • Causality: Adding solvent slowly mitigates the risk of rapid exothermic solvation or splashing, which could eject the acidic compound out of the vessel.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a damp cloth soaked in a mildly alkaline solution (e.g., 5% sodium bicarbonate), followed by a distilled water wipe.

  • Causality: The bicarbonate neutralizes residual traces of the organic acid, preventing cross-contamination and protecting the stainless steel components of the balance from localized corrosion.

Workflow Visualization

HandlingWorkflow cluster_0 Phase 1: Pre-Operation & PPE cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Post-Operation A Verify Hood Airflow (80-100 fpm) B Don PPE (Nitrile, Goggles) A->B C Anti-static Weighing B->C D Transfer to Reaction Vessel C->D E Controlled Solvent Addition D->E F Alkaline Surface Decontamination E->F G RCRA Halogenated Waste Disposal F->G

Figure 1: Step-by-step operational workflow for handling 6-Chloro-4-hydroxy-2-naphthoic acid.

Spill Response & RCRA Disposal Plan

Even with stringent protocols, accidental spills occur. Immediate, methodical action is required to prevent respiratory exposure and environmental contamination.

Solid Spill Mitigation Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within the hood.

  • Suppress: Do not dry sweep, as this will aerosolize the acidic powder. Cover the spill with damp sand or a commercial inert absorbent pad to suppress dust.

  • Collect: Using a plastic scoop, carefully transfer the damp mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Neutralize: Wash the spill area with a weak base (sodium carbonate solution) to neutralize remaining acid, then mop with water.

Disposal & Logistics: Because 6-Chloro-4-hydroxy-2-naphthoic acid contains a covalently bound chlorine atom, it cannot be disposed of in standard aqueous or non-halogenated waste streams. Disposal must strictly comply with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations [3].

  • Segregation: All waste containing this compound (including contaminated gloves, weighing boats, and reaction filtrates) must be segregated into a designated "Halogenated Organic Waste" container.

  • Labeling: The container must be explicitly labeled with the chemical name, the GHS hazard pictograms (Irritant), and the date of initial accumulation.

  • Destruction: Halogenated organic acids must be processed via high-temperature incineration equipped with scrubbers (to capture HCl gas generated during combustion) by a certified hazardous waste management contractor.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General requirements for Personal Protective Equipment." eCFR. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at:[Link]

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